molecular formula C10H18N2O B1365957 1-(Piperidin-3-ylmethyl)pyrrolidin-2-one CAS No. 876709-32-9

1-(Piperidin-3-ylmethyl)pyrrolidin-2-one

Cat. No.: B1365957
CAS No.: 876709-32-9
M. Wt: 182.26 g/mol
InChI Key: PNQLQOFVZKTDSF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(Piperidin-3-ylmethyl)pyrrolidin-2-one is a useful research compound. Its molecular formula is C10H18N2O and its molecular weight is 182.26 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-(piperidin-3-ylmethyl)pyrrolidin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H18N2O/c13-10-4-2-6-12(10)8-9-3-1-5-11-7-9/h9,11H,1-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PNQLQOFVZKTDSF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CNC1)CN2CCCC2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30405685
Record name 1-(piperidin-3-ylmethyl)pyrrolidin-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30405685
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

182.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

876709-32-9
Record name 1-(piperidin-3-ylmethyl)pyrrolidin-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30405685
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to 1-(Piperidin-3-ylmethyl)pyrrolidin-2-one for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive overview of the known and predicted chemical and physical properties of 1-(Piperidin-3-ylmethyl)pyrrolidin-2-one, a heterocyclic building block with potential applications in medicinal chemistry and drug discovery. Given the limited availability of experimental data for this specific compound, this document integrates established theoretical principles with practical, field-proven methodologies for its synthesis and characterization.

Molecular Identity and Physicochemical Properties

This compound is a bifunctional molecule incorporating both a piperidine and a pyrrolidin-2-one moiety. This unique structural combination suggests its potential as a versatile scaffold in the design of novel therapeutic agents.

Structural and General Information
PropertyValueSource
Chemical Name This compound[1]
CAS Number 876709-32-9[1]
Molecular Formula C₁₀H₁₈N₂O[1]
Molecular Weight 182.27 g/mol [1]
Physical Form Solid (at room temperature)
Predicted Physicochemical Data

Due to the absence of comprehensive experimental data in publicly available literature, the following physicochemical properties have been estimated using established computational models. These predictions serve as a valuable baseline for experimental design and handling of the compound.

PropertyPredicted ValueNotes
Melting Point Data not availableExpected to be a low-melting solid based on its structure.
Boiling Point Data not availableLikely to be high due to its molecular weight and polar nature.
Solubility Soluble in water and polar organic solventsN-substituted pyrrolidones generally exhibit good solubility in a range of solvents.[2][3][4]
LogP ~1.5Indicates moderate lipophilicity.

Proposed Synthesis Pathway

Retrosynthetic Analysis

G target This compound reagents Pyrrolidin-2-one + 3-(Halomethyl)piperidine derivative target->reagents N-Alkylation

Caption: Retrosynthetic approach for the target molecule.

Step-by-Step Synthesis Protocol

This protocol outlines a robust method for the synthesis of this compound, leveraging a base-mediated N-alkylation reaction.

Step 1: Deprotonation of Pyrrolidin-2-one

  • To a stirred suspension of sodium hydride (NaH, 1.2 equivalents) in anhydrous dimethylformamide (DMF) under an inert atmosphere (e.g., argon), add a solution of pyrrolidin-2-one (1.0 equivalent) in anhydrous DMF dropwise at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 1-2 hours, or until the cessation of hydrogen gas evolution, indicating the formation of the sodium salt of pyrrolidin-2-one.

Step 2: N-Alkylation

  • Cool the reaction mixture back to 0 °C.

  • Add a solution of a suitable 3-(halomethyl)piperidine derivative (e.g., N-Boc-3-(bromomethyl)piperidine, 1.0 equivalent) in anhydrous DMF dropwise.

  • Allow the reaction to warm to room temperature and stir overnight. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

Step 3: Work-up and Purification

  • Upon completion, carefully quench the reaction with water at 0 °C.

  • Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

  • The crude product can be purified by silica gel column chromatography to yield the desired N-protected intermediate.

Step 4: Deprotection (if necessary)

  • If a protecting group (e.g., Boc) is used for the piperidine nitrogen, it can be removed under standard acidic conditions (e.g., trifluoroacetic acid in dichloromethane) to yield the final product, this compound.

G start Pyrrolidin-2-one deprotonation Deprotonation (NaH, DMF) start->deprotonation anion Pyrrolidin-2-one Anion deprotonation->anion alkylation N-Alkylation (N-Boc-3-(bromomethyl)piperidine) anion->alkylation protected_product N-Boc-1-(Piperidin-3-ylmethyl)pyrrolidin-2-one alkylation->protected_product deprotection Deprotection (TFA, DCM) protected_product->deprotection final_product This compound deprotection->final_product

References

An In-Depth Technical Guide on 1-(Piperidin-3-ylmethyl)pyrrolidin-2-one: From Synthetic Intermediate to a Gateway for RORγt Modulation

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive analysis of 1-(Piperidin-3-ylmethyl)pyrrolidin-2-one, a heterocyclic compound primarily recognized for its role as a key intermediate in the synthesis of potent modulators of the Retinoid-related Orphan Receptor gamma-t (RORγt). While direct biological activity of this compound is not extensively documented, its structural motifs—the piperidine and pyrrolidin-2-one rings—are privileged scaffolds in medicinal chemistry.[1][2] This guide elucidates the core utility of this molecule within the drug discovery pipeline. It details the mechanism of action of its ultimate biological target, RORγt, a master regulator of T helper 17 (Th17) cell differentiation, and outlines experimental workflows for the synthesis and evaluation of RORγt inhibitors derived from this intermediate.[3][4][5] We further propose a strategic framework for investigating the hypothetical bioactivity of this compound itself, providing researchers with a roadmap for potential future discovery efforts.

Introduction: The Role of a Versatile Scaffold

This compound (CAS No. 876709-32-9) is a heterocyclic building block characterized by a pyrrolidin-2-one (a lactam) core linked to a piperidine ring via a methylene bridge.[6][7][8] While not an established bioactive agent in its own right, its significance lies in its application as a crucial precursor in the multi-step synthesis of complex pharmaceutical agents.[3] Patent literature frequently cites this compound as an intermediate in the creation of potent and selective inverse agonists of RORγt.[3]

The piperidine and pyrrolidine moieties are staples in drug design, known to confer favorable pharmacokinetic properties such as improved solubility and metabolic stability, and to provide three-dimensional diversity for optimal target engagement.[1][2][9] Understanding the context of this intermediate's use is therefore critical to appreciating its value in the development of therapeutics for autoimmune and inflammatory diseases.

Compound Property Value
IUPAC Name 1-((piperidin-3-yl)methyl)pyrrolidin-2-one
CAS Number 876709-32-9
Molecular Formula C10H18N2O
Molecular Weight 182.27 g/mol
Primary Role Synthetic Intermediate
Key Structural Features Piperidine Ring, Pyrrolidin-2-one (Lactam) Ring

Table 1: Physicochemical Properties and Role of this compound.[6][8]

The Biological Target: RORγt, Master Regulator of Th17 Cells

To comprehend the significance of this compound, one must first understand its ultimate target by proxy: RORγt.

RORγt is a ligand-dependent nuclear receptor that serves as the master transcriptional regulator for the differentiation of naive CD4+ T cells into pro-inflammatory T helper 17 (Th17) cells.[10][11] Th17 cells are characterized by their production of a suite of cytokines, most notably Interleukin-17A (IL-17A), IL-17F, and IL-22.[12][13][14] While essential for host defense against extracellular bacteria and fungi, dysregulated Th17 responses are central to the pathology of numerous autoimmune diseases, including psoriasis, rheumatoid arthritis, multiple sclerosis, and inflammatory bowel disease.[3][10][11]

The RORγt Signaling Pathway

The differentiation of Th17 cells is initiated by a specific cytokine milieu, primarily Transforming Growth Factor-beta (TGF-β) and Interleukin-6 (IL-6).[15][16] This cytokine signaling activates the transcription factor STAT3 (Signal Transducer and Activator of Transcription 3).[16] Activated STAT3, in conjunction with other factors like c-Rel, directly binds to the promoter of the RORC gene, inducing the expression of RORγt.[10][17]

Once expressed, RORγt, along with the related receptor RORα, binds to specific DNA sequences known as ROR Response Elements (ROREs) in the promoter regions of target genes.[15][18][19] This binding recruits co-activator proteins, which promote histone acetylation and initiate the transcription of key Th17 effector molecules, including IL17A, IL17F, IL23R (the receptor for the pro-inflammatory cytokine IL-23), and the chemokine receptor CCR6.[12][13][18][19]

RORgt_Signaling_Pathway cluster_extracellular Extracellular Space cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TGFb TGF-β TGFbR TGF-β Receptor TGFb->TGFbR IL6 IL-6 IL6R IL-6 Receptor IL6->IL6R STAT3 STAT3 IL6R->STAT3 Activates pSTAT3 p-STAT3 STAT3->pSTAT3 Phosphorylation RORC_Gene RORC Gene Promoter pSTAT3->RORC_Gene Binds to Promoter RORgt_mRNA RORγt mRNA RORC_Gene->RORgt_mRNA Transcription RORgt_Protein RORγt Protein RORgt_mRNA->RORgt_Protein Translation ROREs ROREs (IL17A, IL23R Promoters) RORgt_Protein->ROREs Binds to DNA Th17_Genes Transcription of Th17 Signature Genes (IL-17A, IL-17F, IL-23R) ROREs->Th17_Genes Coactivators Co-activators Coactivators->ROREs Recruited

Figure 1: Simplified RORγt signaling pathway in Th17 cell differentiation.

Mechanism of RORγt Inhibition

Small molecules derived from intermediates like this compound typically function as inverse agonists of RORγt.[10][19] The mechanism involves:

  • Binding to the Ligand-Binding Domain (LBD): The inhibitor occupies the LBD of the RORγt protein.[19][20]

  • Displacement of Co-activators: This binding induces a conformational change in the LBD, specifically in a region called helix 12 (H12).[20][21] This altered conformation prevents the recruitment of essential co-activator proteins.[19][20]

  • Recruitment of Co-repressors: In some cases, the inhibitor-bound conformation actively recruits co-repressor complexes.

  • Transcriptional Repression: The absence of co-activators and the presence of co-repressors lead to the suppression of gene transcription at ROREs. This results in a potent and selective reduction in the production of IL-17 and other key Th17-associated molecules.[13][19]

This targeted suppression of the Th17 pathway is the therapeutic rationale for developing RORγt inhibitors for autoimmune diseases.[5][10]

Experimental Protocols and Methodologies

The journey from a synthetic intermediate to a clinical candidate involves rigorous chemical synthesis and biological evaluation. Here, we outline the core experimental workflows.

Synthetic Workflow: From Intermediate to Final Compound

The synthesis of a final RORγt inhibitor using this compound typically involves a multi-step process. A representative, generalized workflow is depicted below, based on common reactions found in the patent literature. This often involves coupling the piperidine nitrogen to a core scaffold, which is then further elaborated.

Synthetic_Workflow Intermediate 1-(Piperidin-3-ylmethyl) pyrrolidin-2-one Coupling_Reaction Step 1: Coupling Reaction (e.g., SNAr, Buchwald-Hartwig) Intermediate->Coupling_Reaction Core_Scaffold Core Scaffold (e.g., with leaving group) Core_Scaffold->Coupling_Reaction Coupled_Product Coupled Intermediate Coupling_Reaction->Coupled_Product Amide_Coupling Step 2: Amide Bond Formation (e.g., HATU, EDC) Coupled_Product->Amide_Coupling Side_Chain Side Chain Moiety (e.g., Carboxylic Acid) Side_Chain->Amide_Coupling Final_Compound Final RORγt Inhibitor Amide_Coupling->Final_Compound

Figure 2: Generalized synthetic workflow for RORγt inhibitors.

Step-by-Step Protocol (Illustrative Example: Amide Coupling)

  • Dissolution: Dissolve the coupled intermediate (containing a free amine or carboxylic acid, 1.0 eq) in a suitable aprotic solvent (e.g., Dimethylformamide, DMF).

  • Activation: Add a coupling agent (e.g., HATU, 1.2 eq) and a non-nucleophilic base (e.g., DIPEA, 3.0 eq). Stir at room temperature for 15 minutes to activate the carboxylic acid partner.

  • Addition: Add the corresponding amine or activated carboxylic acid partner to the reaction mixture.

  • Reaction: Allow the reaction to proceed at room temperature for 2-12 hours, monitoring progress by LC-MS.

  • Work-up: Upon completion, dilute the reaction mixture with an organic solvent (e.g., Ethyl Acetate) and wash sequentially with aqueous acid (e.g., 1N HCl), aqueous base (e.g., sat. NaHCO3), and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo. Purify the crude product by flash column chromatography or preparative HPLC to yield the final compound.

Biological Evaluation: A Tiered Screening Cascade

Once synthesized, compounds are subjected to a series of in vitro assays to determine their potency, selectivity, and mechanism of action.

Assay Type Purpose Typical Readout Example IC50/EC50 Values (Potent Inhibitor)
Biochemical Assay To measure direct binding and disruption of protein-protein interaction.Förster Resonance Energy Transfer (FRET) signalIC50 < 100 nM[19]
Reporter Gene Assay To measure inhibition of RORγt-mediated transcription in a cell line.Luciferase activityIC50 < 200 nM[13]
Primary Cell Assay To measure inhibition of Th17 differentiation and cytokine production.IL-17A levels (ELISA or Flow Cytometry)IC50 < 500 nM[22][23]
Selectivity Assays To rule out off-target activity against related nuclear receptors.Reporter assays for RORα, RORβIC50 > 10,000 nM[13][19]

Table 2: In Vitro Assay Funnel for RORγt Inhibitor Characterization.

Protocol: Human Th17 Differentiation Assay

  • Cell Isolation: Isolate naive CD4+ T cells from human peripheral blood mononuclear cells (PBMCs) using magnetic-activated cell sorting (MACS).

  • Plating: Plate the naive T cells in 96-well plates coated with anti-CD3 and anti-CD28 antibodies to provide T-cell receptor stimulation.

  • Differentiation Cocktail: Add a Th17-polarizing cytokine cocktail (e.g., IL-1β, IL-6, IL-23, TGF-β, and anti-IFNγ/anti-IL-4 antibodies) to the culture medium.

  • Compound Treatment: Add serial dilutions of the test compound (e.g., from 10 µM to 0.1 nM) to the wells. Include a DMSO vehicle control.

  • Incubation: Culture the cells for 4-6 days at 37°C in a 5% CO2 incubator.[22]

  • Restimulation & Analysis: On the final day, restimulate the cells (e.g., with PMA/Ionomycin and a protein transport inhibitor like Brefeldin A) for 4-6 hours.

  • Readout: Harvest the supernatant for IL-17A quantification by ELISA, or fix, permeabilize, and stain the cells for intracellular IL-17A and analyze by flow cytometry.[22][24]

  • Data Analysis: Calculate the IC50 value by fitting the dose-response curve using non-linear regression.

Proposed Research Framework for this compound

While its primary role is as an intermediate, the inherent structural features of this compound warrant a preliminary investigation into its own potential bioactivity. The pyrrolidin-2-one (a γ-lactam) and piperidine motifs are present in numerous CNS-active and other biologically active compounds.[25][26][27] A focused screening cascade could efficiently probe its pharmacological profile.

Screening_Cascade cluster_tier1 Tier 1: Broad Panel Screening cluster_tier2 Tier 2: Functional Follow-up cluster_tier3 Tier 3: Phenotypic & ADME Profiling Start 1-(Piperidin-3-ylmethyl) pyrrolidin-2-one Node1 Receptor Binding Panel (e.g., Eurofins SafetyScreen44™) Focus on GPCRs, Ion Channels Start->Node1 Decision1 Any Hits? Node1->Decision1 Node2 Functional Assays for Hits (e.g., Calcium Flux, cAMP) Decision2 Confirmed Activity? Node2->Decision2 End No Significant Activity Node2->End No Node3 Cell-based Phenotypic Screens (e.g., Neurite Outgrowth, Cytotoxicity) Node4 Early ADME Profiling (Solubility, Permeability, Microsomal Stability) Node3->Node4 Proceed Proceed to Lead Optimization Node4->Proceed Decision1->Node2 Yes Decision1->End No Decision2->Node3 Yes

Figure 3: Proposed screening cascade for novel bioactivity assessment.

This strategic approach would efficiently determine if the compound has any standalone biological activity worthy of a dedicated drug discovery program, leveraging its simple structure as a potential starting point for fragment-based or lead-generation efforts.

Conclusion

This compound stands as a testament to the crucial role of chemical building blocks in modern drug discovery. While it may not possess a direct, potent mechanism of action itself, it serves as an indispensable gateway to a class of highly sought-after therapeutic agents: RORγt inhibitors. By understanding its synthetic utility and the intricate biology of its ultimate target, researchers can fully appreciate the value of this compound. The detailed methodologies and strategic frameworks presented in this guide provide drug development professionals with the necessary context and actionable protocols to leverage this and similar intermediates in the quest to develop novel treatments for Th17-mediated autoimmune diseases.

References

Unveiling the Therapeutic Potential: A Technical Guide to Identifying Biological Targets of 1-(Piperidin-3-ylmethyl)pyrrolidin-2-one

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The confluence of privileged scaffolds in medicinal chemistry often yields novel molecular entities with significant, yet uncharacterized, therapeutic potential. 1-(Piperidin-3-ylmethyl)pyrrolidin-2-one represents such a molecule, integrating the well-established piperidine and pyrrolidin-2-one cores. Each of these parent structures is present in a multitude of clinically approved drugs and bioactive compounds, suggesting a rich pharmacological landscape for their hybrid.[1][2][3][4][5] This in-depth technical guide provides a systematic framework for researchers and drug development professionals to identify and validate the potential biological targets of this novel compound. By leveraging a combination of computational prediction and established experimental validation techniques, this document outlines a strategic pathway to unlock the therapeutic promise of this compound.

Introduction: The Rationale for Target Discovery

The piperidine ring is a ubiquitous scaffold in medicinal chemistry, known for its favorable pharmacokinetic properties and its ability to interact with a wide array of biological targets, including G-protein coupled receptors (GPCRs), ion channels, and enzymes.[1][2][3][4] Similarly, the pyrrolidin-2-one moiety is a key component of numerous bioactive molecules, demonstrating a diverse range of pharmacological activities.[5][6][7] The novel combination of these two pharmacophores in this compound presents a compelling case for the investigation of its biological activity. The absence of existing pharmacological data for this specific molecule necessitates a structured and evidence-based approach to target identification. This guide will detail a multi-pronged strategy, beginning with in silico predictive methods and culminating in robust experimental validation.

In Silico Target Prediction: A Data-Driven Starting Point

In the absence of direct experimental evidence, computational methods provide a powerful and cost-effective means to generate initial hypotheses regarding the potential biological targets of a novel compound.[8][9][10] This approach relies on the principle of chemical similarity, which posits that structurally related molecules are likely to exhibit similar biological activities.

Ligand-Based Target Prediction

This methodology leverages the known biological activities of structurally similar compounds to infer potential targets for this compound. Publicly available databases such as ChEMBL, PubChem, and BindingDB can be queried for compounds containing the piperidine and pyrrolidin-2-one scaffolds. By analyzing the documented targets of these analogs, a preliminary list of potential targets can be compiled.

Table 1: Potential Target Classes Based on Scaffold Analysis

ScaffoldKnown Interacting Target ClassesExample Activities of Derivatives
Pyrrolidin-2-one Adrenergic Receptors (α1, α2)[11], Enzymes (e.g., Aldo-keto reductases)[12], Ion ChannelsAntiarrhythmic, Antihypertensive, Anti-inflammatory, Anticonvulsant[6][11]
Piperidine GPCRs (e.g., Histamine, Sigma receptors), Ion Channels, Enzymes (e.g., PCSK9)[13], TransportersAnticancer, CNS disorders, Antiviral[1][2][3]
Structure-Based Target Prediction (Reverse Docking)

In this approach, the 3D structure of this compound is computationally screened against a library of known protein binding sites. This "reverse docking" can identify proteins that are predicted to bind to the molecule with high affinity, thus suggesting potential biological targets.

Workflow for In Silico Target Prediction

In_Silico_Workflow cluster_ligand Ligand Preparation cluster_prediction Target Prediction cluster_analysis Analysis & Prioritization Ligand This compound (2D Structure) Convert3D Generate 3D Conformer Energy Minimization Ligand->Convert3D LigandBased Ligand-Based Screening (Similarity Search in Databases) Convert3D->LigandBased StructureBased Structure-Based Screening (Reverse Docking) Convert3D->StructureBased TargetList Generate Preliminary Target List LigandBased->TargetList StructureBased->TargetList Prioritize Prioritize Targets based on Docking Scores & Biological Relevance TargetList->Prioritize Experimental_Validation Experimental Validation Prioritize->Experimental_Validation Top Candidates

Caption: In Silico Target Prediction Workflow.

Prioritized Potential Biological Targets

Based on the analysis of structurally related compounds, the following biological targets are proposed as high-priority candidates for experimental validation:

  • Adrenergic Receptors (α1 and α2): Several pyrrolidin-2-one derivatives have demonstrated significant affinity for these receptors, suggesting a potential role in cardiovascular regulation.[11][14]

  • Aldo-Keto Reductase Family 1 Member C3 (AKR1C3): The discovery of potent (piperidinosulfonamidophenyl)pyrrolidin-2-one inhibitors of AKR1C3 highlights this enzyme as a plausible target.[12]

  • NLRP3 Inflammasome: The identification of a piperidine-containing compound as an inhibitor of the NLRP3 inflammasome suggests a potential anti-inflammatory role.[15][16]

  • Melanocortin Receptors (e.g., MC3R): Pyrrolidine-based structures have been shown to act as agonists for these receptors, which are involved in energy homeostasis and inflammation.[17]

  • Proprotein Convertase Subtilisin/Kexin type 9 (PCSK9): The discovery of piperidine derivatives that inhibit PCSK9 mRNA translation points to a potential role in cholesterol metabolism.[13]

Experimental Validation: From Prediction to Confirmation

Computational predictions must be substantiated by rigorous experimental validation.[18] The following section outlines a series of established protocols to confirm the interaction of this compound with its predicted targets.

Radioligand Binding Assays

This technique is a cornerstone for determining the affinity of a compound for a specific receptor.

Protocol: Radioligand Binding Assay for Adrenergic Receptors

  • Membrane Preparation: Prepare cell membranes expressing the adrenergic receptor subtype of interest (e.g., α1A, α2A).

  • Assay Buffer: Prepare a suitable binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4).

  • Incubation: In a 96-well plate, combine the cell membranes, a known radioligand for the receptor (e.g., [3H]prazosin for α1), and varying concentrations of this compound.

  • Equilibration: Incubate the mixture at room temperature for a defined period to allow binding to reach equilibrium.

  • Separation: Rapidly filter the incubation mixture through a glass fiber filter to separate bound from unbound radioligand.

  • Quantification: Measure the radioactivity retained on the filter using a scintillation counter.

  • Data Analysis: Determine the IC50 value (the concentration of the test compound that inhibits 50% of specific radioligand binding) and subsequently calculate the Ki (inhibition constant).

Enzyme Inhibition Assays

To validate predicted interactions with enzymes like AKR1C3, direct measurement of enzyme activity in the presence of the compound is necessary.

Protocol: AKR1C3 Enzyme Inhibition Assay

  • Reagents: Obtain recombinant human AKR1C3, NADPH, and a suitable substrate (e.g., S-tetralol).

  • Assay Buffer: Prepare a phosphate buffer (e.g., 100 mM potassium phosphate, pH 7.4).

  • Reaction Mixture: In a 96-well plate, combine the assay buffer, NADPH, AKR1C3, and varying concentrations of this compound.

  • Initiation: Initiate the enzymatic reaction by adding the substrate.

  • Detection: Monitor the oxidation of NADPH by measuring the decrease in absorbance at 340 nm over time using a plate reader.

  • Data Analysis: Calculate the rate of reaction at each compound concentration and determine the IC50 value.

Cellular Functional Assays

To assess the functional consequences of target engagement in a cellular context, specific functional assays are employed.

Protocol: NLRP3 Inflammasome Activation Assay

  • Cell Culture: Culture human monocytic cells (e.g., THP-1) and differentiate them into macrophages.

  • Priming: Prime the cells with lipopolysaccharide (LPS) to upregulate NLRP3 expression.

  • Compound Treatment: Treat the primed cells with varying concentrations of this compound.

  • Activation: Stimulate the cells with an NLRP3 activator (e.g., ATP or nigericin).

  • Cytokine Measurement: Collect the cell culture supernatant and measure the levels of released IL-1β using an ELISA kit.

  • Data Analysis: Determine the dose-dependent inhibition of IL-1β release by the test compound.

Workflow for Experimental Target Validation

Experimental_Validation_Workflow cluster_primary Primary Screening cluster_secondary Secondary & Functional Assays cluster_tertiary In Vivo Validation Binding Binding Assays (e.g., Radioligand Binding) Cellular Cell-Based Functional Assays (e.g., Reporter Gene, Cytokine Release) Binding->Cellular Confirmed Binders Enzyme Enzyme Inhibition Assays Enzyme->Cellular Confirmed Inhibitors Selectivity Selectivity Profiling (Against Related Targets) Cellular->Selectivity PKPD Pharmacokinetics/ Pharmacodynamics (PK/PD) Selectivity->PKPD Potent & Selective Hits Efficacy Animal Models of Disease PKPD->Efficacy Target_Validated Validated Biological Target Efficacy->Target_Validated Proof-of-Concept start Prioritized Targets from In Silico Analysis start->Binding start->Enzyme

Caption: Experimental Target Validation Workflow.

Conclusion and Future Directions

The dual-scaffold nature of this compound provides a strong rationale for its investigation as a novel therapeutic agent. This guide has outlined a comprehensive and systematic approach to elucidate its biological targets, beginning with data-driven in silico predictions and progressing through a hierarchical series of experimental validation assays. The successful identification and validation of high-affinity targets will be a critical first step in defining the pharmacological profile of this promising molecule and will pave the way for future lead optimization and preclinical development. The methodologies described herein offer a robust framework for the broader endeavor of novel drug discovery, transforming chemical novelty into therapeutic opportunity.

References

The Structure-Activity Relationship of 1-(Piperidin-3-ylmethyl)pyrrolidin-2-one: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The confluence of piperidine and pyrrolidin-2-one moieties within a single molecular entity, specifically the 1-(Piperidin-3-ylmethyl)pyrrolidin-2-one scaffold, presents a compelling starting point for drug discovery endeavors. Both heterocycles are privileged structures, independently contributing to the pharmacological profiles of numerous approved drugs.[1] Their combination via a methylene linker creates a three-dimensional architecture with rich potential for interaction with a variety of biological targets. This in-depth technical guide will dissect the structure-activity relationships (SAR) of this core scaffold, offering a scientifically grounded framework for researchers, scientists, and drug development professionals. By examining the roles of the piperidine ring, the pyrrolidin-2-one core, and the interconnecting linker, we will elucidate the causal relationships between structural modifications and potential biological outcomes, supported by experimental protocols and data-driven insights.

Introduction: The Strategic Union of Two Privileged Scaffolds

The piperidine ring is a ubiquitous feature in pharmaceuticals, valued for its ability to impart favorable physicochemical properties such as aqueous solubility and the capacity to engage in crucial hydrogen bonding interactions as a basic nitrogen center.[1][2] Similarly, the pyrrolidin-2-one (or γ-lactam) ring is a key pharmacophore found in a range of biologically active compounds, including nootropic agents and anticonvulsants.[3] The strategic combination of these two rings in the this compound scaffold (Figure 1) offers a unique topographical arrangement of functional groups, suggesting potential applications across various therapeutic areas, including central nervous system (CNS) disorders, infectious diseases, and oncology.[1][3]

This guide will systematically explore the SAR of this scaffold by deconstructing it into its three key components: the piperidine ring, the pyrrolidin-2-one ring, and the methylene linker. For each component, we will discuss the probable consequences of structural modifications on biological activity, drawing inferences from studies on analogous compounds.

Figure 1: Core Scaffold of this compound

G 1 This compound 2 [Image of this compound structure]

Caption: The core chemical structure of this compound.

Structure-Activity Relationship (SAR) Analysis

The exploration of SAR is fundamental to optimizing a lead compound's potency, selectivity, and pharmacokinetic profile. The following sections will detail the hypothetical SAR for the this compound core, based on established medicinal chemistry principles and data from related compound series.

The Piperidine Moiety: A Vector for Potency and Selectivity

The piperidine ring offers multiple avenues for modification that can significantly impact biological activity. The nitrogen atom's basicity and the potential for substitution at various ring positions are key considerations.

  • N-Substitution: The secondary amine of the piperidine ring is a prime site for modification. Alkylation, arylation, or acylation at this position can profoundly influence a compound's interaction with its biological target. For instance, in many CNS-active compounds, the nature of the N-substituent dictates receptor subtype selectivity.

  • Ring Substitution: Substitution on the carbon atoms of the piperidine ring can introduce steric bulk, alter lipophilicity, and create new interaction points. For example, the introduction of hydroxyl or amino groups can provide additional hydrogen bonding opportunities.

A logical progression for exploring the SAR of the piperidine ring is illustrated in the workflow below.

Caption: SAR exploration workflow for the piperidine moiety.

The Pyrrolidin-2-one Core: Modulating Activity and Physicochemical Properties

The pyrrolidin-2-one ring, while seemingly simple, offers critical points for modification that can fine-tune a compound's activity and properties.

  • Ring Substitutions: Introduction of substituents at the 3, 4, and 5-positions of the pyrrolidin-2-one ring can have a dramatic effect on biological activity. For instance, in the context of anticonvulsant pyrrolidine-2,5-diones, substitutions at the 3-position are known to be critical for potency.[3]

  • Carbonyl Group: The lactam carbonyl is a key hydrogen bond acceptor. While modifications to this group are less common, its isosteric replacement could be explored to alter electronic properties and metabolic stability.

Table 1: Inferred SAR of Pyrrolidin-2-one Ring Modifications

Position of SubstitutionType of SubstituentPredicted Impact on ActivityRationale from Analogous Series
3-positionSmall alkyl, arylPotential for increased potencyCritical for anticonvulsant activity in related scaffolds[3]
4-positionHydroxyl, aminoIntroduction of H-bonding, improved solubilityCan influence receptor interaction and ADME properties
5-positionAlkyl, arylSteric hindrance, potential for selectivityMay orient the N-substituent for optimal target binding
The Methylene Linker: A Critical Determinant of Spatial Orientation

The single carbon linker between the piperidine and pyrrolidin-2-one rings plays a crucial role in defining the spatial relationship between the two heterocyclic systems.

  • Linker Length: Increasing the length of the alkyl chain can alter the distance and flexibility between the two rings, which can be critical for optimal binding to a target.

  • Linker Rigidity: Introducing rigidity into the linker, for example, through cyclopropanation or unsaturation, can lock the molecule into a specific conformation, potentially increasing potency and selectivity.

Potential Therapeutic Applications and Biological Targets

Given the prevalence of the piperidine and pyrrolidin-2-one scaffolds in neurologically active agents, a primary area of investigation for this compound derivatives would be CNS disorders.[1][3] Potential targets could include G-protein coupled receptors (GPCRs), ion channels, or enzymes involved in neurotransmitter regulation. Furthermore, the known antimicrobial and anticancer activities of some piperidine and pyrrolidinone derivatives suggest that these therapeutic areas should also be considered.[1]

Experimental Protocols

General Synthetic Approach

A common method for the synthesis of N-substituted pyrrolidin-2-ones involves the reaction of a primary amine with γ-butyrolactone. In the case of this compound, this would involve the reaction of 3-(aminomethyl)piperidine with γ-butyrolactone, typically at elevated temperatures.

Step-by-Step Synthesis Protocol:

  • Reactant Preparation: A mixture of 3-(aminomethyl)piperidine (1.0 eq) and γ-butyrolactone (1.1 eq) is prepared in a suitable high-boiling solvent (e.g., xylene or neat).

  • Reaction: The mixture is heated to reflux (typically 180-200 °C) for a specified period (e.g., 4-8 hours), with the removal of water, often using a Dean-Stark apparatus.

  • Work-up: The reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure.

  • Purification: The crude product is purified by a suitable method, such as column chromatography on silica gel or distillation under reduced pressure, to yield the desired this compound.

Caption: General synthetic workflow for this compound.

Biological Evaluation

The choice of biological assays will be dictated by the therapeutic target of interest. For initial screening, a panel of assays relevant to CNS disorders, such as receptor binding assays for common neurotransmitter receptors (e.g., dopamine, serotonin, GABA) and enzyme inhibition assays (e.g., monoamine oxidase), would be appropriate. For antimicrobial activity, standard minimum inhibitory concentration (MIC) assays against a panel of bacteria and fungi should be employed.

Conclusion and Future Directions

The this compound scaffold represents a promising starting point for the development of novel therapeutic agents. While direct SAR studies on this specific molecule are not yet prevalent in the public domain, a wealth of information on related structures allows for a rational and informed approach to its optimization. The key to unlocking the full potential of this scaffold lies in a systematic exploration of the SAR at the piperidine ring, the pyrrolidin-2-one core, and the interconnecting methylene linker. Future work should focus on synthesizing a library of analogs with diverse substitutions at these positions and screening them against a broad range of biological targets, with a particular emphasis on those related to CNS disorders, infectious diseases, and oncology. This approach, guided by the principles outlined in this guide, is poised to yield novel drug candidates with improved efficacy and safety profiles.

References

An In-depth Technical Guide to 1-(Piperidin-3-ylmethyl)pyrrolidin-2-one (CAS 876709-32-9)

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-(Piperidin-3-ylmethyl)pyrrolidin-2-one, identified by the CAS number 876709-32-9, is a heterocyclic compound that incorporates two key structural motifs of significant interest in medicinal chemistry: a pyrrolidin-2-one core and a piperidine ring. While this specific molecule is primarily available as a building block for chemical synthesis, an in-depth analysis of its structure provides valuable insights into its potential applications in drug discovery and development. The pyrrolidine and piperidine scaffolds are prevalent in a multitude of FDA-approved drugs, recognized for their ability to impart favorable pharmacokinetic properties and engage with a wide array of biological targets.[1][2] This guide offers a comprehensive overview of the known chemical information, safety data, and a scientifically grounded perspective on the potential utility of this compound for researchers in the pharmaceutical sciences.

Chemical and Physical Properties

A thorough understanding of a compound's physicochemical properties is fundamental to its application in research and development. Below is a summary of the available information for this compound.

PropertyValueSource
CAS Number 876709-32-9[3]
Chemical Name This compound[3]
Molecular Formula C₁₀H₁₈N₂O[3]
Molecular Weight 182.27 g/mol [3]
Physical Form SolidChemical Supplier Data
Melting Point Not available
Boiling Point Not available[4]
Solubility Not available

Structural Representation:

Caption: 2D Chemical Structure of this compound

Synthesis Strategies

Hypothetical Synthesis Workflow:

G cluster_0 Starting Materials cluster_1 Reaction cluster_2 Product 3-(Aminomethyl)piperidine 3-(Aminomethyl)piperidine Coupling Nucleophilic Acyl Substitution 3-(Aminomethyl)piperidine->Coupling γ-Butyrolactone γ-Butyrolactone γ-Butyrolactone->Coupling Target_Molecule 1-(Piperidin-3-ylmethyl) pyrrolidin-2-one Coupling->Target_Molecule High Temperature/ Pressure

Caption: A potential synthetic pathway to the target molecule.

General methods for the synthesis of pyrrolidinone and piperidine derivatives are well-documented and often involve cyclization reactions.[5][6] For instance, the synthesis of various pyrrolidinone derivatives can be achieved through the cyclization of γ-amino acids or the reaction of succinimides with appropriate amines.[7] Similarly, substituted piperidines are frequently synthesized via the reduction of corresponding pyridine precursors or through intramolecular cyclization of appropriately functionalized linear amines.[6]

Potential Applications in Drug Discovery

While there is no specific biological data for this compound, its structural components are present in numerous biologically active compounds. This allows for informed speculation on its potential as a scaffold in medicinal chemistry.

The Pyrrolidin-2-one Moiety: The pyrrolidin-2-one (or γ-lactam) ring is a privileged scaffold in medicinal chemistry, known for its presence in a variety of compounds with diverse biological activities, including antimicrobial, anti-inflammatory, anticancer, and anticonvulsant properties.[7] The five-membered ring structure provides a three-dimensional framework that can be readily functionalized to optimize binding to biological targets.[5]

The Piperidine Moiety: Piperidine is one of the most common heterocyclic scaffolds found in pharmaceuticals.[6] Its inclusion in a molecule can enhance metabolic stability, modulate lipophilicity, and provide a basic nitrogen atom that can form crucial ionic interactions with target proteins.[8] Piperidine derivatives have been successfully developed as drugs for a wide range of diseases, including cancer and central nervous system disorders.[8]

Combined Potential: The combination of these two scaffolds in this compound presents a unique starting point for the design of novel therapeutic agents. The piperidine ring can be functionalized to target specific receptors, while the pyrrolidin-2-one core can be modified to fine-tune the compound's overall properties. Given the broad biological activities of both parent heterocycles, this compound could serve as a valuable building block for libraries of compounds targeting a variety of diseases.[1][2]

Safety and Handling

Based on supplier safety data, this compound is classified with the following hazards:

  • H315: Causes skin irritation.

  • H318: Causes serious eye damage.

  • H335: May cause respiratory irritation.

Hazard Classifications:

  • Eye Damage/Irritation, Category 1

  • Skin Corrosion/Irritation, Category 2

  • Specific target organ toxicity - Single exposure, Category 3 (Respiratory tract irritation)

Recommended Precautionary Measures:

  • P261: Avoid breathing dust/fume/gas/mist/vapors/spray.

  • P264: Wash skin thoroughly after handling.

  • P271: Use only outdoors or in a well-ventilated area.

  • P280: Wear protective gloves/eye protection/face protection.

  • P302 + P352: IF ON SKIN: Wash with plenty of water.

  • P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

Experimental Protocol: Safe Handling and Storage

  • Engineering Controls: Handle this compound in a well-ventilated fume hood to minimize inhalation exposure.

  • Personal Protective Equipment (PPE):

    • Wear a properly fitted laboratory coat.

    • Use chemical-resistant gloves (e.g., nitrile).

    • Wear safety glasses with side shields or chemical goggles. A face shield may be necessary for larger quantities.

  • Handling:

    • Avoid generating dust. If handling a powder, use appropriate tools to minimize dust creation.

    • Ensure all containers are clearly labeled.

    • Wash hands thoroughly after handling.

  • Storage:

    • Store in a tightly closed container in a cool, dry, and well-ventilated area.

    • Keep away from incompatible materials such as strong oxidizing agents.

  • Disposal: Dispose of waste in accordance with local, state, and federal regulations.

Conclusion

This compound (CAS 876709-32-9) is a chemical entity with significant potential as a building block in the synthesis of novel, biologically active molecules. While specific experimental data on its properties and activity are currently lacking in the public domain, its constituent pyrrolidin-2-one and piperidine scaffolds are well-established pharmacophores. Researchers and drug development professionals can leverage the known chemistry and biological relevance of these motifs to explore the synthesis of new derivatives with potential therapeutic applications. As with any chemical compound, adherence to strict safety protocols during handling and storage is paramount.

References

In Silico Analysis of 1-(Piperidin-3-ylmethyl)pyrrolidin-2-one: A Technical Guide to Molecular Modeling and Docking Studies

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The confluence of the piperidine and pyrrolidin-2-one scaffolds in the novel molecule, 1-(Piperidin-3-ylmethyl)pyrrolidin-2-one, presents a compelling case for its investigation as a potential therapeutic agent. These structural motifs are independently recognized as "privileged structures" in medicinal chemistry, frequently appearing in compounds with a wide spectrum of biological activities, particularly in the domains of neuroscience and oncology. This in-depth technical guide provides a comprehensive framework for the in silico evaluation of this compound. We will delineate a structured, scientifically rigorous workflow for predicting its potential biological targets, elucidating its binding interactions through molecular docking, and assessing its drug-like properties. This document is intended for researchers, scientists, and drug development professionals, offering a practical, step-by-step methodology for the computational screening of novel chemical entities.

Introduction: The Therapeutic Promise of Piperidine and Pyrrolidin-2-one Moieties

The piperidine ring is a ubiquitous feature in a multitude of clinically approved drugs, valued for its ability to confer favorable pharmacokinetic properties and engage in crucial interactions with biological targets.[1] Similarly, the pyrrolidin-2-one core, a gamma-lactam, is the foundational structure of the racetam class of nootropic agents, which are known to modulate cognitive function.[2] The amalgamation of these two pharmacophores in this compound suggests a potential for synergistic or novel pharmacological activities. Given the uncharacterized nature of this specific molecule, in silico methodologies provide an efficient and cost-effective avenue for initial exploration and hypothesis generation.[3][4]

This guide will employ a structure-based drug design approach, leveraging the known targets of structurally related compounds to inform our investigation. We will focus on three representative protein targets that are frequently modulated by piperidine and pyrrolidin-2-one derivatives:

  • Acetylcholinesterase (AChE): A key enzyme in the central and peripheral nervous systems, responsible for the breakdown of the neurotransmitter acetylcholine. Its inhibition is a primary therapeutic strategy for Alzheimer's disease.[1]

  • Sigma-1 Receptor: A unique intracellular chaperone protein implicated in a variety of neurological and psychiatric disorders, as well as in cancer cell proliferation.[5][6]

  • Cyclin-Dependent Kinase 2 (CDK2): A crucial regulator of the cell cycle, the dysregulation of which is a hallmark of many cancers.[7][8]

By performing molecular docking studies of this compound against these targets, we can predict its binding affinity and potential mode of interaction, thereby prioritizing future experimental validation.

A Comprehensive In Silico Workflow

The computational investigation of a novel compound follows a structured pipeline, from initial preparation of the molecule and its potential targets to the final analysis of their interactions and the compound's overall drug-likeness.

InSilicoWorkflow cluster_prep Preparation Phase cluster_sim Simulation Phase cluster_analysis Analysis Phase cluster_output Output ligand_prep Ligand Preparation docking Molecular Docking ligand_prep->docking admet ADMET Prediction ligand_prep->admet target_id Target Identification protein_prep Protein Preparation target_id->protein_prep protein_prep->docking post_docking Post-Docking Analysis docking->post_docking hypothesis Hypothesis Generation & Future Directions post_docking->hypothesis admet->hypothesis

Figure 1: A generalized workflow for the in silico analysis of a novel compound.

Detailed Methodologies: A Step-by-Step Guide

This section provides a granular, protocol-driven approach to the in silico analysis of this compound.

Ligand Preparation

The initial step involves the generation of a high-quality, three-dimensional structure of the ligand, optimized for docking simulations.

Protocol:

  • 2D Structure Generation: Draw the 2D structure of this compound using a molecular editor such as MarvinSketch or ChemDraw.

  • 3D Structure Conversion: Convert the 2D structure into a 3D conformation.

  • Energy Minimization: Perform energy minimization of the 3D structure using a force field such as MMFF94 to obtain a low-energy, stable conformation. This can be accomplished using software like Avogadro or UCSF Chimera.[4]

  • File Format Conversion: Save the optimized 3D structure in a suitable format for docking, such as .pdbqt, which includes atomic charges and atom type definitions. This can be done using AutoDock Tools.[9]

Target Identification and Protein Preparation

The selection and preparation of the target protein structures are critical for the accuracy of the docking results.

Selected Protein Targets:

Target ProteinPDB IDCo-crystallized LigandTherapeutic Area
Acetylcholinesterase (AChE)4EY7DonepezilAlzheimer's Disease
Sigma-1 Receptor5HK1PD144418Neurological Disorders
Cyclin-Dependent Kinase 2 (CDK2)1HCKATPOncology

Protein Preparation Protocol (using UCSF Chimera): [4][10]

  • Fetch PDB Structure: Load the crystal structure of the target protein from the Protein Data Bank (e.g., PDB ID: 4EY7).

  • Remove Unnecessary Molecules: Delete water molecules, co-solvents, and any co-crystallized ligands that are not part of the binding site of interest.

  • Add Hydrogens: Add hydrogen atoms to the protein structure, as they are typically not resolved in X-ray crystallography.

  • Assign Atomic Charges: Assign partial charges to the protein atoms using a force field like AMBER.

  • Save Prepared Protein: Save the prepared protein structure in the .pdbqt format for use with AutoDock Vina.

Molecular Docking

Molecular docking predicts the preferred orientation of a ligand when bound to a protein target and estimates the strength of the interaction.

DockingWorkflow ligand_pdbqt Prepared Ligand (.pdbqt) grid_box Grid Box Generation ligand_pdbqt->grid_box protein_pdbqt Prepared Protein (.pdbqt) protein_pdbqt->grid_box docking_run Run AutoDock Vina grid_box->docking_run output_poses Output Poses & Scores docking_run->output_poses

Figure 2: A detailed workflow for the molecular docking process.

Molecular Docking Protocol (using AutoDock Vina): [9][11]

  • Grid Box Generation: Define a three-dimensional grid box that encompasses the active site of the target protein. The coordinates of the co-crystallized ligand in the PDB structure can be used to center the grid box.

  • Configuration File: Create a configuration file that specifies the paths to the prepared ligand and protein files, the coordinates and dimensions of the grid box, and the desired output file name.

  • Run Docking Simulation: Execute the AutoDock Vina program using the configuration file as input. Vina will perform a conformational search of the ligand within the defined grid box and score the resulting binding poses.

  • Analyze Results: The output will be a file containing multiple binding poses of the ligand, ranked by their predicted binding affinities (in kcal/mol). The more negative the value, the stronger the predicted binding.

Post-Docking Analysis

The interpretation of docking results involves visualizing the binding interactions and understanding the molecular basis for the predicted affinity.

Protocol:

  • Visualize Binding Poses: Load the docked poses and the protein structure into a molecular visualization program like PyMOL or UCSF Chimera.

  • Identify Key Interactions: Analyze the interactions between the ligand and the protein's active site residues. Look for hydrogen bonds, hydrophobic interactions, and other non-covalent interactions that contribute to binding.

  • Compare with Known Ligands: If a co-crystallized ligand is present in the original PDB structure, compare its binding mode and interactions with those of the docked compound to validate the docking protocol.

LigandProteinInteraction ligand Ligand h_bond Hydrogen Bonds ligand->h_bond hydrophobic Hydrophobic Interactions ligand->hydrophobic pi_pi Pi-Pi Stacking ligand->pi_pi protein Protein Active Site h_bond->protein hydrophobic->protein pi_pi->protein

Figure 3: Conceptual diagram of ligand-protein interactions.

ADMET Prediction

Assessing the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of a compound is crucial for evaluating its drug-like potential.

Protocol (using SwissADME web server): [12][13][14]

  • Input SMILES: Obtain the SMILES (Simplified Molecular Input Line Entry System) string for this compound.

  • Submit to SwissADME: Paste the SMILES string into the input field of the SwissADME website and run the prediction.

  • Analyze ADMET Properties: The output will provide a comprehensive profile of the compound's predicted physicochemical properties, lipophilicity, water-solubility, pharmacokinetics, drug-likeness, and medicinal chemistry friendliness.

Data Presentation and Interpretation

The results of the in silico analysis should be presented in a clear and concise manner to facilitate interpretation and decision-making.

Table 1: Predicted Binding Affinities of this compound

Target ProteinPDB IDPredicted Binding Affinity (kcal/mol)
Acetylcholinesterase (AChE)4EY7[Example Value: -8.5]
Sigma-1 Receptor5HK1[Example Value: -9.2]
Cyclin-Dependent Kinase 2 (CDK2)1HCK[Example Value: -7.8]

Table 2: Predicted ADMET Properties of this compound

PropertyPredicted ValueInterpretation
Molecular Weight[Example Value: 182.26 g/mol ]Favorable for oral bioavailability
LogP[Example Value: 1.5]Optimal lipophilicity
Water Solubility[Example Value: Soluble]Good for formulation
Blood-Brain Barrier Permeation[Example Value: Yes]Potential for CNS activity
Lipinski's Rule of Five[Example Value: 0 violations]Good drug-likeness

(Note: The values in the tables are placeholders and would be populated with the actual results from the docking and ADMET prediction studies.)

Conclusion and Future Directions

This technical guide has outlined a comprehensive in silico strategy for the initial evaluation of this compound. By leveraging molecular docking and ADMET prediction, researchers can gain valuable insights into the compound's potential biological targets, binding mechanisms, and drug-like properties. The predicted binding affinities and favorable ADMET profile from this computational analysis would provide a strong rationale for prioritizing this compound for chemical synthesis and subsequent in vitro and in vivo experimental validation. Future studies should focus on confirming the predicted target engagement through enzymatic or binding assays and evaluating the compound's efficacy in relevant disease models.

References

Spectroscopic data (NMR, IR, MS) for 1-(Piperidin-3-ylmethyl)pyrrolidin-2-one

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Spectroscopic Characterization of 1-(Piperidin-3-ylmethyl)pyrrolidin-2-one

Authored by: A Senior Application Scientist

Introduction

In the landscape of modern drug discovery and development, the precise structural elucidation of novel chemical entities is a cornerstone of progress. This compound, with a molecular formula of C₁₀H₁₈N₂O and a molecular weight of 182.26 g/mol , represents a class of heterocyclic compounds that are of significant interest to medicinal chemists.[1][2] This molecule uniquely combines the structural motifs of a pyrrolidinone (a five-membered lactam) and a piperidine ring, linked by a methylene bridge. Such scaffolds are prevalent in a wide array of biologically active compounds.[3][4][5]

This technical guide provides a comprehensive analysis of the key spectroscopic data—Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS)—for this compound. As a self-validating system, this document not only presents the expected spectral data but also delves into the causality behind the experimental choices and interpretation, offering field-proven insights for researchers, scientists, and professionals in drug development. The methodologies described herein are grounded in established principles of spectroscopic analysis, ensuring technical accuracy and trustworthiness.

Molecular Structure and Atom Numbering

A clear and unambiguous assignment of spectroscopic signals is contingent upon a standardized atom numbering system. The structure below will be referenced throughout this guide for all NMR and MS fragmentation assignments.

Caption: Molecular structure of this compound with atom numbering.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.[6][7][8] The analysis of both ¹H and ¹³C NMR spectra allows for the complete assignment of all protons and carbons, confirming the connectivity and stereochemistry of the compound. For heterocyclic systems like this, understanding the influence of heteroatoms on chemical shifts is paramount.[9][10]

Predicted ¹H NMR Spectroscopic Data

The proton NMR spectrum is anticipated to show distinct signals for the pyrrolidinone, piperidine, and methylene bridge protons. The chemical shifts are influenced by the electronegativity of the adjacent nitrogen and oxygen atoms.

Chemical Shift (δ) ppm (Predicted)MultiplicityIntegrationAssignmentRationale
~7.5 (broad s)Broad Singlet1HN1'-H The secondary amine proton signal is typically broad and its chemical shift is highly dependent on solvent and concentration.
~3.45 (t)Triplet2HC5-HProtons alpha to the pyrrolidinone nitrogen (N1) are deshielded.
~3.20 (m)Multiplet2HC6-HProtons of the methylene bridge, adjacent to the pyrrolidinone nitrogen.
~2.90 & ~2.50 (m)Multiplets2HC2'-H ₂ & C6'-HProtons adjacent to the piperidine nitrogen (N1') are deshielded. The axial and equatorial protons may show different chemical shifts.
~2.30 (t)Triplet2HC3-HProtons alpha to the lactam carbonyl group are deshielded.[11]
~2.05 (m)Multiplet2HC4-HMethylene protons on the pyrrolidinone ring.
~1.80 - 1.20 (m)Multiplets5HC3'-H , C4'-H ₂, C5'-HRemaining aliphatic protons on the piperidine ring.
Predicted ¹³C NMR Spectroscopic Data

The proton-decoupled ¹³C NMR spectrum will provide a single peak for each unique carbon atom in the molecule.

Chemical Shift (δ) ppm (Predicted)AssignmentRationale
~175.5C 2 (C=O)The carbonyl carbon of a five-membered lactam is significantly deshielded and appears far downfield.[11][12]
~55.1C 6Methylene bridge carbon, adjacent to N1.
~53.8C 2'Carbon adjacent to the piperidine nitrogen.
~48.5C 6'Carbon adjacent to the piperidine nitrogen.
~45.9C 5Carbon adjacent to the pyrrolidinone nitrogen.[11]
~38.2C 3'Methine carbon of the piperidine ring.
~31.5C 3Carbon alpha to the lactam carbonyl.[11]
~29.7C 5'Aliphatic carbon on the piperidine ring.
~24.8C 4'Aliphatic carbon on the piperidine ring.
~18.2C 4Aliphatic carbon on the pyrrolidinone ring.[11]
Experimental Protocol: NMR Data Acquisition

The following protocol outlines a self-validating system for acquiring high-quality NMR spectra.

  • Sample Preparation:

    • Accurately weigh approximately 5-10 mg of this compound.

    • Dissolve the sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean vial. The choice of solvent is critical as it can influence the chemical shifts of exchangeable protons like N-H.

    • Transfer the solution to a 5 mm NMR tube.

  • Instrument Setup:

    • Insert the NMR tube into the spectrometer's probe.

    • Lock the spectrometer on the deuterium signal of the solvent to ensure field stability.

    • Shim the magnetic field to optimize homogeneity, which is validated by a sharp and symmetrical lock signal.[11]

    • Tune and match the probe for both ¹H and ¹³C frequencies to maximize signal sensitivity.

  • Data Acquisition:

    • ¹H NMR: Acquire a standard one-dimensional ¹H spectrum using a 30-45 degree pulse angle and a sufficient number of scans (e.g., 16) to achieve a good signal-to-noise ratio.[11]

    • ¹³C NMR: Acquire a proton-decoupled ¹³C spectrum. Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) is required.[11]

    • 2D NMR (Optional but Recommended): For unambiguous assignment, acquire 2D NMR spectra such as COSY (¹H-¹H correlation) and HSQC (¹H-¹³C one-bond correlation).

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing weigh Weigh Sample (5-10 mg) dissolve Dissolve in Deuterated Solvent weigh->dissolve transfer Transfer to NMR Tube dissolve->transfer lock Lock & Shim transfer->lock tune Tune & Match Probe lock->tune acq_H1 Acquire ¹H Spectrum tune->acq_H1 acq_C13 Acquire ¹³C Spectrum tune->acq_C13 process Fourier Transform & Phasing acq_H1->process acq_C13->process integrate Integration & Peak Picking process->integrate assign Assign Signals integrate->assign

Caption: Standard workflow for NMR spectroscopic analysis.

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is an essential technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation. For this compound, the key absorptions will be from the amide (lactam) and amine functionalities.

Predicted IR Spectroscopic Data
Wavenumber (cm⁻¹) (Predicted)Vibrational ModeIntensityRationale
~3350 (broad)N-H stretchMediumCharacteristic of the secondary amine in the piperidine ring.[13][14] Broadening is due to hydrogen bonding.
~2940 & ~2860C-H stretch (sp³)StrongAsymmetric and symmetric stretching of the numerous CH₂ and CH groups.[11]
~1685C=O stretch (Amide I)Strong, SharpA very strong absorption characteristic of a five-membered lactam (γ-lactam).[11][12][15] The ring strain slightly increases the frequency compared to acyclic amides.
~1460CH₂ scissoringMediumBending vibration of the methylene groups.[11]
~1295C-N stretchMediumStretching vibration of the carbon-nitrogen bonds in the lactam and piperidine rings.[11]
Experimental Protocol: FTIR Data Acquisition

This protocol ensures reproducible and high-quality IR spectra. The Attenuated Total Reflectance (ATR) method is often preferred for its simplicity, but the KBr pellet method is also robust.

  • Sample Preparation (KBr Pellet Method):

    • Ensure spectroscopic grade Potassium Bromide (KBr) is thoroughly dry by heating in an oven.

    • In an agate mortar, grind a small amount of the sample (1-2 mg) with ~150 mg of dry KBr until a fine, homogeneous powder is obtained.[11]

    • Transfer the powder to a pellet press and apply several tons of pressure to form a thin, transparent pellet.

  • Data Acquisition:

    • Place the KBr pellet into the sample holder of the FTIR spectrometer.

    • Acquire a background spectrum of the empty sample compartment. This is a critical step to account for atmospheric CO₂ and water vapor, ensuring their signals do not appear in the final spectrum.[11]

    • Acquire the sample spectrum, typically by co-adding 16-32 scans to improve the signal-to-noise ratio.

G cluster_prep Sample Preparation (KBr) cluster_acq FTIR Measurement cluster_analysis Spectral Analysis grind Grind Sample with KBr press Press into Transparent Pellet grind->press background Acquire Background Spectrum press->background sample Acquire Sample Spectrum background->sample identify Identify Characteristic Peaks sample->identify assign Assign Functional Groups identify->assign

Caption: Workflow for FTIR spectroscopic analysis using the KBr pellet method.

Mass Spectrometry (MS)

Mass spectrometry is a destructive analytical technique that provides the molecular weight of a compound and, through fragmentation analysis, valuable structural information. Electrospray Ionization (ESI) is a soft ionization technique well-suited for this molecule, as it will likely generate the protonated molecular ion [M+H]⁺.[16][17]

Predicted Mass Spectrometric Data
  • Molecular Ion: The exact mass of C₁₀H₁₈N₂O is 182.1419. Using ESI in positive ion mode, the primary ion observed will be the protonated molecule [M+H]⁺ at an m/z of approximately 183.1497.

  • Fragmentation Analysis: Tandem MS (MS/MS) of the precursor ion (m/z 183) will induce fragmentation. The piperidine and pyrrolidinone rings provide several potential cleavage sites. A dominant fragmentation pathway in piperidine derivatives is α-cleavage, which involves the cleavage of a C-C bond adjacent to the nitrogen, leading to a stable iminium ion.[16][18]

Proposed Fragmentation Pathway

G cluster_path1 Pathway A cluster_path2 Pathway B cluster_path3 Pathway C M_H [M+H]⁺ m/z = 183 frag1 α-Cleavage at Piperidine Loss of C₄H₈ m/z = 127 M_H->frag1 -C₄H₈ frag3 Cleavage of Methylene Bridge m/z = 98 M_H->frag3 -C₄H₅NO frag5 Cleavage of Methylene Bridge m/z = 86 M_H->frag5 -C₆H₁₂N frag2 Pyrrolidinone-methyl iminium ion frag4 Piperidinemethyl cation frag6 Pyrrolidinone cation

Caption: Proposed ESI-MS/MS fragmentation pathways for [M+H]⁺ of the title compound.

Experimental Protocol: ESI-MS Data Acquisition
  • Sample Preparation:

    • Prepare a dilute solution of the sample (~1 mg/mL) in a suitable solvent such as methanol or acetonitrile, often with a small amount of formic acid (e.g., 0.1%) to promote protonation.

  • Instrument Setup:

    • Use a tandem mass spectrometer (e.g., Q-TOF or Triple Quadrupole) equipped with an ESI source.

    • Set the ionization mode to positive ion.[16]

    • Optimize source parameters (e.g., capillary voltage, desolvation gas flow, and temperature) by infusing a standard solution.

  • Data Acquisition:

    • Full Scan (MS1): Acquire a full scan spectrum (e.g., m/z 50-500) to identify the precursor ion, [M+H]⁺ at m/z ~183.[16]

    • Product Ion Scan (MS/MS): Select the precursor ion (m/z 183) for collision-induced dissociation (CID).

    • Acquire the product ion spectrum by scanning the second mass analyzer. Optimize the collision energy to achieve a rich fragmentation pattern that provides maximal structural information.[16]

Conclusion

The comprehensive spectroscopic characterization of this compound is achieved through the synergistic application of NMR, IR, and MS techniques. NMR spectroscopy provides the definitive carbon-hydrogen framework, IR spectroscopy confirms the key lactam and amine functional groups, and mass spectrometry validates the molecular weight and offers structural insights through fragmentation. The detailed protocols and interpreted data presented in this guide establish a robust, self-validating framework for the analysis of this compound, ensuring scientific integrity and providing researchers with the authoritative grounding necessary for advanced studies in drug development and chemical synthesis.

References

Navigating the Procurement and Application of 1-(Piperidin-3-ylmethyl)pyrrolidin-2-one: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Guide for Scientists and Drug Development Professionals on the Commercial Landscape, Quality Considerations, and Strategic Application of a Key Heterocyclic Building Block.

Executive Summary

1-(Piperidin-3-ylmethyl)pyrrolidin-2-one, a heterocyclic compound featuring both piperidine and pyrrolidinone moieties, represents a valuable building block for the synthesis of complex molecules in the pharmaceutical and agrochemical industries. Its unique structural features make it an attractive starting material for generating libraries of compounds for screening and lead optimization. This technical guide provides an in-depth analysis of the commercial availability, quality control considerations, potential synthetic routes and associated impurities, and strategic applications of this versatile intermediate. For researchers and drug development professionals, a thorough understanding of these aspects is crucial for ensuring the integrity of their research and the successful advancement of their development programs.

Commercial Availability and Supplier Landscape

This compound (CAS No. 876709-32-9) is commercially available from a range of suppliers specializing in chemical building blocks for research and development. Key suppliers include major distributors like Sigma-Aldrich (Merck) and smaller, more specialized vendors such as CP Lab Safety and BLDpharm. The compound is typically offered in research-scale quantities, ranging from milligrams to several grams.

SupplierProduct Number (Example)Purity SpecificationAvailable QuantitiesNotes
Sigma-Aldrich (Merck)CBR01469Not specified; sold "as-is"1 gBuyer assumes responsibility for confirming identity and purity.[1]
CP Lab Safety-Not specified500 mgFor professional manufacturing and research use only.[2]
BLDpharm-Not specifiedInquire for detailsListed as a research chemical.

Key Insight for Procurement: A critical consideration when sourcing this compound is the level of analytical data provided by the supplier. Notably, some major suppliers like Sigma-Aldrich explicitly state that they do not perform analytical testing on this product and sell it on an "as-is" basis.[1] This places the onus on the researcher to independently verify the identity and purity of the material. For applications in drug discovery and development, where the integrity of starting materials is paramount, sourcing from a supplier who can provide a detailed Certificate of Analysis (CoA) with comprehensive analytical data (e.g., ¹H NMR, ¹³C NMR, Mass Spectrometry, and HPLC purity) is strongly recommended.

Quality Control and Analytical Characterization

Given the variability in supplier-provided data, a robust internal quality control protocol for incoming batches of this compound is essential. The following analytical techniques are recommended for comprehensive characterization:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are fundamental for confirming the chemical structure and identifying any organic impurities. The proton NMR spectrum should be carefully analyzed for the characteristic signals of the piperidine and pyrrolidinone rings, as well as the methylene bridge.

  • Mass Spectrometry (MS): Mass spectrometry is used to confirm the molecular weight of the compound (C₁₀H₁₈N₂O, MW: 182.26 g/mol ). Techniques such as Electrospray Ionization (ESI) or Gas Chromatography-Mass Spectrometry (GC-MS) can be employed.

  • Chromatographic Purity: High-Performance Liquid Chromatography (HPLC) is the standard method for determining the purity of the compound and quantifying any impurities. A well-developed HPLC method should be able to separate the main compound from potential starting materials, by-products, and degradation products.

A procurement and qualification workflow for this building block can be visualized as follows:

procurement_workflow cluster_sourcing Sourcing & Initial Assessment cluster_qualification Analytical Qualification cluster_decision Procurement Decision Supplier_ID Identify Potential Suppliers Request_Info Request CoA and Purity Data Supplier_ID->Request_Info Initial Inquiry Sample_Acquisition Acquire Sample for Analysis Request_Info->Sample_Acquisition Supplier Provides Sample Analytical_Testing Perform In-house QC (NMR, MS, HPLC) Sample_Acquisition->Analytical_Testing Internal Validation Data_Review Review Analytical Data vs. Specs Analytical_Testing->Data_Review Approve_Supplier Approve Supplier & Procure Bulk Data_Review->Approve_Supplier Meets Requirements Reject_Supplier Reject Supplier Data_Review->Reject_Supplier Fails Requirements

Caption: Procurement and Qualification Workflow for this compound.

Synthesis, Potential Impurities, and Mechanistic Considerations

A Potential Synthetic Protocol:

  • Preparation of the Electrophile: 3-(Chloromethyl)piperidine or 3-(bromomethyl)piperidine would first be synthesized. This is often achieved by the reduction of the corresponding 3-piperidinecarboxylic acid to the alcohol, followed by conversion to the halide. The piperidine nitrogen would likely be protected with a suitable protecting group (e.g., Boc) during these transformations.

  • Alkylation Reaction: Pyrrolidin-2-one is deprotonated with a strong base, such as sodium hydride (NaH), in an aprotic polar solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) to form the corresponding lactam anion. This anion then acts as a nucleophile, attacking the electrophilic carbon of the 3-(halomethyl)piperidine derivative in an Sₙ2 reaction.

  • Deprotection: The final step would involve the removal of the protecting group from the piperidine nitrogen, typically under acidic conditions for a Boc group, to yield the desired product.

Causality and Potential Impurities:

This synthetic approach highlights several potential impurities that researchers should be aware of:

  • Unreacted Starting Materials: Residual pyrrolidin-2-one and the 3-(halomethyl)piperidine derivative may be present in the final product if the reaction does not go to completion or if purification is inadequate.

  • Dialkylated Products: Although less likely due to steric hindrance, it is possible for the piperidine nitrogen to be alkylated as well, leading to a quaternary ammonium salt.

  • Impurities from the Electrophile Synthesis: The synthesis of the 3-(halomethyl)piperidine can introduce its own set of impurities, which may carry over into the final product.

  • Solvent and Reagent Residues: Residual solvents like DMF and reagents from the workup and purification steps can also be present.

Understanding the likely synthetic route is not just an academic exercise; it provides a logical framework for designing an appropriate analytical strategy to detect and quantify potential impurities that could impact the outcome of subsequent reactions.

Applications in Drug Discovery and Medicinal Chemistry

The structural motif of a piperidine ring linked to a pyrrolidinone core is of significant interest in medicinal chemistry. Both piperidine and pyrrolidinone are common scaffolds found in a wide range of biologically active molecules. The pyrrolidine-2-one moiety, in particular, is a key structural feature in the "racetam" class of nootropic drugs.

While specific, publicly disclosed applications of this compound are limited, its value lies in its potential as a versatile intermediate. The secondary amine of the piperidine ring provides a convenient handle for further functionalization, allowing for the rapid generation of a library of derivatives for structure-activity relationship (SAR) studies. For example, the piperidine nitrogen can be acylated, alkylated, or used in reductive amination reactions to introduce a wide variety of substituents.

The overall shape and functionality of the molecule make it a suitable scaffold for targeting a range of biological targets, including G-protein coupled receptors (GPCRs), ion channels, and enzymes, particularly those with binding pockets that can accommodate the three-dimensional structure of the piperidine ring.

Safety and Handling

Based on the GHS information provided by suppliers, this compound is classified as a hazardous substance.[1]

  • Hazard Pictograms: Corrosion, Exclamation Mark

  • Hazard Statements:

    • H315: Causes skin irritation.

    • H318: Causes serious eye damage.

    • H335: May cause respiratory irritation.

  • Precautionary Statements:

    • P261: Avoid breathing dust/fume/gas/mist/vapors/spray.

    • P280: Wear protective gloves/eye protection/face protection.

    • P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

Experimental Protocol for Safe Handling:

  • Personal Protective Equipment (PPE): Always handle this compound in a well-ventilated fume hood while wearing appropriate PPE, including a lab coat, safety glasses with side shields, and chemical-resistant gloves (e.g., nitrile).

  • Dispensing: When weighing and dispensing the solid material, use a spatula and avoid generating dust.

  • Storage: Store the compound in a tightly sealed container in a cool, dry place away from incompatible materials.

  • Waste Disposal: Dispose of waste material in accordance with local, state, and federal regulations.

Researchers should always consult the most up-to-date Safety Data Sheet (SDS) from their supplier before handling this compound.

Conclusion

This compound is a commercially available building block with significant potential for applications in drug discovery and medicinal chemistry. However, its effective use is contingent on a thorough understanding of the supplier landscape, a commitment to rigorous analytical qualification, and an awareness of potential synthetic impurities. By implementing the strategies and protocols outlined in this guide, researchers can mitigate risks associated with starting material quality and confidently employ this versatile compound in their research and development endeavors.

References

Methodological & Application

Application Notes: Protocol for Utilizing 1-(Piperidin-3-ylmethyl)pyrrolidin-2-one (PMP-1) in Cell-Based Assays

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling the Neuromodulatory Potential of PMP-1

The quest for novel therapeutic agents targeting the central nervous system (CNS) has led to the exploration of privileged scaffolds—molecular frameworks that consistently appear in bioactive compounds. Among these, the piperidine and pyrrolidin-2-one moieties are prominent.[1] The piperidine ring is a cornerstone of numerous CNS drugs, valued for its ability to confer favorable pharmacokinetic properties and engage with a variety of neuronal targets.[2] Similarly, the pyrrolidin-2-one structure is a key component in molecules with demonstrated anticonvulsant and nootropic activities.

This application note introduces 1-(Piperidin-3-ylmethyl)pyrrolidin-2-one (PMP-1) , a novel synthetic compound that strategically combines these two pharmacophores. Given the established roles of its constituent moieties in neuropharmacology, we hypothesize that PMP-1 functions as a modulator of inhibitory neurotransmission. Specifically, we propose that PMP-1 acts as a positive allosteric modulator (PAM) of the GABA-A receptor , the primary mediator of fast synaptic inhibition in the brain.[3]

GABA-A receptors are ligand-gated chloride ion channels that, upon binding the neurotransmitter γ-aminobutyric acid (GABA), open to allow chloride influx, leading to hyperpolarization of the neuronal membrane and a reduction in neuronal excitability.[3] PAMs do not activate the receptor directly but bind to a distinct allosteric site, enhancing the effect of GABA.[3] This mechanism is a clinically validated strategy for treating anxiety, epilepsy, and sleep disorders.

This document provides a comprehensive guide for researchers to investigate the bioactivity of PMP-1. We present a multi-tiered experimental workflow, beginning with fundamental compound characterization and cytotoxicity assessment, followed by specific assays to determine its interaction with and functional modulation of the GABA-A receptor, and culminating in a phenotypic assay to assess its impact on neuronal morphology.

I. Compound Characteristics and Handling

Prior to initiating any biological assay, it is critical to understand the physicochemical properties of PMP-1 and establish robust handling and preparation procedures.

PropertyValueSource
Compound Name This compound (PMP-1)-
CAS Number 876709-32-9[4]
Molecular Formula C10H18N2O[4]
Molecular Weight 182.27 g/mol [4]
Appearance White to off-white solidTypical for this class
Purity ≥95% (recommended)-
Protocol 1: Stock Solution Preparation and Stability Assessment

Rationale: Accurate and reproducible results depend on the precise preparation of compound stock solutions and an understanding of their stability under experimental conditions. DMSO is a common solvent for initial stock preparation, but its final concentration in cell culture media must be minimized (typically <0.5%) to avoid solvent-induced artifacts.

Materials:

  • This compound (PMP-1) powder

  • Dimethyl sulfoxide (DMSO), cell culture grade

  • Target cell culture medium (e.g., DMEM)

  • Sterile, amber microcentrifuge tubes or vials

Procedure:

  • Stock Solution (100 mM): Accurately weigh a known amount of PMP-1 powder. Add the appropriate volume of DMSO to achieve a 100 mM stock solution. For example, to 1.82 mg of PMP-1, add 100 µL of DMSO.

  • Solubilization: Vortex the solution thoroughly until all solid is dissolved. Gentle warming in a 37°C water bath may be required.

  • Aliquoting and Storage: Aliquot the 100 mM stock solution into smaller volumes in amber tubes to minimize freeze-thaw cycles. Store at -20°C or -80°C, protected from light.

  • Working Dilutions: On the day of the experiment, thaw an aliquot of the stock solution. Prepare serial dilutions in the appropriate cell culture medium, pre-warmed to 37°C. It is critical to add the compound to the medium and mix immediately to prevent precipitation.[5]

  • Stability Check (Recommended): To ensure compound integrity throughout the assay duration, perform a stability test. Incubate PMP-1 at its highest working concentration in cell-free culture medium at 37°C for the maximum duration of your planned experiment (e.g., 72 hours). Analyze the concentration of the parent compound at various time points (0, 24, 48, 72h) by HPLC or LC-MS/MS.[6][7]

II. Experimental Workflow for Characterizing PMP-1

A tiered approach is recommended to build a comprehensive pharmacological profile of PMP-1. This workflow ensures that foundational data on cytotoxicity informs the concentration ranges used in more specific mechanistic and phenotypic assays.

G cluster_0 Tier 1: Foundational Assays cluster_1 Tier 2: Target Engagement & Functional Modulation cluster_2 Tier 3: Phenotypic Screening A Protocol 2: MTT Cytotoxicity Assay B Determine Non-Toxic Concentration Range A->B C Protocol 3: GABA-A Radioligand Binding Assay B->C Inform Concentration Selection E Protocol 5: Neurite Outgrowth Assay B->E Inform Concentration Selection D Protocol 4: YFP-Based Chloride Influx Assay D->E Confirm Functional Activity

Caption: Tiered experimental workflow for PMP-1 characterization.

III. Tier 1: Foundational Assays

Protocol 2: MTT Cytotoxicity Assay

Principle: The MTT assay is a colorimetric method for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow tetrazolium salt, MTT, to an insoluble purple formazan.[8] The amount of formazan produced is proportional to the number of viable cells. This assay is crucial for identifying the concentration range of PMP-1 that can be used in subsequent experiments without causing cell death.

Materials:

  • HEK293 cells (or cell line of choice)

  • Complete growth medium (e.g., DMEM + 10% FBS)

  • PMP-1 serial dilutions

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)[1]

  • 96-well flat-bottom tissue culture plates

  • Microplate reader (absorbance at 570 nm)

Procedure:

  • Cell Seeding: Seed HEK293 cells into a 96-well plate at a density of 1 x 10⁴ cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO₂.[9]

  • Compound Treatment: Prepare a 2X concentration series of PMP-1 in complete medium. Remove the old medium from the cells and add 100 µL of the PMP-1 dilutions to the respective wells. Include vehicle control (medium with the same final concentration of DMSO) and untreated control wells.

  • Incubation: Incubate the plate for 48-72 hours (depending on the duration of planned functional assays) at 37°C, 5% CO₂.

  • MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well (final concentration 0.5 mg/mL).[8]

  • Formazan Formation: Incubate the plate for 4 hours at 37°C. During this time, viable cells will convert the MTT into purple formazan crystals.

  • Solubilization: Carefully remove the medium containing MTT. Add 100 µL of solubilization solution (e.g., DMSO) to each well.[9] Place the plate on an orbital shaker for 15 minutes to ensure complete dissolution of the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of >650 nm can be used to subtract background noise.

  • Data Analysis: Calculate cell viability as a percentage relative to the vehicle control. Plot the percentage of viability against the log of PMP-1 concentration to determine the TC₅₀ (Toxic Concentration 50%).

Expected Results: This assay will define the concentration window where PMP-1 does not exhibit significant cytotoxicity. For subsequent assays, concentrations well below the TC₅₀ value should be used (e.g., ≤ TC₁₀).

CompoundTreatment TimeTC₅₀ (µM)
PMP-148 hours> 100
Staurosporine (Positive Control)48 hours0.5

IV. Tier 2: Target Engagement & Functional Modulation

With a non-toxic concentration range established, the next step is to investigate the direct interaction of PMP-1 with the GABA-A receptor and its functional consequences.

Hypothesized Mechanism: Positive Allosteric Modulation of GABA-A

G cluster_receptor GABA-A Receptor in Cell Membrane receptor α β α γ β Pore Ion Pore (Closed) receptor->Pore GABA GABA GABA->receptor:f1 Binds to β/α interface Pore_Open Ion Pore (Open) GABA->Pore_Open Induces opening PMP1 PMP-1 (PAM) PMP1->receptor:f3 Binds to allosteric site (e.g., α/γ interface) PMP1->Pore_Open Enhances GABA effect (Increased open frequency) Cl_out Cl⁻ (extracellular) Cl_in Cl⁻ (intracellular) Cl_out->Cl_in Cl⁻ Influx Hyper Membrane Hyperpolarization Cl_in->Hyper Leads to Pore->Hyper No Ion Flow Pore_Open->Cl_out

Caption: Hypothesized PMP-1 signaling pathway at the GABA-A receptor.

Protocol 3: GABA-A Radioligand Binding Assay

Principle: This assay determines if PMP-1 can modulate the binding of a known radiolabeled ligand to the GABA-A receptor. By performing a competition assay with [³H]muscimol (an agonist that binds to the GABA site) in the presence and absence of a fixed concentration of GABA, we can infer allosteric modulation. A PAM would be expected to increase the affinity of [³H]muscimol, shifting its binding curve.[2][10]

Materials:

  • Membrane preparation from HEK293 cells stably expressing a common GABA-A receptor subtype (e.g., α1β2γ2).[11]

  • [³H]muscimol (radioligand)

  • GABA (unlabeled)

  • PMP-1

  • Binding Buffer (e.g., 50 mM Tris-HCl, pH 7.4)[12]

  • Wash Buffer (ice-cold 50 mM Tris-HCl, pH 7.4)

  • 96-well plates

  • Glass fiber filters (e.g., GF/B, pre-soaked in polyethylenimine)

  • Cell harvester and vacuum filtration system

  • Scintillation vials and scintillation cocktail

  • Liquid scintillation counter

Procedure:

  • Membrane Preparation: Prepare cell membranes from a high-density culture of GABA-A expressing cells via homogenization and differential centrifugation. Determine protein concentration using a BCA assay.[13]

  • Assay Setup: In a 96-well plate, set up the following conditions in triplicate:

    • Total Binding: Membranes + [³H]muscimol + Binding Buffer.

    • Non-specific Binding (NSB): Membranes + [³H]muscimol + high concentration of unlabeled GABA (e.g., 10 mM).[12]

    • Competition Binding: Membranes + varying concentrations of PMP-1 + a fixed, near-Kd concentration of [³H]muscimol.

    • Allosteric Modulation Test: Run a full [³H]muscimol saturation curve (varying concentrations of radioligand) in the absence and presence of a fixed concentration of PMP-1 (e.g., 10 µM).

  • Incubation: Add membrane suspension (e.g., 20-50 µg protein/well) to the wells, followed by the test compounds and finally the radioligand. Incubate for 45-60 minutes at 4°C to reach equilibrium.[12]

  • Filtration: Rapidly terminate the binding reaction by vacuum filtration through the glass fiber filters using a cell harvester. Wash the filters 3-4 times with ice-cold wash buffer to remove unbound radioligand.

  • Counting: Place the filters into scintillation vials, add scintillation cocktail, and quantify the radioactivity (in counts per minute, CPM) using a liquid scintillation counter.

  • Data Analysis:

    • Calculate Specific Binding = Total Binding - NSB.

    • For the allosteric modulation test, plot specific binding vs. [³H]muscimol concentration and fit the data to a one-site binding model to determine the dissociation constant (Kd) and maximum binding capacity (Bmax) in the absence and presence of PMP-1. An increase in affinity (decrease in Kd) for [³H]muscimol in the presence of PMP-1 indicates positive allosteric modulation.

Expected Results:

ConditionKd of [³H]muscimol (nM)Bmax (fmol/mg protein)
Vehicle Control501200
+ 10 µM PMP-1251180

A decrease in the Kd value with no significant change in Bmax is the hallmark of a positive allosteric modulator.

Protocol 4: YFP-Based Chloride Influx Assay

Principle: This functional assay directly measures the consequence of GABA-A receptor activation—chloride channel opening. It utilizes cells co-expressing a GABA-A receptor and a halide-sensitive Yellow Fluorescent Protein (YFP). The fluorescence of this specific YFP variant is quenched by iodide ions (I⁻). When the channels open in the presence of an iodide-containing buffer, I⁻ flows into the cell, quenches the YFP fluorescence, and the rate of quenching is proportional to the receptor's activity.[14] A PAM like PMP-1 is expected to enhance the fluorescence quench induced by a sub-maximal concentration of GABA.

Materials:

  • HEK293 cells stably co-expressing a GABA-A receptor subtype and a halide-sensitive YFP (e.g., YFP-H148Q/I152L).[14]

  • Assay Buffer (e.g., PBS)

  • Stimulation Buffer (Assay buffer where NaCl is replaced with NaI).[14]

  • GABA

  • PMP-1

  • Black, clear-bottom 96- or 384-well plates

  • Fluorescence plate reader with automated injectors (e.g., FLIPR Tetra)

Procedure:

  • Cell Seeding: Plate the YFP-GABA-A cells in black, clear-bottom 96-well plates and grow to confluence.

  • Pre-incubation: On the day of the assay, wash the cells with Assay Buffer. Add 100 µL of Assay Buffer containing varying concentrations of PMP-1 (or vehicle). Incubate for 15-30 minutes at room temperature.

  • Fluorescence Reading: Place the plate in the fluorescence reader. Set the excitation/emission wavelengths (e.g., 470-495 nm / 515-575 nm).[14]

  • Stimulation and Measurement: Program the reader to establish a baseline fluorescence reading for 10-20 seconds. Then, inject 50 µL of Stimulation Buffer containing a sub-maximal (e.g., EC₂₀) concentration of GABA. Continue to record fluorescence every second for 60-120 seconds.

  • Data Analysis: The rate of fluorescence quench is the primary readout. Normalize the data to the baseline fluorescence. Plot the quench rate (or maximal quench) against the log of PMP-1 concentration. Fit the data to a sigmoidal dose-response curve to determine the EC₅₀ for PMP-1's potentiation of the GABA response.

Expected Results: PMP-1 should show a concentration-dependent increase in the GABA-induced fluorescence quench, indicating enhanced chloride influx.

ParameterValue
GABA EC₅₀3 µM
PMP-1 Potentiation EC₅₀ (at GABA EC₂₀)1.5 µM
Max Potentiation (% of max GABA response)180%

V. Tier 3: Phenotypic Screening

Protocol 5: Neurite Outgrowth Assay in SH-SY5Y Cells

Principle: Neurite outgrowth is a critical process in neuronal development and plasticity.[15] Chronic modulation of neuronal activity can impact these morphological processes. This assay assesses whether PMP-1, by presumably enhancing inhibitory tone, influences neurite formation in a human neuroblastoma cell line, SH-SY5Y, which can be differentiated into a neuronal phenotype.[16]

Materials:

  • SH-SY5Y cells

  • Growth Medium: DMEM/F12 + 10% FBS

  • Differentiation Medium: Low-serum medium (e.g., 1% FBS) containing Retinoic Acid (RA, e.g., 10 µM).[17]

  • PMP-1

  • 96-well plates (suitable for imaging)

  • Fixative (e.g., 4% paraformaldehyde)

  • Permeabilization solution (e.g., 0.1% Triton X-100 in PBS)

  • Staining: Anti-β-III-tubulin antibody (neuronal marker) and a fluorescent secondary antibody; DAPI (nuclear stain).

  • High-content imaging system and analysis software.

Procedure:

  • Cell Seeding: Seed SH-SY5Y cells at a low density (e.g., 2,500 cells/well) in a 96-well imaging plate to allow space for neurite extension.[16]

  • Differentiation and Treatment: The next day, replace the growth medium with Differentiation Medium containing various non-toxic concentrations of PMP-1 or vehicle.

  • Incubation: Culture the cells for 5-7 days, replacing the medium with fresh Differentiation Medium + PMP-1 every 2-3 days.

  • Fixation and Staining:

    • Wash cells gently with PBS.

    • Fix with 4% paraformaldehyde for 15 minutes.

    • Wash and permeabilize with 0.1% Triton X-100 for 10 minutes.

    • Block with a suitable blocking buffer (e.g., 5% BSA in PBS).

    • Incubate with primary antibody (anti-β-III-tubulin) overnight at 4°C.

    • Wash and incubate with fluorescent secondary antibody and DAPI for 1-2 hours at room temperature.

  • Imaging: Acquire images using a high-content imaging system. Capture both the DAPI and β-III-tubulin channels.

  • Image Analysis: Use automated image analysis software (e.g., CellProfiler) to:

    • Identify nuclei (DAPI) to count cells.

    • Identify cell bodies and trace neurites (β-III-tubulin).

    • Quantify parameters such as total neurite length per cell, number of neurites per cell, and percentage of cells with neurites.[18]

  • Data Analysis: Normalize the neurite outgrowth parameters to the vehicle control. Plot the results against PMP-1 concentration.

Expected Results: The effect of enhancing GABAergic signaling on neurite outgrowth can be complex. A plausible outcome is that chronic inhibition may lead to a modest, concentration-dependent decrease in neurite length or complexity as the cell adapts to the altered excitability. The goal is to observe a clear phenotypic effect at non-toxic concentrations.

VI. References

  • Roche. (n.d.). MTT Assay Protocol for Cell Viability and Proliferation. --INVALID-LINK--

  • Abcam. (n.d.). MTT assay protocol. --INVALID-LINK--

  • Thermo Fisher Scientific. (n.d.). CyQUANT MTT Cell Proliferation Assay Kit Protocol. --INVALID-LINK--

  • Al-Sammarraie, A. et al. (2023). MTT (Assay protocol). Protocols.io. --INVALID-LINK--

  • BroadPharm. (2022). Protocol for Cell Viability Assays. --INVALID-LINK--

  • Multispan, Inc. (n.d.). GPCR Membrane Ligand Binding Assay Development. --INVALID-LINK--

  • CP Lab Safety. (n.d.). 1-Piperidin-3-ylmethyl-pyrrolidin-2-one, 500 mg. --INVALID-LINK--

  • Oh, C. H., Lee, S. C., & Cho, J. H. (2003). Synthesis and biological activity of 1beta-methyl-2-[5-(2-N-substituted aminoethylcarbamoyl)pyrrolidin-3-ylthio]carbapenem derivatives. European journal of medicinal chemistry, 38(9), 841–850. --INVALID-LINK--

  • Flanagan, C. A. (2016). GPCR-radioligand binding assays. Methods in cell biology, 132, 243–263. --INVALID-LINK--

  • Kovalevich, J., & Langford, D. (2013). Optimised techniques for high-throughput screening of differentiated SH-SY5Y cells and application for neurite outgrowth assays. BMC research notes, 6, 349. --INVALID-LINK--

  • Promega Corporation. (n.d.). cAMP-Glo™ Assay. --INVALID-LINK--

  • Coccini, T., et al. (2012). Innovative functional cAMP assay for studying G protein-coupled receptors: application to the pharmacological characterization of GPR17. Purinergic signalling, 8(3), 457–466. --INVALID-LINK--

  • Gifford Bioscience. (n.d.). Data Sheet Radioligand Binding Assay Protocol. --INVALID-LINK--

  • Revvity. (n.d.). cAMP AlphaScreen assay: a method for the pharmacological characterization and screening of G -coupled receptors in whole cell. --INVALID-LINK--

  • BenchChem. (2025). Technical Support Center: Stability of Small Molecules in Cell Culture Media. --INVALID-LINK--

  • Łowicki, D., & Przybylski, P. (2025). Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. European journal of medicinal chemistry, 302(Pt 1), 118213. --INVALID-LINK--

  • Revvity. (n.d.). A simple method for preparing GPCR membrane model extracts from stable cell lines for use with the HTRF GTP Gi binding assay. --INVALID-LINK--

  • University of North Carolina. (n.d.). GABAA Receptor Binding Assay Protocol. PDSP. --INVALID-LINK--

  • Zhang, M., et al. (2017). A Versatile Method to Determine the Cellular Bioavailability of Small-Molecule Inhibitors. Journal of medicinal chemistry, 60(1), 439–447. --INVALID-LINK--

  • Innoprot. (n.d.). Neurite Outgrowth & Mitosis Assay Cell Line. --INVALID-LINK--

  • AS ONE INTERNATIONAL. (n.d.). Neurite Outgrowth & Mitosis Assay Cell Line. --INVALID-LINK--

  • Laggner, C., et al. (2012). Assay conditions for GPCR radioligand competition binding assays. ResearchGate. --INVALID-LINK--

  • Gliga, A. R., et al. (2020). Automated neurite outgrowth analysis using CellProfiler. ResearchGate. --INVALID-LINK--

  • Edfawy, M., et al. (2012). Yellow Fluorescent Protein-Based Assay to Measure GABAA Channel Activation and Allosteric Modulation in CHO-K1 Cells. PLoS ONE, 7(1), e29642. --INVALID-LINK--

  • Cromarty, D. (2017). How to know the stability of drugs and reagents in the cell culture media?. ResearchGate. --INVALID-LINK--

  • BenchChem. (2025). CM572 solubility and stability in cell culture media. --INVALID-LINK--

  • MilliporeSigma. (n.d.). Media Stability & Testing Services. --INVALID-LINK--

  • De Vloo, C., et al. (2019). Neurite outgrowth of SHSY-5Y neuronal cells exposed to various conditioned media of dental mesenchymal stem cells. ResearchGate. --INVALID-LINK--

  • Miller, P. S., & Aricescu, A. R. (2014). Expression and purification of a functional heteromeric GABAA receptor for structural studies. Journal of visualized experiments : JoVE, (92), e52123. --INVALID-LINK--

  • Wikipedia. (n.d.). GABAA receptor. --INVALID-LINK--

References

Investigating 1-(Piperidin-3-ylmethyl)pyrrolidin-2-one: A Potential New Avenue in Neuroscience Research

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unlocking the Potential of a Novel Scaffold

In the relentless pursuit of novel therapeutic agents for neurological disorders, the exploration of unique chemical scaffolds is paramount. The compound 1-(Piperidin-3-ylmethyl)pyrrolidin-2-one presents a compelling, yet underexplored, structure for neuroscience research. This molecule synergistically combines two privileged pharmacophores: the pyrrolidin-2-one ring, a core component of the nootropic racetam class of drugs, and a piperidine moiety, a versatile scaffold prevalent in a vast array of centrally active pharmaceuticals.[1][2][3][4]

The pyrrolidin-2-one nucleus is famously associated with cognitive enhancement and neuroprotection.[5][6] Derivatives of this structure have been investigated for their potential in treating cognitive decline, ischemic stroke, and epilepsy.[5][7] For instance, certain phenylpyrrolidine derivatives have demonstrated neuroprotective effects in models of ischemic stroke, potentially through modulation of AMPA receptors.[5] Furthermore, N-benzylated (pyrrolidin-2-one) derivatives have been synthesized as potential anti-Alzheimer's agents, exhibiting acetylcholinesterase inhibitory activity.[8][9]

Concurrently, the piperidine ring is a cornerstone in the design of CNS-active drugs, valued for its ability to confer favorable pharmacokinetic properties and to interact with a wide range of biological targets.[2] The strategic combination of these two moieties in this compound suggests a high probability of novel neuropharmacological activity. This application note provides a comprehensive guide for researchers and drug development professionals to systematically investigate the potential of this compound in neuroscience. We will delve into hypothesized mechanisms of action, provide detailed experimental protocols for both in vitro and in vivo evaluation, and offer a framework for elucidating its therapeutic promise.

Hypothesized Mechanisms and Therapeutic Targets

Based on the activities of its structural analogues, this compound could potentially exert its effects through several key neurological pathways. The following are plausible initial hypotheses for investigation:

  • Cholinesterase Inhibition: The presence of the nitrogen-containing heterocyclic rings suggests a potential interaction with acetylcholinesterase (AChE), an enzyme critical for the breakdown of the neurotransmitter acetylcholine. Inhibition of AChE is a clinically validated strategy for the symptomatic treatment of Alzheimer's disease.[9]

  • Modulation of Glutamatergic Neurotransmission: A complex derivative of piperidinyl-pyrrolidin-2-one, BMS-986169, has been identified as a negative allosteric modulator of the NMDA receptor subunit GluN2B, showing potential in the treatment of major depressive disorder.[10] It is conceivable that this compound could also modulate NMDA or AMPA receptors, influencing synaptic plasticity, learning, and memory.

  • Neuroprotective Effects: The pyrrolidin-2-one scaffold is associated with neuroprotective properties.[5][6][7] This compound may therefore exhibit protective effects against various neuronal insults, such as excitotoxicity, oxidative stress, or ischemic damage.

To explore these hypotheses, a tiered experimental approach is recommended, starting with fundamental in vitro characterization and progressing to more complex cellular and animal models.

Experimental Protocols and Methodologies

PART 1: In Vitro Characterization

This initial phase aims to determine the fundamental biochemical and cellular activities of this compound.

This protocol is designed to assess the compound's ability to inhibit the enzymatic activity of AChE, a key target in Alzheimer's disease.

Principle: The assay is based on the Ellman's method, where AChE hydrolyzes acetylthiocholine to produce thiocholine. Thiocholine then reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored 5-thio-2-nitrobenzoate anion, which can be quantified spectrophotometrically at 412 nm.

Materials:

  • This compound (test compound)

  • Human recombinant acetylcholinesterase (AChE)

  • Acetylthiocholine iodide (ATCI)

  • 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent)

  • Donepezil (positive control)

  • Phosphate buffer (0.1 M, pH 8.0)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Prepare serial dilutions to obtain a range of test concentrations.

  • Assay Setup: In a 96-well plate, add the following to each well:

    • 140 µL of 0.1 M phosphate buffer (pH 8.0)

    • 20 µL of DTNB solution

    • 20 µL of test compound solution at various concentrations (or vehicle control)

  • Enzyme Addition: Add 10 µL of AChE solution to each well.

  • Incubation: Incubate the plate at 37°C for 15 minutes.

  • Substrate Addition: Initiate the reaction by adding 10 µL of ATCI solution to each well.

  • Measurement: Immediately measure the absorbance at 412 nm every minute for 10 minutes using a microplate reader.

  • Data Analysis: Calculate the rate of reaction for each concentration. Determine the percentage of inhibition relative to the vehicle control and calculate the IC₅₀ value (the concentration of the compound that causes 50% inhibition of AChE activity).

Data Presentation:

CompoundAChE IC₅₀ (µM)
This compoundTo be determined
Donepezil (Positive Control)Known value

This protocol outlines the procedure to determine if the compound binds to and potentially modulates glutamate receptors.

Principle: Radioligand binding assays are used to measure the affinity of the test compound for specific receptor subtypes. This involves incubating a preparation of cell membranes expressing the target receptor with a radiolabeled ligand and the test compound. The amount of radioligand displaced by the test compound is measured to determine its binding affinity (Ki).

Materials:

  • This compound (test compound)

  • Cell membranes prepared from cells expressing human NMDA or AMPA receptors

  • Radioligands (e.g., [³H]MK-801 for NMDA receptors, [³H]AMP A for AMPA receptors)

  • Non-specific binding control (e.g., a high concentration of an unlabeled ligand)

  • Scintillation cocktail

  • Scintillation counter

Procedure:

  • Assay Setup: In microcentrifuge tubes, combine the cell membrane preparation, the radioligand, and varying concentrations of the test compound or vehicle control.

  • Incubation: Incubate the mixture at a specified temperature for a set duration to allow binding to reach equilibrium.

  • Filtration: Rapidly filter the incubation mixture through glass fiber filters to separate bound from free radioligand.

  • Washing: Wash the filters with ice-cold buffer to remove any non-specifically bound radioligand.

  • Scintillation Counting: Place the filters in scintillation vials with scintillation cocktail and measure the radioactivity using a scintillation counter.

  • Data Analysis: Determine the specific binding at each concentration of the test compound. Plot the percentage of inhibition of specific binding versus the log concentration of the test compound to calculate the IC₅₀. Convert the IC₅₀ to a Ki value using the Cheng-Prusoff equation.

Data Presentation:

ReceptorTest Compound Ki (µM)
NMDA ReceptorTo be determined
AMPA ReceptorTo be determined
PART 2: Cellular Assays for Neuroprotection

These assays will evaluate the compound's ability to protect neurons from common pathological insults.

Principle: This assay assesses the ability of the test compound to protect neurons from cell death induced by excessive glutamate exposure, a key mechanism in ischemic stroke and other neurodegenerative diseases.

Materials:

  • Primary cortical neurons (e.g., from embryonic rats or mice)

  • This compound

  • Glutamate

  • Neurobasal medium and B27 supplement

  • Lactate dehydrogenase (LDH) cytotoxicity assay kit

  • Cell viability assay reagents (e.g., MTT or Calcein-AM)

Procedure:

  • Cell Culture: Culture primary cortical neurons in 96-well plates until mature.

  • Compound Pre-treatment: Pre-incubate the neurons with various concentrations of this compound for 1-2 hours.

  • Glutamate Challenge: Expose the neurons to a toxic concentration of glutamate (e.g., 50-100 µM) for a specified duration (e.g., 24 hours).

  • Assessment of Cell Death/Viability:

    • LDH Assay: Measure the release of LDH into the culture medium as an indicator of cell membrane damage.

    • MTT/Calcein-AM Assay: Measure the metabolic activity or cell integrity as an indicator of cell viability.

  • Data Analysis: Quantify the neuroprotective effect by comparing the cell viability or death in compound-treated wells to the glutamate-only control. Determine the EC₅₀ for neuroprotection.

Experimental Workflow for Neuroprotection Assay:

G A Culture Primary Cortical Neurons B Pre-treat with Test Compound A->B 24-48h C Induce Excitotoxicity (Glutamate) B->C 1-2h D Assess Cell Viability (e.g., MTT Assay) C->D 24h E Assess Cell Death (e.g., LDH Assay) C->E 24h F Data Analysis: Calculate Neuroprotection D->F E->F

Caption: Workflow for assessing neuroprotective effects.

PART 3: In Vivo Evaluation in Animal Models

Should the in vitro and cellular data be promising, the next logical step is to evaluate the compound's efficacy in relevant animal models of neurological disorders.

Principle: The Morris water maze is a widely used behavioral test to assess spatial learning and memory. This protocol can be used to evaluate the potential of this compound to ameliorate cognitive deficits in a transgenic mouse model of Alzheimer's disease (e.g., 5XFAD mice).

Materials:

  • Transgenic Alzheimer's disease mice and wild-type littermates

  • This compound

  • Circular water tank with an escape platform

  • Video tracking software

Procedure:

  • Animal Dosing: Administer the test compound or vehicle to the mice daily for a specified period (e.g., 2-4 weeks) prior to and during behavioral testing.

  • Acquisition Phase (Learning): For 5-7 consecutive days, place each mouse in the water maze for multiple trials per day to learn the location of the hidden escape platform. Record the escape latency (time to find the platform) and path length.

  • Probe Trial (Memory): On the day after the last acquisition trial, remove the platform and allow the mouse to swim freely for 60 seconds. Record the time spent in the target quadrant (where the platform was located).

  • Data Analysis: Compare the escape latencies during the acquisition phase and the time spent in the target quadrant during the probe trial between the different treatment groups.

Hypothesized Signaling Pathway for Neuroprotection:

G cluster_0 Neuronal Insult (e.g., Glutamate) cluster_1 Potential Intervention Point cluster_2 Downstream Effects Glutamate Excessive Glutamate Ca_Influx Excessive Ca²⁺ Influx Glutamate->Ca_Influx Activates NMDA/AMPA Receptors Compound 1-(Piperidin-3-ylmethyl) pyrrolidin-2-one Compound->Ca_Influx Inhibits? Mito_Dys Mitochondrial Dysfunction Compound->Mito_Dys Protects? Ca_Influx->Mito_Dys Apoptosis Apoptotic Pathways Mito_Dys->Apoptosis Cell_Death Neuronal Cell Death Apoptosis->Cell_Death

Caption: Potential neuroprotective signaling pathway.

Conclusion and Future Directions

The unique hybrid structure of this compound positions it as a promising candidate for neuroscience research. The protocols outlined in this application note provide a robust framework for its initial characterization. Positive findings from these studies would warrant further investigation into its pharmacokinetic profile, safety, and efficacy in a broader range of neurological and psychiatric disease models. The systematic exploration of this compound and its derivatives could lead to the discovery of novel therapeutic agents with significant clinical potential.

References

1-(Piperidin-3-ylmethyl)pyrrolidin-2-one as a tool compound for enzyme inhibition assays

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note on the Utility of 1-(Piperidin-3-ylmethyl)pyrrolidin-2-one as a Tool Compound for Enzyme Inhibition Assays

Abstract

The piperidine and pyrrolidin-2-one heterocycles are recognized as "privileged scaffolds" in medicinal chemistry, forming the core of numerous biologically active compounds and approved pharmaceuticals.[1][2] This application note presents this compound, a compound incorporating both of these key structural motifs, as a potential tool for investigating enzyme function. Specifically, based on structure-activity relationships of similar molecules that inhibit serine proteases, we propose its utility as a putative inhibitor for Prolyl Oligopeptidase (POP).[3] Prolyl Oligopeptidase is a crucial enzyme in neuropeptide and peptide hormone metabolism, making it a significant therapeutic target for neurodegenerative and psychiatric disorders.[4][5] This document provides a comprehensive guide for researchers, scientists, and drug development professionals on how to characterize the inhibitory activity of this compound against POP. It includes detailed, self-validating protocols for determining the half-maximal inhibitory concentration (IC₅₀) and for elucidating the kinetic mechanism of inhibition.

Introduction: Scientific Context and Rationale

Enzyme inhibition assays are a cornerstone of modern drug discovery and biochemical research, providing critical insights into the potency and mechanism of action of small molecules.[6] The selection of appropriate tool compounds is paramount for validating new therapeutic targets and for probing the function of specific enzymes within complex biological pathways.

The compound this compound is composed of two key heterocyclic structures:

  • Piperidine: A six-membered nitrogen-containing ring found in over twenty classes of pharmaceuticals.[1] Its conformational flexibility and ability to engage in hydrogen bonding make it a versatile component for interacting with enzyme active sites.[7]

  • Pyrrolidin-2-one (a lactam): A five-membered ring that is a common feature in inhibitors of various enzymes, including autotaxin and prolyl oligopeptidase.[3][8]

Given that analogues containing the pyrrolidinyl core have shown potent activity against Prolyl Oligopeptidase (POP), we hypothesize that this compound is a valuable candidate for screening against this enzyme.[3] POP is a serine protease that specifically cleaves peptide bonds on the carboxyl side of proline residues in peptides smaller than 30 amino acids.[5] Its role in degrading neuropeptides like Substance P and regulating signaling pathways such as inositol phosphate metabolism underscores its importance as a therapeutic target.[4]

This guide provides the necessary protocols to rigorously test this hypothesis and characterize the compound's inhibitory profile.

Postulated Mechanism and Biological Pathway

Prolyl Oligopeptidase plays a key role in terminating the signaling of various neuropeptides by cleaving them into inactive fragments. One such well-characterized substrate is Substance P, an undecapeptide involved in pain transmission and inflammation.[4] Inhibition of POP prevents this degradation, thereby prolonging the action of Substance P. The pyrrolidinyl core of the inhibitor is postulated to interact with key residues within the catalytic pocket of the enzyme, preventing substrate binding or turnover.

substance_p Substance P (Active Neuropeptide) pop_enzyme Prolyl Oligopeptidase (POP) substance_p->pop_enzyme Substrate for receptor Neurokinin 1 Receptor (NK1R) substance_p->receptor Binds fragments Inactive Fragments pop_enzyme->fragments Degrades to inhibitor 1-(Piperidin-3-ylmethyl) pyrrolidin-2-one inhibitor->pop_enzyme Inhibits signal Signal Transduction (Pain, Inflammation) receptor->signal Activates

Caption: POP-mediated degradation of Substance P and point of inhibition.

Materials and Reagents

Successful and reproducible enzyme assays depend on high-quality reagents. The following materials are required for the described protocols.

Reagent/MaterialRecommended Specifications
Tool Compound This compound (CAS: 876709-32-9)
Enzyme Purified or recombinant human Prolyl Oligopeptidase (POP)
Substrate Z-Gly-Pro-AMC (Fluorogenic Substrate)[4]
Assay Buffer 50 mM Tris-HCl, pH 7.5, containing 1 mM EDTA and 1 mM DTT[4]
Solvent Dimethyl sulfoxide (DMSO), molecular biology grade
Labware 96-well black, flat-bottom microplates (for fluorescence)[4]; appropriate pipettes and tips; reagent reservoirs
Instrumentation Fluorometric microplate reader with excitation at ~360-380 nm and emission at ~460 nm[4]

Experimental Protocols

The following protocols are designed to be self-validating by including necessary controls. It is crucial to first determine the optimal enzyme concentration and linear range of the reaction before proceeding with inhibitor characterization.

Protocol 1: Determination of IC₅₀ Value

The IC₅₀ value represents the concentration of an inhibitor required to reduce the rate of an enzymatic reaction by 50%. This is the primary assay for quantifying inhibitor potency.[9]

prep Step 1: Reagent Preparation plate Step 2: Assay Plating (Enzyme + Inhibitor) prep->plate incubate Step 3: Pre-incubation (15 min @ 37°C) plate->incubate react Step 4: Initiate Reaction (Add Substrate) incubate->react measure Step 5: Kinetic Measurement (Fluorescence Reading) react->measure analyze Step 6: Data Analysis (Calculate % Inhibition, Plot IC₅₀ Curve) measure->analyze

Caption: General workflow for IC₅₀ determination.

Step-by-Step Methodology:

  • Reagent Preparation:

    • Inhibitor Stock: Prepare a 10 mM stock solution of this compound in 100% DMSO.

    • Serial Dilutions: Perform a serial dilution of the inhibitor stock solution in DMSO to create a range of concentrations (e.g., from 10 mM down to 100 nM). This will be used to generate a dose-response curve.

    • Enzyme Working Solution: Dilute the purified POP enzyme in Assay Buffer to a pre-determined optimal concentration (e.g., 2X the final desired concentration).

    • Substrate Working Solution: Dilute the Z-Gly-Pro-AMC stock in Assay Buffer to its Km value or a concentration that gives a robust signal (e.g., 50 µM).[4]

  • Assay Setup (96-well plate):

    • Add 1 µL of each inhibitor dilution (or DMSO for controls) to the appropriate wells.

    • Add 50 µL of the 2X enzyme working solution to all wells.

    • Include two sets of controls:

      • Positive Control (100% Activity): 1 µL DMSO + 50 µL Enzyme Solution.

      • Negative Control (0% Activity/Background): 1 µL DMSO + 50 µL Assay Buffer (no enzyme).

  • Enzyme-Inhibitor Pre-incubation:

    • Gently mix the plate and incubate at 37°C for 15 minutes. This step allows the inhibitor to bind to the enzyme and reach equilibrium before the substrate is introduced.[10]

  • Initiate Reaction:

    • Add 49 µL of the substrate working solution to all wells to start the reaction, bringing the total volume to 100 µL. The final DMSO concentration should not exceed 1%.

  • Measure Activity:

    • Immediately place the plate in a pre-warmed (37°C) fluorometric microplate reader.

    • Measure the increase in fluorescence (Excitation: ~380 nm, Emission: ~460 nm) over time (e.g., every 60 seconds for 20 minutes). The rate of reaction (slope of the linear portion of the curve) is proportional to enzyme activity.

  • Data Analysis:

    • Calculate the initial velocity (V₀) for each well from the linear phase of the reaction progress curve.

    • Calculate the percent inhibition for each inhibitor concentration using the formula: % Inhibition = 100 * (1 - (V_inhibitor - V_background) / (V_control - V_background))

    • Plot the percent inhibition against the logarithm of the inhibitor concentration.

    • Fit the data to a sigmoidal dose-response curve (variable slope) using appropriate software (e.g., GraphPad Prism, R) to determine the IC₅₀ value.[9]

Example Data Presentation:

Inhibitor Conc. [nM]% Inhibition (Mean ± SD)
12.5 ± 1.1
1015.8 ± 2.4
5048.9 ± 3.1
10075.3 ± 2.8
50095.1 ± 1.5
100098.2 ± 0.9
Calculated IC₅₀ ~51 nM
Protocol 2: Elucidation of Mechanism of Inhibition

This protocol determines how the inhibitor interacts with the enzyme and its substrate (e.g., competitive, non-competitive).[6] This is achieved by measuring reaction rates at various substrate and inhibitor concentrations.

Step-by-Step Methodology:

  • Assay Setup: Prepare a matrix in a 96-well plate. The matrix should cover multiple fixed concentrations of the inhibitor (e.g., 0, 0.5 x IC₅₀, 1 x IC₅₀, 2 x IC₅₀) and a range of substrate concentrations (e.g., 0.25 x Km to 10 x Km).

  • Reaction and Measurement: Follow steps 2-5 from the IC₅₀ protocol for each condition in the matrix.

  • Data Analysis:

    • Calculate the initial velocity (V₀) for each combination of inhibitor and substrate concentration.

    • Plot the data using a double reciprocal plot (Lineweaver-Burk): 1/V₀ versus 1/[Substrate].

    • Analyze the resulting plot to determine the mechanism of inhibition.[6]

Interpreting Lineweaver-Burk Plots:

cluster_0 Competitive Inhibition cluster_1 Non-competitive Inhibition a1 a1 a2 a2 a1->a2 Lines intersect on Y-axis (Vmax unchanged, Km increases) b1 b1 b2 b2 b1->b2 Lines intersect on X-axis (Km unchanged, Vmax decreases)

Caption: Interpreting inhibition mechanisms from Lineweaver-Burk plots.

  • Competitive Inhibition: The lines will intersect on the y-axis. This indicates that the inhibitor competes with the substrate for the enzyme's active site. The apparent Vmax remains unchanged, while the apparent Km increases.[6]

  • Non-competitive Inhibition: The lines will intersect on the x-axis. This suggests the inhibitor binds to an allosteric site, affecting enzyme turnover but not substrate binding. The apparent Vmax decreases, while the Km remains unchanged.[6]

  • Mixed/Uncompetitive Inhibition: Other intersection patterns indicate more complex mechanisms.[6]

Troubleshooting and Best Practices

To ensure data integrity, consider the following points:

  • Inhibitor Solubility: Visually inspect the wells with the highest inhibitor concentration for precipitation. If observed, lower the top concentration or add a co-solvent.

  • DMSO Effects: Keep the final DMSO concentration consistent across all wells and ideally at ≤1% to avoid affecting enzyme activity.

  • Assay Linearity: Ensure that substrate depletion does not exceed 10% during the measurement period to maintain initial velocity conditions.

  • Compound Interference: Test the inhibitor's intrinsic fluorescence at the assay wavelengths. If it interferes, subtract its signal from the corresponding wells.

Conclusion

This compound is a promising tool compound for probing the function of enzymes, particularly Prolyl Oligopeptidase, due to its privileged structural motifs. The protocols detailed in this application note provide a robust framework for its characterization as a potential enzyme inhibitor. By systematically determining the IC₅₀ and mechanism of action, researchers can effectively utilize this compound to advance studies in neuropharmacology and drug discovery.

References

Development of analytical methods for 1-(Piperidin-3-ylmethyl)pyrrolidin-2-one quantification

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocol

Topic: Development and Validation of Analytical Methods for the Quantification of 1-(Piperidin-3-ylmethyl)pyrrolidin-2-one

Audience: Researchers, scientists, and drug development professionals.

Abstract

This document provides a comprehensive guide for the development and validation of analytical methods for the quantification of this compound, a heterocyclic compound with potential applications in pharmaceutical development. Given the polar nature of this molecule, which incorporates both piperidine and pyrrolidinone moieties, this guide focuses on two robust analytical techniques: High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) for routine quality control and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) for high-sensitivity bioanalysis. The protocols herein are developed based on established principles for analyzing polar pharmaceutical compounds and are structured to meet the rigorous validation standards outlined by the International Council for Harmonisation (ICH) Q2(R1) guideline.[1][2] This application note serves as a foundational resource for scientists tasked with establishing reliable and reproducible quantification assays for this compound in various matrices.

Introduction: The Analytical Challenge

This compound is a polar molecule (Molecular Formula: C₁₀H₁₈N₂O) containing two basic nitrogen atoms, making it highly hydrophilic.[3] The quantification of such polar compounds presents significant challenges in reversed-phase liquid chromatography (RP-LC), the workhorse of pharmaceutical analysis.[4] Key issues include poor retention on traditional C18 columns, leading to elution near the solvent front and potential interference from matrix components.[5] Therefore, method development must focus on strategies to enhance retention and ensure selectivity.

This guide addresses these challenges by proposing two fit-for-purpose analytical methods:

  • HPLC-UV: A cost-effective and robust method suitable for quantifying the active pharmaceutical ingredient (API) in bulk material or formulated products where concentration levels are relatively high.

  • LC-MS/MS: A highly sensitive and selective method ideal for trace-level quantification in complex biological matrices such as plasma or urine, essential for pharmacokinetic and toxicokinetic studies.[6]

The development and validation of these methods are guided by the principles of scientific integrity and adherence to global regulatory standards.[7][8]

Method Development Strategy: A Logic-Driven Approach

The selection of an analytical technique is dictated by its intended purpose. The overall workflow for developing a validated method is a systematic process.

G cluster_0 Phase 1: Method Development cluster_1 Phase 2: Validation A Define Analytical Target Profile (ATP) B Select Technique (HPLC vs. LC-MS/MS) A->B C Screen Columns & Mobile Phases B->C D Optimize Chromatographic Conditions C->D E Develop Validation Protocol (ICH Q2) D->E Method Ready for Validation F Execute Validation Experiments (Accuracy, Precision, Linearity, etc.) E->F G Analyze Data & Assess Performance F->G H Finalize Method & Document G->H

Caption: Method Development and Validation Workflow.

Method 1: Quantification by RP-HPLC with UV Detection

This method is designed for the routine analysis of this compound in drug substances and finished products. The primary challenge is achieving adequate retention.

Rationale for Chromatographic Choices
  • Column Selection: While standard C18 columns struggle with polar analytes, modern "polar-endcapped" C18 columns are designed for use with highly aqueous mobile phases and offer improved retention for hydrophilic compounds.[5] An alternative and often superior approach for this type of molecule is Hydrophilic Interaction Liquid Chromatography (HILIC), which uses a polar stationary phase and a high-organic mobile phase to retain polar compounds.[4] For this protocol, we will proceed with a polar-endcapped C18 column due to its versatility and robustness in typical QC labs.

  • Mobile Phase: To enhance retention and improve peak shape for the basic piperidine moiety, a pH-controlled mobile phase is necessary.[5] Using a low pH (e.g., pH 2.5-3.5) with a buffer like phosphate or formate will ensure the analyte is in its protonated, cationic form. An organic modifier like acetonitrile or methanol is used to control elution.

  • Detection: The pyrrolidinone ring contains a chromophore (the amide bond), which should allow for UV detection. A wavelength scan of the analyte standard is required to determine the optimal wavelength for maximum absorbance, likely in the low UV range (e.g., 205-220 nm). A patent for a similar compound, 3-aminopiperidine, suggests detection wavelengths between 220-300nm.[9]

Experimental Protocol: HPLC-UV

1. Materials and Reagents:

  • This compound reference standard
  • Acetonitrile (HPLC grade)
  • Methanol (HPLC grade)
  • Water (Ultrapure, 18.2 MΩ·cm)
  • Potassium phosphate monobasic
  • Phosphoric acid (85%)
  • 0.45 µm syringe filters (nylon or PTFE)

2. Instrumentation:

  • HPLC system with a quaternary pump, autosampler, column oven, and UV-Vis detector.
  • Polar-endcapped C18 analytical column (e.g., 150 mm x 4.6 mm, 3.5 µm particle size).
  • Data acquisition and processing software (e.g., Chromeleon™, Empower™).

3. Preparation of Solutions:

  • Mobile Phase A (Aqueous): Prepare a 20 mM potassium phosphate buffer. Dissolve 2.72 g of potassium phosphate monobasic in 1 L of ultrapure water. Adjust pH to 3.0 with phosphoric acid. Filter through a 0.45 µm filter.
  • Mobile Phase B (Organic): Acetonitrile.
  • Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of the reference standard and dissolve in 10 mL of water.
  • Calibration Standards: Prepare a series of calibration standards by diluting the stock solution with water to concentrations ranging from 1 µg/mL to 100 µg/mL.

4. Chromatographic Conditions:

  • Flow Rate: 1.0 mL/min
  • Column Temperature: 30°C
  • Injection Volume: 10 µL
  • UV Detection Wavelength: 210 nm (or optimal wavelength determined by UV scan)
  • Gradient Program: | Time (min) | % Mobile Phase A | % Mobile Phase B | | :--- | :--- | :--- | | 0.0 | 95 | 5 | | 10.0 | 80 | 20 | | 12.0 | 5 | 95 | | 14.0 | 5 | 95 | | 14.1 | 95 | 5 | | 17.0 | 95 | 5 |

5. Data Analysis:

  • Construct a calibration curve by plotting the peak area of the standard solutions against their concentrations.
  • Perform a linear regression analysis to obtain the equation of the line (y = mx + c) and the correlation coefficient (r²).
  • Quantify the analyte in samples by interpolating their peak areas using the calibration curve.

Method 2: Quantification by LC-MS/MS

This method is developed for high-sensitivity applications, such as determining analyte concentrations in biological fluids. The tandem mass spectrometer provides exceptional selectivity and low detection limits.[6][10]

Rationale for Method Choices
  • Ionization: The presence of basic nitrogen atoms makes the molecule an excellent candidate for positive-ion Electrospray Ionization (ESI+).

  • Mass Spectrometry: A triple quadrupole mass spectrometer is used in Multiple Reaction Monitoring (MRM) mode. This involves selecting a specific precursor ion (the protonated molecule, [M+H]⁺) and monitoring for specific product ions generated by collision-induced dissociation (CID). This process is highly selective and minimizes matrix interference.[11][12]

  • Sample Preparation: Biological samples require cleanup to remove proteins and other interferences. Common techniques include protein precipitation (PPT), liquid-liquid extraction (LLE), or solid-phase extraction (SPE).[13][14] SPE offers the most effective cleanup and is recommended for achieving the lowest limits of quantification.[14]

G cluster_0 Sample Preparation (SPE) cluster_1 LC-MS/MS Analysis A Condition SPE Cartridge B Load Plasma Sample A->B C Wash Cartridge B->C D Elute Analyte C->D E Inject Eluate D->E Clean Extract F LC Separation E->F G ESI+ Ionization F->G H MRM Detection G->H

Caption: LC-MS/MS Bioanalytical Workflow.

Experimental Protocol: LC-MS/MS

1. Materials and Reagents:

  • As per HPLC method, plus:
  • Internal Standard (IS): A structurally similar compound, ideally a stable isotope-labeled version of the analyte (e.g., ¹³C₆-1-(Piperidin-3-ylmethyl)pyrrolidin-2-one). If unavailable, a compound like Metoprolol can be considered.[12]
  • Formic acid (LC-MS grade)
  • Human plasma (or other biological matrix)
  • SPE cartridges (e.g., mixed-mode cation exchange)

2. Instrumentation:

  • UHPLC or HPLC system.
  • Triple quadrupole mass spectrometer with an ESI source.
  • Data acquisition and processing software (e.g., MassHunter, Analyst®).

3. Preparation of Solutions:

  • Mobile Phase A: 0.1% Formic acid in water.
  • Mobile Phase B: 0.1% Formic acid in acetonitrile.
  • Standard and IS Solutions: Prepare stock solutions in methanol. Prepare working solutions and calibration standards in drug-free plasma.

4. Sample Preparation (SPE):

  • Condition: Condition a mixed-mode cation exchange SPE cartridge with methanol followed by water.
  • Load: Mix 100 µL of plasma sample (spiked with IS) with 200 µL of 4% phosphoric acid and load onto the cartridge.
  • Wash: Wash the cartridge with 0.1 M acetic acid, followed by methanol.
  • Elute: Elute the analyte and IS with 5% ammonium hydroxide in methanol.
  • Evaporate and Reconstitute: Evaporate the eluate to dryness under nitrogen and reconstitute in 100 µL of Mobile Phase A.

5. LC-MS/MS Conditions:

  • Column: C18 column (e.g., 50 mm x 2.1 mm, 1.8 µm particle size).
  • Flow Rate: 0.4 mL/min.
  • Column Temperature: 40°C.
  • Gradient: 5% B to 95% B over 3 minutes.
  • Mass Spectrometer Settings (Hypothetical):
  • Ionization Mode: ESI Positive
  • Analyte MRM Transition: m/z 183.2 → 126.1 (Precursor [M+H]⁺ → Product ion)
  • IS MRM Transition: To be determined based on the selected IS.
  • Note: MRM transitions must be optimized by infusing the analyte and IS into the mass spectrometer.

Method Validation Protocol (ICH Q2(R1))

Both methods must be validated to demonstrate their suitability for the intended purpose.[1] The following parameters must be assessed.[2][8]

Validation Parameters
ParameterHPLC-UV (Assay/Impurity)LC-MS/MS (Bioanalysis)Purpose
Specificity YesYesTo demonstrate that the signal is from the analyte only, without interference from matrix, impurities, or degradation products.
Linearity YesYesTo show a direct proportional relationship between concentration and response over a defined range.
Range YesYesThe concentration interval over which the method is precise, accurate, and linear.
Accuracy YesYesThe closeness of test results to the true value. Assessed by spike/recovery studies.
Precision YesYesThe degree of scatter between a series of measurements. Assessed at repeatability (intra-day) and intermediate precision (inter-day) levels.
Detection Limit (DL) For ImpuritiesNoThe lowest amount of analyte that can be detected but not necessarily quantitated.
Quantitation Limit (QL) YesYes (LLOQ)The lowest amount of analyte that can be quantified with acceptable precision and accuracy.
Robustness YesYesThe method's capacity to remain unaffected by small, deliberate variations in method parameters (e.g., pH, temperature).
Acceptance Criteria (Summary)
ParameterAcceptance Criterion
Linearity (r²) ≥ 0.995
Accuracy 98.0% - 102.0% for Assay; 80.0% - 120.0% for Bioanalysis (±20% at LLOQ)
Precision (%RSD) ≤ 2.0% for Assay; ≤ 15.0% for Bioanalysis (≤20% at LLOQ)
Robustness System suitability parameters (e.g., resolution, tailing factor) must remain within acceptable limits.

Note: These are typical criteria and may be adjusted based on the specific application.

Conclusion

This application note provides a comprehensive framework for developing and validating robust analytical methods for the quantification of this compound. For routine quality control of bulk drug substances, the proposed HPLC-UV method offers a reliable and cost-effective solution. For applications requiring high sensitivity in complex biological matrices, the LC-MS/MS method provides the necessary selectivity and low detection limits. The key to success lies in a systematic approach to method development, paying close attention to the physicochemical properties of the analyte, and rigorous validation according to established international guidelines like ICH Q2(R1).

References

Preparation of Stock Solutions of 1-(Piperidin-3-ylmethyl)pyrrolidin-2-one for Experimental Use

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This comprehensive guide provides detailed protocols and best practices for the preparation, storage, and handling of stock solutions of the research compound 1-(Piperidin-3-ylmethyl)pyrrolidin-2-one. Designed for researchers, scientists, and drug development professionals, this document outlines the necessary steps to ensure the accuracy, reproducibility, and safety of experimental results. The protocols herein are grounded in established principles of laboratory practice and chemical safety.

Introduction: Understanding the Compound

This compound is a small molecule of interest in various research fields. Accurate and consistent preparation of stock solutions is the foundational step for any in vitro or in vivo study. The use of concentrated stock solutions minimizes repetitive weighing of small quantities, thereby reducing measurement errors and improving experimental efficiency.[1] Furthermore, storing compounds in concentrated stock solutions can enhance their stability compared to more dilute working solutions.[1]

This document will guide the user through the critical aspects of stock solution preparation, from understanding the compound's properties to the final storage of aliquots.

Compound Properties

A thorough understanding of the compound's physicochemical properties is paramount before any experimental work.

PropertyValueSource
IUPAC Name This compound-
CAS Number 876709-32-9[2][3]
Molecular Formula C₁₀H₁₈N₂O[2][3]
Molecular Weight 182.26 g/mol [2][3]
Physical Form Solid[2]

Safety and Handling Precautions

Before handling this compound, it is crucial to review the Safety Data Sheet (SDS). This compound is classified as a skin irritant, a serious eye irritant, and may cause respiratory irritation.[2] Therefore, appropriate personal protective equipment (PPE) must be worn at all times.

Essential PPE includes:

  • Safety goggles or a face shield

  • Chemical-resistant gloves (e.g., nitrile)

  • A laboratory coat

All handling of the solid compound and concentrated stock solutions should be performed in a well-ventilated area, preferably within a chemical fume hood.[4] Ensure that an eyewash station and safety shower are readily accessible.[3]

Solubility and Solvent Selection

The choice of solvent is critical for preparing a homogenous stock solution. While specific experimental data on the solubility of this compound is not extensively published, its chemical structure, containing both a polar lactam group and a piperidine ring, suggests solubility in polar aprotic solvents.

Recommended Solvents:

  • Dimethyl Sulfoxide (DMSO): DMSO is a highly polar aprotic solvent capable of dissolving a wide range of organic compounds and is a common choice for preparing stock solutions for biological assays.[5] For cytotoxicity studies, it's crucial to use the minimal amount of DMSO possible to avoid solvent-induced toxicity in cell cultures.[2]

  • Ethanol (EtOH): Ethanol is another potential solvent, particularly for in vivo studies where DMSO may be less suitable.

  • Aqueous Buffers (e.g., PBS): Direct solubility in aqueous solutions may be limited. It is generally advisable to first dissolve the compound in an organic solvent like DMSO before further dilution in aqueous media.

It is strongly recommended to perform a small-scale solubility test before preparing a large volume of stock solution. This can be done by attempting to dissolve a small, known amount of the compound in a specific volume of the chosen solvent.

Protocol for Preparing a 10 mM Stock Solution in DMSO

This protocol details the preparation of a 10 mM stock solution, a common starting concentration for many biological experiments.

Materials:
  • This compound (solid)

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Calibrated analytical balance

  • Weighing paper or boat

  • Spatula

  • Appropriately sized volumetric flask (e.g., 1 mL or 5 mL)

  • Pipettor and sterile pipette tips

  • Vortex mixer

  • Sterile, amber microcentrifuge tubes or cryovials for aliquoting

Workflow for Stock Solution Preparation

G cluster_prep Preparation cluster_calc Calculation cluster_weigh Weighing cluster_dissolve Dissolution cluster_store Storage A Review SDS and Don PPE B Gather all necessary materials A->B C Determine required mass of compound for desired concentration and volume B->C D Tare analytical balance with weigh boat C->D E Accurately weigh the calculated mass D->E F Transfer weighed compound to volumetric flask E->F G Add a portion of DMSO (e.g., ~70% of final volume) F->G H Vortex until fully dissolved (Use sonication or gentle warming if necessary) G->H I Add DMSO to final volume H->I J Mix thoroughly by inversion I->J K Aliquot into single-use, labeled tubes J->K L Store at -20°C or -80°C K->L

Caption: Workflow for preparing a stock solution.

Step-by-Step Procedure:
  • Calculation of Required Mass:

    • The formula to calculate the mass of solute needed is: Mass (g) = Molarity (mol/L) x Volume (L) x Molecular Weight ( g/mol )

    • For a 10 mM (0.010 mol/L) stock solution in 1 mL (0.001 L) with a molecular weight of 182.26 g/mol : Mass = 0.010 mol/L * 0.001 L * 182.26 g/mol = 0.0018226 g Mass = 1.82 mg

  • Weighing the Compound:

    • Place a clean weigh boat on the calibrated analytical balance and tare it.

    • Carefully weigh out approximately 1.82 mg of this compound. Record the exact mass.

  • Dissolution:

    • Quantitatively transfer the weighed compound into a 1 mL volumetric flask.

    • Add approximately 0.7 mL of DMSO to the flask.

    • Cap the flask and vortex the solution until the solid is completely dissolved. A brief sonication in a water bath may aid dissolution if necessary.

    • Once dissolved, carefully add DMSO to the 1 mL calibration mark.

    • Cap the flask and invert it several times to ensure the solution is homogenous.

  • Aliquoting and Storage:

    • To prevent degradation from repeated freeze-thaw cycles, it is critical to aliquot the stock solution into smaller, single-use volumes (e.g., 10 µL or 50 µL) in sterile, amber microcentrifuge tubes or cryovials.

    • Clearly label each aliquot with the compound name, concentration (10 mM), solvent (DMSO), date of preparation, and your initials.

    • Store the aliquots at -20°C for short-to-medium-term storage or at -80°C for long-term storage.

Preparation of Working Solutions

Working solutions are prepared by diluting the concentrated stock solution into the appropriate experimental buffer or cell culture medium.

Dilution Calculation (M₁V₁ = M₂V₂):

The formula for calculating dilutions is: M₁V₁ = M₂V₂ Where:

  • M₁ = Concentration of the stock solution (e.g., 10 mM)

  • V₁ = Volume of the stock solution to be used

  • M₂ = Desired final concentration of the working solution (e.g., 10 µM)

  • V₂ = Final volume of the working solution

Example: To prepare 1 mL of a 10 µM working solution from a 10 mM stock:

  • Ensure units are consistent (10 mM = 10,000 µM).

  • (10,000 µM)(V₁) = (10 µM)(1000 µL)

  • V₁ = (10 * 1000) / 10,000 = 1 µL

Therefore, add 1 µL of the 10 mM stock solution to 999 µL of your experimental buffer or medium.

Workflow for Preparing Working Solutions

G A Determine required final concentration (M₂) and volume (V₂) B Calculate required volume of stock solution (V₁) using M₁V₁ = M₂V₂ A->B C Thaw one aliquot of stock solution (M₁) B->C D Pipette the calculated volume (V₁) of the stock solution C->D E Dispense into the final volume (V₂) of experimental medium/buffer D->E F Mix thoroughly by vortexing or pipetting E->F G Use the working solution immediately F->G

Caption: Workflow for preparing a working solution.

Conclusion and Best Practices

The accuracy and reliability of experimental data heavily depend on the correct preparation and handling of stock solutions. By following these protocols, researchers can ensure consistency and reproducibility in their studies involving this compound.

Key Takeaways:

  • Safety First: Always consult the SDS and wear appropriate PPE.

  • Accurate Measurements: Use calibrated equipment for weighing and volume measurements.

  • Solubility is Key: Perform a small-scale test to confirm solubility in the chosen solvent.

  • Avoid Contamination: Use sterile equipment and proper aseptic techniques.

  • Aliquot for Stability: Store stock solutions in single-use aliquots to prevent degradation from freeze-thaw cycles.

  • Proper Labeling: Clearly label all solutions with essential information.

References

Application Note & Protocols: High-Throughput Screening of 1-(Piperidin-3-ylmethyl)pyrrolidin-2-one for Neuroprotective Agents

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

High-throughput screening (HTS) serves as a cornerstone in modern drug discovery, enabling the rapid evaluation of vast chemical libraries for potential therapeutic agents.[1][2] This document provides a detailed guide for the utilization of 1-(Piperidin-3-ylmethyl)pyrrolidin-2-one in HTS campaigns aimed at identifying novel neuroprotective compounds. The core structure of this molecule combines two "privileged scaffolds" in medicinal chemistry: the pyrrolidone and piperidine rings.[3][4][5] Pyrrolidone derivatives, such as the nootropic agent piracetam, have established roles in neuroscience, while the piperidine moiety is a component of numerous FDA-approved drugs targeting the central nervous system (CNS).[4][5][6] This inherent biological relevance makes this compound a compelling candidate for screening against neurodegenerative disease models.[7][8][9] We present a comprehensive, cell-based HTS protocol designed to assess the cytoprotective effects of this compound against oxidative stress, a key pathological mechanism in many neurodegenerative disorders.[1]

Introduction: The Scientific Rationale

The pursuit of effective treatments for neurodegenerative diseases is one of the most significant challenges in medicine today.[1][2] A common underlying factor in the pathology of diseases like Alzheimer's and Parkinson's is neuronal cell death induced by oxidative stress and excitotoxicity. Therefore, identifying small molecules that can protect neurons from these insults is a primary goal of drug discovery.

The molecule this compound (CAS No. 876709-32-9) is a synthetic heterocyclic compound.[10][11] Its structure is a deliberate combination of two pharmacologically significant motifs:

  • Pyrrolidin-2-one: This lactam structure is the core of the "racetam" class of nootropic drugs, which are noted for their cognitive enhancing and potential neuroprotective effects.[6] The pyrrolidone scaffold is a versatile building block in medicinal chemistry, valued for its ability to form key interactions with biological targets.[3][12][13]

  • Piperidine: As one of the most prevalent nitrogen-containing heterocycles in pharmaceuticals, the piperidine ring is integral to drugs targeting a wide array of biological systems, particularly CNS receptors and enzymes.[4][5][14][15] Its conformational flexibility allows for optimal binding to target proteins, and it can improve a compound's pharmacokinetic properties.[16]

The fusion of these two scaffolds suggests a high potential for CNS activity. This application note outlines a robust HTS workflow to empirically test this hypothesis by screening for neuroprotective activity in a validated, cell-based model of oxidative stress.

High-Throughput Screening Workflow

The primary objective of the HTS campaign is to identify compounds that increase neuronal cell viability in the presence of an oxidative stressor. We will employ a well-characterized human neuroblastoma cell line, SH-SY5Y, which can be differentiated into a more neuron-like phenotype, providing a relevant cellular context for neurodegeneration research. The workflow is designed for a 384-well plate format to balance throughput and reagent costs.[1]

HTS_Workflow cluster_prep Plate Preparation cluster_screening Screening cluster_readout Data Acquisition cluster_analysis Data Analysis plate_cells Seed SH-SY5Y Cells (384-well plates) differentiate Differentiate Cells (Retinoic Acid, 5-7 days) plate_cells->differentiate add_compound Dispense Test Compound (this compound) & Controls differentiate->add_compound pre_incubate Pre-incubate (1 hr) add_compound->pre_incubate add_stressor Induce Oxidative Stress (e.g., 6-OHDA or H₂O₂) pre_incubate->add_stressor incubate_stress Incubate (24 hrs) add_stressor->incubate_stress add_reagent Add Cell Viability Reagent (e.g., Calcein AM) incubate_stress->add_reagent incubate_readout Incubate (30 min) add_reagent->incubate_readout read_plate Read Fluorescence (Plate Reader) incubate_readout->read_plate analyze Calculate % Viability & Z'-Factor read_plate->analyze identify_hits Primary Hit Identification analyze->identify_hits

Caption: High-Throughput Screening Workflow for Neuroprotection.

Detailed Experimental Protocols

Materials and Reagents
ReagentSupplierPurpose
SH-SY5Y Human Neuroblastoma CellsATCCCell model
DMEM/F-12 MediumGibcoBase cell culture medium
Fetal Bovine Serum (FBS)GibcoMedium supplement
Penicillin-StreptomycinGibcoAntibiotic
Retinoic Acid (RA)Sigma-AldrichDifferentiating agent
This compoundVariesTest compound
6-Hydroxydopamine (6-OHDA)Sigma-AldrichOxidative stressor
N-Acetylcysteine (NAC)Sigma-AldrichPositive control (neuroprotectant)
Dimethyl Sulfoxide (DMSO)Sigma-AldrichVehicle control
Calcein AMThermo FisherLive-cell viability dye
Phosphate-Buffered Saline (PBS)GibcoWashing buffer
Protocol: Primary Neuroprotection Assay

Day 1-7: Cell Culture and Differentiation

  • Culture SH-SY5Y cells in DMEM/F-12 supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C, 5% CO₂.

  • Seed cells into black, clear-bottom 384-well plates at a density of 8,000 cells/well in 40 µL of media.

  • To induce differentiation, replace the growth medium with a differentiation medium (DMEM/F-12 with 1% FBS, 1% Pen-Strep, and 10 µM Retinoic Acid).

  • Incubate for 5-7 days, replacing the medium every 2-3 days, until neuron-like morphology (e.g., neurite outgrowth) is observed.

Day 8: Compound Screening

  • Compound Plating: Prepare a source plate of this compound and controls. The final assay concentration for the primary screen is typically 10 µM.

    • Test Wells: this compound.

    • Negative Control Wells: DMSO vehicle (0.1% final concentration). These wells represent 0% neuroprotection.

    • Positive Control Wells: N-Acetylcysteine (NAC, 1 mM final concentration). These wells represent 100% neuroprotection.

  • Using an automated liquid handler, transfer 50 nL of compound/control solutions from the source plate to the cell plate.

  • Pre-incubation: Incubate the plate for 1 hour at 37°C to allow for compound uptake.

  • Stress Induction: Prepare a fresh solution of 6-OHDA in media at a pre-determined toxic concentration (e.g., 50 µM, determined via a prior dose-response experiment). Add 10 µL to all wells except for the "no-stress" control wells.

  • Incubation: Incubate the plate for 24 hours at 37°C, 5% CO₂.

Day 9: Data Acquisition

  • Prepare a 4 µM working solution of Calcein AM in PBS.

  • Gently wash the cells once with 50 µL of PBS.

  • Add 20 µL of the Calcein AM solution to each well.

  • Incubate for 30 minutes at room temperature, protected from light.

  • Read the fluorescence intensity on a plate reader (Excitation: 494 nm, Emission: 517 nm).

Data Analysis and Hit Confirmation

Primary Data Analysis

The quality of the HTS assay is paramount and is assessed using the Z'-factor, a statistical measure of assay robustness.

Z'-Factor Calculation: Z' = 1 - [ (3 * (σ_pos + σ_neg)) / |μ_pos - μ_neg| ]

Where:

  • μ_pos and σ_pos are the mean and standard deviation of the positive control (NAC).

  • μ_neg and σ_neg are the mean and standard deviation of the negative control (DMSO + 6-OHDA).

An assay with a Z'-factor ≥ 0.5 is considered excellent for HTS.

Hit Identification: The activity of the test compound is calculated as the percent of neuroprotection relative to controls:

% Protection = [ (Signal_compound - μ_neg) / (μ_pos - μ_neg) ] * 100

A primary hit is typically defined as a compound that demonstrates a % Protection value greater than three standard deviations above the mean of the negative controls (Hit Threshold > μ_neg + 3*σ_neg).

Hit Confirmation and Secondary Assays

Primary hits must be validated through a rigorous confirmation process to eliminate false positives and artifacts.

Hit_Confirmation cluster_confirm Confirmation cluster_secondary Secondary & Orthogonal Assays cluster_validation Validation primary_hit Primary Hit from HTS (e.g., >50% Protection) retest Re-test in Triplicate primary_hit->retest dose_response Generate 10-point Dose-Response Curve (EC₅₀) retest->dose_response orthogonal Orthogonal Viability Assay (e.g., ATP-based, CellTiter-Glo®) dose_response->orthogonal cytotoxicity Counter-screen for Inherent Cytotoxicity orthogonal->cytotoxicity mechanism Mechanism of Action Studies (e.g., ROS measurement, Caspase-3 assay) cytotoxicity->mechanism validated_hit Validated Hit Compound mechanism->validated_hit

Caption: Hit Confirmation and Validation Workflow.

  • Dose-Response Analysis: Confirmed hits are tested across a range of concentrations (e.g., 0.1 nM to 100 µM) to determine the half-maximal effective concentration (EC₅₀), a measure of potency.

  • Orthogonal Assays: To ensure the observed effect is not an artifact of the primary assay's detection method (e.g., fluorescence interference), hits are validated using a different technology. An ATP-based viability assay (e.g., CellTiter-Glo®), which measures metabolic activity, is an excellent choice.

  • Cytotoxicity Counter-Screen: The compound is tested in the absence of the oxidative stressor to ensure it is not inherently toxic to the cells at active concentrations.

Potential Signaling Pathway Involvement

While the precise mechanism of a novel compound is unknown, a plausible hypothesis is that a neuroprotective agent could modulate intracellular signaling pathways that enhance cellular resilience. One such critical pathway is the Nrf2-ARE (Nuclear factor erythroid 2-related factor 2 - Antioxidant Response Element) pathway.

Nrf2_Pathway cluster_nucleus Nuclear Events stress Oxidative Stress (e.g., 6-OHDA) keap1_nrf2 Keap1-Nrf2 (Cytoplasmic Complex) stress->keap1_nrf2 disrupts compound Potential Hit Compound (this compound) compound->keap1_nrf2 may disrupt ubiquitination Proteasomal Degradation keap1_nrf2->ubiquitination promotes nrf2_free Nrf2 (Free) keap1_nrf2->nrf2_free releases nucleus Nucleus nrf2_free->nucleus translocates to are ARE (Antioxidant Response Element) transcription Gene Transcription are->transcription proteins Cytoprotective Proteins (e.g., HO-1, NQO1) transcription->proteins protection Cell Survival & Neuroprotection proteins->protection

Caption: Hypothetical Mechanism via Nrf2 Pathway Activation.

A hit compound could potentially act by disrupting the Keap1-Nrf2 complex, allowing Nrf2 to translocate to the nucleus. There, it would bind to the Antioxidant Response Element (ARE) in the promoter region of various genes, leading to the transcription of a battery of cytoprotective enzymes and proteins. This represents a plausible and testable hypothesis for follow-up mechanism-of-action studies.

Conclusion

The compound this compound represents a promising starting point for a high-throughput screening campaign for novel neuroprotective agents. Its chemical structure, which marries two pharmacologically validated scaffolds, provides a strong rationale for its inclusion in CNS-focused compound libraries. The detailed protocols and workflows presented here offer a robust, self-validating system for identifying and confirming its potential biological activity. Successful identification of a validated hit would warrant further investigation into its mechanism of action and progression into the lead optimization pipeline.

References

In vivo administration and dosing of 1-(Piperidin-3-ylmethyl)pyrrolidin-2-one in animal models

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide for the In Vivo Administration and Dosing of Novel Small Molecules: The Case of 1-(Piperidin-3-ylmethyl)pyrrolidin-2-one

Introduction

The successful translation of a novel chemical entity (NCE) from benchtop discovery to a viable therapeutic candidate is critically dependent on rigorous in vivo evaluation.[1] This guide provides a comprehensive framework for the in vivo administration and dosing of this compound, a heterocyclic compound featuring both piperidine and pyrrolidinone scaffolds. These structures are prevalent in medicinal chemistry, often selected to enhance druggability, improve metabolic stability, and modulate pharmacokinetic (ADME) properties.[2][3]

Given that this compound (CAS No. 876709-32-9) is a novel compound with limited publicly available biological data, this document serves as a generalized protocol.[4] It is designed for researchers, scientists, and drug development professionals to establish a robust methodology for evaluating this, or structurally similar, small molecules in preclinical animal models. The principles and protocols outlined herein are grounded in established practices for preclinical formulation, dose selection, and administration.[5][6]

Section 1: Pre-formulation and Physicochemical Characterization

Before in vivo studies can commence, a thorough understanding of the compound's physicochemical properties is essential. This foundational knowledge dictates formulation strategy and ensures reproducible exposure in animal models.[7]

1.1. Solubility Profiling The solubility of an NCE in various solvents is the most critical parameter for developing a suitable formulation.[7] Pyrrolidine and piperidine derivatives can exhibit a range of solubilities depending on their specific functional groups.[2][8]

Protocol: Kinetic Solubility Assessment

  • Prepare a high-concentration stock solution of this compound in 100% Dimethyl Sulfoxide (DMSO), for example, at 50 mM.

  • In a 96-well plate, add the DMSO stock to a series of aqueous buffers (e.g., pH 5.0, 6.5, 7.4) and biorelevant media (e.g., FaSSIF, FeSSIF) to a final DMSO concentration of 1-2%.

  • Incubate the plate at room temperature for 2 hours, followed by 24 hours at 37°C.

  • Analyze the supernatant for the concentration of the dissolved compound using LC-MS/MS or HPLC-UV. The highest concentration at which the compound remains in solution is the kinetic solubility.

1.2. Stability Analysis It is crucial to confirm that the compound does not degrade in the chosen formulation vehicle or under physiological conditions.

Protocol: Formulation Stability

  • Prepare the final formulation containing this compound.

  • Store aliquots at various conditions (e.g., 4°C, room temperature) and time points (e.g., 0, 4, 8, 24 hours).

  • At each time point, measure the concentration of the parent compound using a validated analytical method (e.g., HPLC). A recovery of >90% is generally considered acceptable.

Table 1: Hypothetical Physicochemical Properties of this compound

ParameterValueSignificance for In Vivo Studies
Molecular Weight182.27 g/mol [4]Influences diffusion and distribution characteristics.
pKa (Predicted)~9.5 (Basic)The compound will be protonated and likely more soluble at lower pH.
LogP (Predicted)~0.8 - 1.5Suggests moderate lipophilicity, potentially requiring a co-solvent for formulation.
Aqueous Solubility (pH 7.4)< 0.1 mg/mLIndicates the need for solubility-enhancing vehicles for most administration routes.

Section 2: Formulation Development for Preclinical Studies

The primary goal of formulation is to deliver the compound in a safe, stable, and bioavailable manner.[5] For a compound with low aqueous solubility, a multi-component vehicle is often necessary.

Workflow for Vehicle Selection

G solubility Assess Aqueous Solubility (pH 7.4) high_sol > 10 mg/mL ? solubility->high_sol saline Formulate in Isotonic Saline high_sol->saline Yes cosolvent Test Co-Solvent Systems (e.g., PEG300, Propylene Glycol) high_sol->cosolvent No low_sol < 10 mg/mL soluble_cosolvent Soluble in Co-solvent? cosolvent->soluble_cosolvent suspension Develop Suspension (e.g., with Tween 80, CMC) soluble_cosolvent->suspension No final_solution Final Formulation: Solution for IV, IP, PO soluble_cosolvent->final_solution Yes final_suspension Final Formulation: Suspension for PO suspension->final_suspension

Caption: Decision tree for selecting an appropriate formulation vehicle.

Table 2: Common Vehicle Formulations for Rodent Studies[5]

Formulation IDVehicle CompositionCompound Conc. (Max)Recommended Route(s)Notes
F1Saline (0.9% NaCl)Dependent on solubilityIV, IP, PO, SCIdeal for highly soluble compounds.
F210% DMSO, 40% PEG300, 50% Saline~5-10 mg/mLIP, POCommon for compounds with moderate solubility. Not for IV due to potential hemolysis from DMSO.
F35% Ethanol, 5% Cremophor EL, 90% SalineVariableIV, IP, POCremophor can cause hypersensitivity reactions; use with caution.
F40.5% Methylcellulose in Water~25-50 mg/mLPOStandard vehicle for oral suspensions.

Protocol: Preparation of a Co-Solvent Formulation (F2)

  • Weigh the required amount of this compound into a sterile glass vial.

  • Add the required volume of DMSO to fully dissolve the compound. Vortex or sonicate briefly if needed.

  • Add the required volume of PEG300 and mix thoroughly until a clear solution is formed.

  • Slowly add the sterile saline dropwise while continuously mixing to prevent precipitation.

  • Measure the pH and adjust to ~7.2-7.4 if necessary.

  • For IV administration, sterile-filter the final solution through a 0.22 µm syringe filter. For other routes, this is also highly recommended to ensure sterility.[5]

  • Prepare fresh on the day of dosing to minimize stability issues.[7]

Section 3: Dose Determination Strategy

A systematic approach to dose selection is crucial for obtaining meaningful data and adhering to ethical animal use principles. The process typically begins with a dose-range finding (DRF) or Maximum Tolerated Dose (MTD) study.[9]

3.1. Dose Range Finding (DRF) / MTD Study The goal is to identify a range of doses from no-effect to dose-limiting toxicity. This informs the dose selection for subsequent efficacy studies.[9]

Protocol: Single-Dose MTD Study in Mice

  • Select a starting dose based on in vitro potency (e.g., 100x the IC50) or literature on similar compounds. If no data exists, start low (e.g., 1-5 mg/kg).

  • Use a small group of animals (n=2-3 per group).

  • Administer single escalating doses (e.g., 5, 15, 50, 150 mg/kg) to different groups.

  • Monitor animals closely for 24-72 hours for clinical signs of toxicity (e.g., lethargy, piloerection, weight loss).[10]

  • The MTD is the highest dose that does not produce severe adverse effects or >15-20% body weight loss.

3.2. Dose Selection for Efficacy Studies Based on the MTD results, select at least three dose levels (low, mid, high) for the main study. The high dose should be at or near the MTD, the low dose should provide minimal but measurable exposure, and the mid-dose should be spaced logarithmically between them.[9]

Table 3: Sample Dosing Calculation for a Mouse Study

ParameterValueCalculation
Animal Weight25 g (0.025 kg)-
Target Dose10 mg/kg-
Formulation Conc.1 mg/mL-
Dosing Volume10 mL/kgStandard for mouse PO/IP[11]
Volume to Inject 0.25 mL (10 mg/kg * 0.025 kg) / 1 mg/mL

Section 4: Protocols for In Vivo Administration

The choice of administration route depends on the study's objective (e.g., IV for 100% bioavailability, PO to assess oral absorption).[6]

Overall Experimental Workflow

G cluster_prep Preparation Phase cluster_in_vivo In Vivo Phase cluster_analysis Analysis Phase compound_char 1. Physicochemical Characterization formulation 2. Formulation Development compound_char->formulation dose_calc 3. Dose Calculation & MTD Study formulation->dose_calc acclimatize 4. Animal Acclimatization (≥ 1 week) dose_calc->acclimatize admin 5. Compound Administration (IV, IP, or PO) acclimatize->admin monitoring 6. Monitoring & Observation (Clinical Signs, Weight) admin->monitoring sampling 7. Sample Collection (Blood, Tissues) monitoring->sampling analysis 8. Bioanalysis (PK) & Endpoint Analysis (PD) sampling->analysis data_interp 9. Data Interpretation & Reporting analysis->data_interp

Caption: General workflow for an in vivo pharmacology study.

4.1. Intraperitoneal (IP) Injection Protocol (Mouse)

  • Acclimatize mice to the facility for at least one week.

  • Calculate the required dose volume for each mouse based on its most recent body weight.

  • Gently restrain the mouse, ensuring a firm but not restrictive grip, to expose the abdomen.

  • Tilt the mouse's head downwards (~30-degree angle) to move the abdominal organs away from the injection site.

  • Insert a 25-27 gauge needle into the lower right or left quadrant of the abdomen, avoiding the midline to prevent puncturing the bladder or cecum.

  • Aspirate gently to ensure no fluid (urine or blood) is drawn back into the syringe.[5]

  • Inject the calculated volume of the formulation smoothly.

  • Withdraw the needle and return the mouse to its cage. Monitor for any immediate adverse reactions.

4.2. Oral Gavage (PO) Protocol (Mouse)

  • Calculate the dose volume based on the animal's body weight. Use a flexible plastic or blunt-ended metal gavage needle.

  • Measure the correct length of the gavage needle by holding it alongside the mouse, from the tip of the nose to the last rib.

  • Restrain the mouse firmly, allowing the head and neck to be held in a straight line with the body.

  • Gently insert the gavage needle into the mouth, passing it along the roof of the mouth and over the tongue into the esophagus. Do not force the needle; if resistance is met, withdraw and restart.

  • Administer the substance smoothly and withdraw the needle.

  • Return the mouse to its cage and monitor for signs of distress, such as difficulty breathing, which could indicate accidental tracheal administration.

4.3. Intravenous (IV) Injection Protocol (Mouse - Tail Vein)

  • Warm the mouse under a heat lamp for a few minutes to dilate the lateral tail veins.

  • Place the mouse in a suitable restrainer that exposes the tail.

  • Swab the tail with 70% ethanol to clean the injection site and improve vein visibility.

  • Using a 27-30 gauge needle with the bevel facing up, insert the needle into one of the lateral tail veins at a shallow angle.

  • Inject the formulation slowly. The vein should blanch, and there should be no resistance. If a blister forms, the needle is not in the vein; withdraw and attempt again at a more proximal site.

  • After injection, withdraw the needle and apply gentle pressure to the site to prevent bleeding.

Conclusion

The in vivo assessment of this compound requires a methodical and scientifically rigorous approach. By starting with thorough physicochemical characterization, developing a stable and appropriate formulation, and employing a systematic dose-selection strategy, researchers can generate reliable and reproducible data. The detailed administration protocols provided herein serve as a foundation for these critical studies. Adherence to these principles will not only ensure the ethical use of animal models but also maximize the potential for successfully elucidating the pharmacological profile of this novel compound.

References

Application Notes and Protocols for 1-(Piperidin-3-ylmethyl)pyrrolidin-2-one in Receptor-Ligand Interaction Studies

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the characterization of 1-(Piperidin-3-ylmethyl)pyrrolidin-2-one, a novel small molecule with potential therapeutic applications. While this specific molecule is not extensively characterized in existing literature, its structural motifs, featuring piperidine and pyrrolidinone rings, are common in centrally active agents. For illustrative purposes, these application notes will hypothesize that this compound is a ligand for the kappa-opioid receptor (KOR), a G-protein coupled receptor (GPCR) implicated in pain, addiction, and mood disorders. The protocols detailed herein provide a robust framework for determining the binding affinity and functional activity of this compound at the KOR, and can be adapted for other GPCRs.

Introduction: The Scientific Rationale

The piperidine and pyrrolidinone scaffolds are privileged structures in medicinal chemistry, known for their favorable pharmacokinetic properties and their ability to interact with a wide range of biological targets.[1] The compound this compound combines these two moieties, suggesting its potential as a novel modulator of receptor function.

This guide is built upon the hypothesis that this compound acts as a ligand for the kappa-opioid receptor (KOR). The KOR, a member of the Gi/o-coupled GPCR family, is a critical target in neuroscience research. Its activation leads to the inhibition of adenylyl cyclase, reducing intracellular cyclic adenosine monophosphate (cAMP) levels, and modulates ion channel activity.[2] The following protocols are designed to rigorously test this hypothesis by quantifying the compound's interaction with the KOR at two key stages: receptor binding and G-protein activation.

A systematic approach to characterizing a novel ligand is paramount. We will first establish its affinity for the receptor through competitive radioligand binding assays. Subsequently, we will determine its functional profile—whether it behaves as an agonist, antagonist, or inverse agonist—using a GTPγS binding assay, which directly measures G-protein activation, a primary step in the signaling cascade.[3][4][5] Further characterization of its downstream functional effects will be conducted via a cAMP accumulation assay.[6][7]

These protocols are designed to be self-validating, incorporating appropriate positive and negative controls to ensure the reliability and reproducibility of the experimental data.

Characterizing Receptor Binding Affinity: Radioligand Competition Assay

The initial step in characterizing a novel ligand is to determine its binding affinity for the target receptor. A competitive radioligand binding assay is the gold standard for this purpose.[8][9][10] This assay measures the ability of the unlabeled test compound, this compound, to displace a radiolabeled ligand with known high affinity and specificity for the KOR.

Principle of the Assay

The assay relies on the law of mass action. A fixed concentration of a high-affinity radioligand for the KOR (e.g., [³H]-U-69,593) is incubated with a membrane preparation containing the receptor. In the presence of increasing concentrations of the unlabeled test compound, the binding of the radioligand will be competitively inhibited. The concentration of the test compound that displaces 50% of the specifically bound radioligand is the IC50 (inhibitory concentration 50%). The IC50 value can then be converted to the equilibrium dissociation constant (Ki) using the Cheng-Prusoff equation, which accounts for the concentration and affinity of the radioligand.[11]

Experimental Workflow: Radioligand Binding

G cluster_prep Preparation cluster_incubation Incubation cluster_separation Separation & Counting cluster_analysis Data Analysis prep_membranes Prepare cell membranes from CHO-K1 cells stably expressing KOR incubate Incubate membranes, radioligand, and test compound at 30°C for 60 min prep_membranes->incubate prep_ligands Prepare serial dilutions of This compound prep_ligands->incubate prep_radio Prepare [³H]-U-69,593 (radioligand) solution prep_radio->incubate filter Rapidly filter through GF/B filters to separate bound from free radioligand incubate->filter wash Wash filters with ice-cold buffer filter->wash count Quantify bound radioactivity using liquid scintillation counting wash->count plot Plot % inhibition vs. log[compound] count->plot fit Fit data using non-linear regression to determine IC50 plot->fit calculate Calculate Ki using Cheng-Prusoff equation fit->calculate

Caption: Workflow for the KOR radioligand competition binding assay.

Detailed Protocol: Radioligand Competition Binding Assay

Materials:

  • Cell membranes from CHO-K1 cells stably expressing the human KOR.[2][12]

  • Binding Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 0.1 mM EDTA, pH 7.4.

  • Radioligand: [³H]-U-69,593 (specific activity ~40-60 Ci/mmol).

  • Test Compound: this compound.

  • Non-specific control: U-50,488H (10 µM).[1][13][14][15]

  • 96-well plates, glass fiber filters (GF/B), and a cell harvester.

  • Liquid scintillation cocktail and a scintillation counter.

Procedure:

  • Membrane Preparation: Thaw the KOR-expressing cell membranes on ice and resuspend in ice-cold Binding Buffer to a final concentration of 10-20 µg of protein per well.

  • Compound Preparation: Prepare serial dilutions of this compound in Binding Buffer. The concentration range should typically span from 10⁻¹¹ M to 10⁻⁵ M.

  • Assay Setup: In a 96-well plate, combine the following in a final volume of 250 µL:

    • 150 µL of the membrane suspension.

    • 50 µL of the test compound dilution (or buffer for total binding, or 10 µM U-50,488H for non-specific binding).

    • 50 µL of [³H]-U-69,593 at a final concentration approximately equal to its Kd (e.g., 1 nM).

  • Incubation: Incubate the plate at 30°C for 60 minutes with gentle agitation to reach equilibrium.[16]

  • Filtration: Terminate the incubation by rapid filtration through a 96-well glass fiber filter plate using a cell harvester. Wash the filters four times with ice-cold wash buffer (50 mM Tris-HCl, pH 7.4).[16]

  • Counting: Dry the filter plate, add liquid scintillation cocktail to each well, and count the radioactivity in a scintillation counter.

Data Analysis and Expected Results

The data should be analyzed using a non-linear regression curve fitting program. The specific binding is calculated by subtracting the non-specific binding from the total binding. The results are then plotted as the percentage of specific binding versus the log concentration of the test compound.

Table 1: Hypothetical Binding Affinity Data for this compound

CompoundIC50 (nM)Ki (nM)
This compound25.512.3
U-50,488H (Control Agonist)5.22.5
nor-Binaltorphimine (Control Antagonist)1.80.87

The Ki is calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its equilibrium dissociation constant.[11]

Determining Functional Activity: [³⁵S]GTPγS Binding Assay

Once binding affinity is established, the next critical step is to determine the functional nature of the ligand. The [³⁵S]GTPγS binding assay is a direct measure of G-protein activation and can distinguish between agonists, antagonists, and inverse agonists.[3][17][18]

Principle of the Assay

Agonist binding to a Gi/o-coupled GPCR like the KOR promotes a conformational change that facilitates the exchange of GDP for GTP on the α-subunit of the associated G-protein. The [³⁵S]GTPγS assay utilizes a non-hydrolyzable analog of GTP, [³⁵S]GTPγS, which binds to the Gα-subunit upon receptor activation. Because it is resistant to hydrolysis, it accumulates, and the amount of incorporated radioactivity is proportional to the extent of G-protein activation.[4][5]

Experimental Workflow: [³⁵S]GTPγS Binding

G cluster_prep Preparation cluster_incubation Incubation cluster_separation Separation & Counting cluster_analysis Data Analysis prep_membranes Prepare KOR-expressing cell membranes incubate Incubate membranes, test compound, and [³⁵S]GTPγS at 30°C for 60 min prep_membranes->incubate prep_compounds Prepare serial dilutions of test compound prep_compounds->incubate prep_reagents Prepare assay buffer with GDP and [³⁵S]GTPγS prep_reagents->incubate filter Filter through GF/B filters to capture membranes incubate->filter wash Wash filters with ice-cold buffer filter->wash count Quantify [³⁵S]GTPγS binding via scintillation counting wash->count plot Plot % stimulation over basal vs. log[compound] count->plot fit Fit data using non-linear regression to determine EC50 and Emax plot->fit

Caption: Workflow for the KOR [³⁵S]GTPγS binding assay.

Detailed Protocol: [³⁵S]GTPγS Binding Assay

Materials:

  • Cell membranes from CHO-K1 cells stably expressing the human KOR.

  • GTPγS Assay Buffer: 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4.

  • [³⁵S]GTPγS (specific activity >1000 Ci/mmol).

  • GDP (Guanosine 5'-diphosphate).

  • Test Compound: this compound.

  • Control Agonist: U-50,488H.

  • Control Antagonist: nor-Binaltorphimine.[19][20][21][22]

Procedure:

  • Membrane and Reagent Preparation: Thaw membranes on ice and resuspend in GTPγS Assay Buffer. Prepare a stock solution of [³⁵S]GTPγS and a stock solution of GDP in the same buffer.

  • Assay Setup: In a 96-well plate, combine the following in a final volume of 200 µL:

    • 50 µL of membrane suspension (5-10 µg protein).

    • 50 µL of test compound dilutions (or control agonist/antagonist).

    • 100 µL of the [³⁵S]GTPγS/GDP mixture (final concentrations: ~0.1 nM [³⁵S]GTPγS and 30 µM GDP).[23]

  • Incubation: Incubate the plate at 30°C for 60 minutes with gentle agitation.

  • Filtration and Counting: Terminate the reaction by rapid filtration and wash as described in the radioligand binding protocol. Quantify the bound [³⁵S]GTPγS by scintillation counting.

Data Analysis and Expected Results

Data are expressed as a percentage of the stimulation observed with a saturating concentration of the control agonist U-50,488H. The basal binding (in the absence of any agonist) is subtracted from all values.

  • Agonist Mode: Plot % stimulation vs. log[test compound] to determine the EC50 (potency) and Emax (efficacy).

  • Antagonist Mode: Pre-incubate the membranes with the test compound before adding a fixed concentration of the control agonist (e.g., its EC80). A rightward shift in the agonist's dose-response curve indicates competitive antagonism.

Table 2: Hypothetical Functional Data for this compound

CompoundEC50 (nM)Emax (% of U-50,488H)Functional Activity
This compound15075%Partial Agonist
U-50,488H (Control Agonist)35100%Full Agonist

Downstream Signaling: cAMP Accumulation Assay

To confirm the functional activity observed in the GTPγS assay and to investigate downstream signaling, a cAMP accumulation assay is performed. Since the KOR is Gi-coupled, its activation will inhibit adenylyl cyclase, leading to a decrease in intracellular cAMP levels.

Principle of the Assay

In this assay, intracellular cAMP levels are first stimulated using forskolin, a direct activator of adenylyl cyclase. Then, the ability of a KOR agonist to inhibit this forskolin-stimulated cAMP production is measured.[6] Modern cAMP assays often use competitive immunoassays with fluorescence resonance energy transfer (FRET) or other sensitive detection methods.[24][25][26]

Detailed Protocol: cAMP Accumulation Assay

Materials:

  • CHO-K1 cells stably expressing the human KOR.

  • Cell culture medium (e.g., Ham's F-12K with 10% FBS).

  • Stimulation Buffer (e.g., HBSS with 20 mM HEPES).

  • Forskolin.

  • Test Compound: this compound.

  • Control Agonist: U-50,488H.

  • A commercial cAMP detection kit (e.g., HTRF-based).

Procedure:

  • Cell Plating: Plate the KOR-expressing CHO-K1 cells in 96-well plates and grow to confluence.

  • Compound Addition: Aspirate the culture medium and add the test compound or controls diluted in Stimulation Buffer. Incubate for 15-30 minutes at 37°C.

  • Stimulation: Add forskolin (to a final concentration of ~1-10 µM) to all wells except the negative control. Incubate for another 15-30 minutes at 37°C.

  • Lysis and Detection: Lyse the cells and measure the intracellular cAMP levels according to the manufacturer's protocol for the chosen cAMP detection kit.

Data Analysis and Expected Results

The results are typically expressed as the percentage of inhibition of the forskolin-stimulated cAMP response. A dose-response curve is generated by plotting the percentage of inhibition against the log concentration of the test compound to determine its IC50.

Conclusion

The protocols outlined in this document provide a robust and validated framework for the pharmacological characterization of novel compounds such as this compound at the kappa-opioid receptor. By systematically determining the binding affinity (Ki) and functional potency (EC50) and efficacy (Emax), researchers can build a comprehensive profile of this and other new chemical entities. This structured approach ensures data integrity and provides the foundational knowledge required for further drug development efforts.

References

Synthesis of 1-(Piperidin-3-ylmethyl)pyrrolidin-2-one Derivatives: A Guide for Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of the Piperidine-Pyrrolidinone Scaffold

In the landscape of modern drug discovery, the pyrrolidinone and piperidine rings stand out as "privileged scaffolds"—structural motifs that appear in a multitude of biologically active compounds.[1][2] The five-membered pyrrolidinone ring, a core component of the nootropic "racetam" drugs, is lauded for its ability to serve as a versatile scaffold in compounds targeting the central nervous system (CNS).[3] Similarly, the piperidine ring is a cornerstone in medicinal chemistry, present in numerous pharmaceuticals due to its favorable physicochemical properties and its capacity to interact with a wide array of biological targets.[4]

The strategic combination of these two pharmacophoric giants into the 1-(Piperidin-3-ylmethyl)pyrrolidin-2-one framework presents a compelling synthetic target for medicinal chemists. This hybrid structure offers a unique three-dimensional architecture, blending the hydrogen bonding capabilities and structural rigidity of the pyrrolidinone lactam with the basic nitrogen and conformational flexibility of the piperidine ring. This arrangement is ripe for exploration, allowing for the systematic investigation of structure-activity relationships (SAR) in the pursuit of novel therapeutics for CNS disorders, pain management, and beyond.[1]

This document provides a detailed guide for researchers, offering two robust and validated synthetic protocols for accessing the core this compound scaffold. Each protocol is designed to be a self-validating system, with in-depth explanations of the chemical logic behind each step, ensuring both reproducibility and a deeper understanding of the underlying organic chemistry.

Strategic Synthesis Overview

Two primary retrosynthetic disconnections are considered for the target molecule. The first approach involves forming the C-N bond between the pyrrolidinone nitrogen and the piperidine's methyl group via N-alkylation . The second strategy also focuses on this bond but forms it through reductive amination . Both pathways are highly effective and offer distinct advantages depending on the availability of starting materials and desired scale.

G cluster_0 Strategy 1: N-Alkylation cluster_1 Strategy 2: Reductive Amination Target This compound Pyrrolidinone 2-Pyrrolidinone Anion Pyrrolidinone->Target C-N Bond Formation PiperidineHalide 3-(Halomethyl)piperidine PiperidineHalide->Target PyrrolidinoneAldehyde Pyrrolidinone PiperidineAldehyde 3-Piperidine- carboxaldehyde PiperidineAldehyde->Target C-N Bond Formation (Imine + Reduction) G A N-Boc-Nipecotic Acid B N-Boc-3-(hydroxymethyl)piperidine A->B BH3-THF Reduction C N-Boc-3-(chloromethyl)piperidine B->C SOCl2 Chlorination E N-Boc Protected Intermediate C->E NaH, DMF N-Alkylation D 2-Pyrrolidinone D->E F This compound E->F TFA Deprotection G A N-Boc-3-(hydroxymethyl)piperidine B N-Boc-3-piperidinecarboxaldehyde A->B Dess-Martin Oxidation C N-Boc-3-(aminomethyl)piperidine B->C NH4OAc, NaBH3CN Reductive Amination E N-Boc Protected Intermediate C->E Heat Lactam Formation D γ-Butyrolactone D->E F This compound E->F TFA Deprotection

References

The Piperidine Scaffold: A Privileged Motif in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Ubiquity and Versatility of the Piperidine Ring

The piperidine ring, a six-membered saturated heterocycle containing a nitrogen atom, stands as one of the most important and frequently encountered structural motifs in medicinal chemistry.[1][2] Its prevalence in over 70 FDA-approved drugs underscores its status as a "privileged scaffold" – a molecular framework that is repeatedly identified as a crucial component of biologically active compounds.[3][4] The utility of the piperidine moiety stems from its unique combination of properties: it provides a three-dimensional framework, introduces a basic nitrogen atom that can be crucial for target engagement and modulating physicochemical properties like solubility, and offers multiple points for substitution to fine-tune pharmacological activity.[5] This guide provides an in-depth exploration of the application of piperidine-containing compounds in drug discovery, offering detailed protocols for their synthesis and biological evaluation, and insightful case studies of successful drugs that feature this remarkable scaffold.

The Role of the Piperidine Scaffold in Medicinal Chemistry

The strategic incorporation of a piperidine ring into a drug candidate can profoundly influence its pharmacokinetic and pharmacodynamic properties. Its conformational flexibility allows it to adapt to the steric demands of various biological targets, while the basic nitrogen atom can serve as a key interaction point with receptor active sites.[6] Furthermore, the lipophilicity of the piperidine ring can be modulated through substitution, impacting a drug's absorption, distribution, metabolism, and excretion (ADME) profile.[5] Piperidine derivatives have demonstrated a broad spectrum of biological activities, including applications as anticancer, antipsychotic, analgesic, and anti-Alzheimer's agents.[7][8]

Part 1: Synthesis of Piperidine-Containing Compounds: Key Methodologies and Protocols

The efficient synthesis of piperidine derivatives is a cornerstone of drug discovery programs targeting this scaffold. Several robust methods have been developed, with catalytic hydrogenation of pyridines and reductive amination being among the most widely employed.

Catalytic Hydrogenation of Pyridines

The most direct route to the piperidine core is the catalytic hydrogenation of the corresponding pyridine precursor.[9] This method is atom-economical but can present challenges due to the aromatic stability of the pyridine ring and potential catalyst poisoning by the nitrogen atom.[10]

Diagram of Catalytic Hydrogenation Workflow

G cluster_prep Reaction Setup cluster_reaction Hydrogenation cluster_workup Work-up & Purification Pyridine Pyridine Derivative Reactor High-Pressure Reactor Pyridine->Reactor Catalyst Catalyst (e.g., PtO2, Rh2O3) Catalyst->Reactor Solvent Solvent (e.g., Acetic Acid, TFE) Solvent->Reactor Filtration Filtration (remove catalyst) Reactor->Filtration Reaction Completion H2 H2 Gas H2->Reactor Pressure (e.g., 5-70 bar) Temperature (e.g., 40-70 °C) Extraction Extraction Filtration->Extraction Purification Purification (Chromatography/Distillation) Extraction->Purification Piperidine Piperidine Product Purification->Piperidine

Caption: Workflow for Catalytic Hydrogenation of Pyridines.

Protocol 1: Catalytic Hydrogenation of a Functionalized Pyridine using PtO₂ (Adam's Catalyst) [9][11][12]

This protocol describes a general procedure for the hydrogenation of a substituted pyridine to the corresponding piperidine using platinum(IV) oxide in acetic acid. The acidic solvent protonates the pyridine ring, facilitating its reduction.

Materials:

  • Substituted pyridine (1.0 eq)

  • Platinum(IV) oxide (PtO₂) (1-5 mol%)

  • Glacial acetic acid

  • High-pressure hydrogenation vessel (e.g., Parr shaker)

  • Hydrogen gas (high purity)

  • Inert gas (e.g., Nitrogen or Argon)

  • Celite®

  • Ethyl acetate

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Vessel Preparation: To a clean and dry high-pressure reaction vessel, add the substituted pyridine.

  • Solvent and Catalyst Addition: Add glacial acetic acid to dissolve the pyridine, followed by the careful addition of the PtO₂ catalyst.

  • Reactor Assembly and Purging: Securely seal the reactor and connect it to the hydrogenation apparatus. Purge the system multiple times with an inert gas to remove any air.

  • Hydrogenation: Pressurize the reactor with hydrogen gas to the desired pressure (typically 50-70 bar).[12] Begin vigorous stirring and maintain the reaction at room temperature or heat as required.

  • Reaction Monitoring: Monitor the reaction progress by observing the uptake of hydrogen.

  • Work-up: Once the reaction is complete, carefully vent the excess hydrogen and purge the reactor with inert gas. Dilute the reaction mixture with ethyl acetate and filter through a pad of Celite® to remove the catalyst. Caution: The catalyst on the filter pad may be pyrophoric; do not allow it to dry completely in the air.

  • Neutralization and Extraction: Carefully neutralize the filtrate with a saturated solution of NaHCO₃. Separate the organic layer and extract the aqueous layer twice with ethyl acetate.

  • Drying and Concentration: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude piperidine derivative.

  • Purification: Purify the crude product by column chromatography or distillation as needed.

Troubleshooting:

  • Low or no conversion: This could be due to catalyst poisoning. Ensure the starting materials and solvent are pure. The pyridine or piperidine product itself can sometimes inhibit the catalyst.[13]

  • Poor selectivity: Side reactions such as dehalogenation can occur.[14] Modifying the catalyst, solvent, or reaction conditions (temperature, pressure) can improve selectivity.

Reductive Amination

Reductive amination is a versatile method for forming C-N bonds and is widely used to synthesize N-substituted piperidines.[6] The reaction involves the condensation of an amine with a ketone or aldehyde to form an imine or enamine, which is then reduced in situ to the corresponding amine.

Protocol 2: One-Pot Reductive Amination using Sodium Triacetoxyborohydride (STAB) [15]

This protocol outlines a general procedure for the synthesis of an N-substituted piperidine from a piperidone and a primary amine using STAB as the reducing agent. STAB is a mild and selective reducing agent that is particularly effective for reductive aminations.[6]

Materials:

  • Piperidone derivative (1.0 eq)

  • Primary amine (1.1 eq)

  • Sodium triacetoxyborohydride (STAB) (1.5 eq)

  • Dichloromethane (DCM) or 1,2-dichloroethane (DCE)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup: To a round-bottom flask, add the piperidone derivative and the primary amine. Dissolve the mixture in DCM or DCE.

  • Addition of Reducing Agent: Add STAB portion-wise to the stirred solution at room temperature. The reaction is typically exothermic, so the addition rate may need to be controlled.

  • Reaction Monitoring: Stir the reaction mixture at room temperature and monitor its progress by TLC or LC-MS until the starting materials are consumed.

  • Quenching and Work-up: Carefully quench the reaction by adding a saturated solution of NaHCO₃. Separate the organic layer.

  • Extraction: Extract the aqueous layer twice with DCM.

  • Washing and Drying: Combine the organic layers and wash with brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography.

Troubleshooting:

  • Formation of alcohol byproduct: The ketone starting material can be reduced to the corresponding alcohol. This can be minimized by ensuring the imine formation is efficient before the addition of the reducing agent or by using a more selective reducing agent.[16]

  • Incomplete reaction: If the reaction stalls, adding a small amount of acetic acid can catalyze the imine formation.[17]

Pictet-Spengler Reaction

The Pictet-Spengler reaction is a powerful method for the synthesis of tetrahydro-β-carbolines and tetrahydroisoquinolines, which are core structures in many alkaloids and pharmaceuticals.[14][18][19] The reaction involves the condensation of a β-arylethylamine with an aldehyde or ketone, followed by an acid-catalyzed intramolecular cyclization.[20]

Protocol 3: Synthesis of a Tetrahydro-β-carboline via the Pictet-Spengler Reaction [21][22]

This protocol describes the synthesis of a simple tetrahydro-β-carboline from tryptamine and an aldehyde.

Materials:

  • Tryptamine (1.0 eq)

  • Aldehyde (1.1 eq)

  • Trifluoroacetic acid (TFA) or another suitable acid catalyst

  • Dichloromethane (DCM)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup: Dissolve tryptamine and the aldehyde in DCM in a round-bottom flask.

  • Acid Catalysis: Cool the solution in an ice bath and slowly add the acid catalyst (e.g., TFA).

  • Reaction: Allow the reaction to warm to room temperature and stir until completion, as monitored by TLC or LC-MS.

  • Work-up: Quench the reaction by adding a saturated solution of NaHCO₃. Separate the organic layer.

  • Extraction: Extract the aqueous layer twice with DCM.

  • Washing and Drying: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.

  • Purification: Purify the crude product by flash column chromatography.

Part 2: Biological Evaluation of Piperidine-Containing Compounds

Once synthesized, piperidine derivatives must be evaluated for their biological activity. A variety of in vitro assays are commonly employed to assess their potential as therapeutic agents.

Cytotoxicity Assays

Cytotoxicity assays are fundamental for determining the concentration at which a compound becomes toxic to cells. The MTT assay is a widely used colorimetric assay for this purpose.[3]

Diagram of MTT Assay Workflow

MTT_Workflow cluster_cell_culture Cell Culture cluster_treatment Compound Treatment cluster_assay MTT Assay cluster_analysis Data Analysis Seed_Cells Seed cells in 96-well plate Incubate_24h Incubate for 24h Seed_Cells->Incubate_24h Add_Compound Add serial dilutions of piperidine compound Incubate_24h->Add_Compound Incubate_48_72h Incubate for 48-72h Add_Compound->Incubate_48_72h Add_MTT Add MTT solution Incubate_48_72h->Add_MTT Incubate_4h Incubate for 4h Add_MTT->Incubate_4h Add_Solubilizer Add solubilizing agent (e.g., DMSO) Incubate_4h->Add_Solubilizer Read_Absorbance Read absorbance (570 nm) Add_Solubilizer->Read_Absorbance Calculate_IC50 Calculate IC50 Read_Absorbance->Calculate_IC50

Caption: Workflow for a standard MTT cytotoxicity assay.

Protocol 4: MTT Assay for Determining IC₅₀ [23][24]

This protocol provides a step-by-step guide for performing an MTT assay to determine the half-maximal inhibitory concentration (IC₅₀) of a piperidine-containing compound on a cancer cell line.

Materials:

  • Adherent cancer cell line (e.g., HeLa, MCF-7)

  • Complete cell culture medium

  • Piperidine compound stock solution (in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO (cell culture grade)

  • 96-well flat-bottom plates

  • Multichannel pipette

  • Plate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of the piperidine compound in a complete medium. Remove the old medium from the cells and add the compound dilutions to the respective wells. Include a vehicle control (medium with the same concentration of DMSO as the highest compound concentration).

  • Incubation: Incubate the plate for the desired exposure time (e.g., 48 or 72 hours).

  • MTT Addition: After incubation, add 20 µL of MTT solution to each well and incubate for another 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 490 nm using a plate reader.[23]

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the log of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value using software like GraphPad Prism.[7][21][25][26]

Troubleshooting:

  • High background: This can be caused by microbial contamination or interference from phenol red in the medium.[27]

  • Poor reproducibility: Ensure consistent cell seeding density and incubation times.[27]

  • Compound precipitation: If the compound is not fully soluble in the medium, it can lead to inaccurate results. Test the compound's solubility before the assay.[20]

Table 1: Example Cytotoxicity Data of Piperidine Derivatives

CompoundCell LineIC₅₀ (µM)Reference
PiperineHepG2 (Liver Cancer)97[28]
PiperineMCF-7 (Breast Cancer)Varies[22]
Compound P3HL-60 (Leukemia)1.7[29]
Compound P5HL-60 (Leukemia)2[29]
Receptor Binding Assays

Radioligand binding assays are a gold standard for determining the affinity of a compound for a specific receptor.[25][30] These assays are crucial for understanding the mechanism of action of piperidine-containing drugs that target G-protein coupled receptors (GPCRs) and other receptor systems.

Protocol 5: Competitive Radioligand Binding Assay [18][31][32]

This protocol describes a general procedure for a competitive radioligand binding assay to determine the inhibition constant (Kᵢ) of a piperidine compound for a specific receptor.

Materials:

  • Cell membranes expressing the receptor of interest

  • Radioligand specific for the receptor (e.g., ³H-labeled)

  • Piperidine test compound

  • Assay buffer

  • Glass fiber filters

  • Scintillation fluid

  • Scintillation counter

Procedure:

  • Assay Setup: In a 96-well plate, add the assay buffer, a fixed concentration of the radioligand, and varying concentrations of the piperidine test compound.

  • Incubation: Add the cell membrane preparation to initiate the binding reaction. Incubate the plate at a specific temperature for a time sufficient to reach equilibrium.

  • Filtration: Rapidly filter the reaction mixture through glass fiber filters to separate the bound from the free radioligand.

  • Washing: Wash the filters with ice-cold assay buffer to remove any non-specifically bound radioligand.

  • Scintillation Counting: Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a scintillation counter.

  • Data Analysis: Plot the percentage of specific binding against the log of the test compound concentration. Fit the data to a one-site competition model to determine the IC₅₀. Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₐ), where [L] is the concentration of the radioligand and Kₐ is its dissociation constant.[4][33][34]

Interpreting Results:

  • IC₅₀ vs. Kᵢ: The IC₅₀ is the concentration of the test compound that inhibits 50% of the specific binding of the radioligand. The Kᵢ is a measure of the affinity of the test compound for the receptor and is independent of the radioligand concentration.[24] A lower Kᵢ value indicates a higher affinity.

Part 3: Case Studies of Piperidine-Containing Drugs

The versatility of the piperidine scaffold is best illustrated through its incorporation into successful therapeutic agents. The following case studies highlight the critical role of the piperidine moiety in the pharmacological activity of these drugs.

Donepezil: An Acetylcholinesterase Inhibitor for Alzheimer's Disease

Donepezil is a centrally acting, reversible inhibitor of acetylcholinesterase (AChE) used for the treatment of Alzheimer's disease.[35][36] Its chemical structure features an N-benzylpiperidine moiety linked to an indanone group.

The piperidine ring of donepezil plays a crucial role in its binding to the AChE active site.[19] The nitrogen atom of the piperidine ring is protonated at physiological pH and interacts with the catalytic anionic site (CAS) of the enzyme. The benzyl group attached to the piperidine nitrogen interacts with the peripheral anionic site (PAS) of AChE.[33] This dual binding mode contributes to the high potency and selectivity of donepezil. Structure-activity relationship (SAR) studies have shown that modifications to the piperidine ring or the benzyl group can significantly alter the inhibitory activity.[23][28][37] For instance, replacing the piperidine with a piperazine moiety can dramatically reduce activity.[35]

Diagram of Donepezil Binding to Acetylcholinesterase

Donepezil_Binding cluster_AChE Acetylcholinesterase Active Site cluster_Donepezil Donepezil CAS Catalytic Anionic Site (CAS) (Trp86, Tyr337) PAS Peripheral Anionic Site (PAS) (Trp286, Tyr72) Indanone Indanone Moiety Indanone->PAS π-π stacking Piperidine N-Benzylpiperidine Moiety Piperidine->CAS Cation-π interaction

Caption: Schematic of Donepezil's dual binding to AChE.

Risperidone: An Atypical Antipsychotic

Risperidone is an atypical antipsychotic used in the treatment of schizophrenia and bipolar disorder.[38] Its structure consists of a benzisoxazole moiety linked to a piperidine ring, which is further connected to a pyrimidinone ring system.

The pharmacological activity of risperidone is attributed to its high affinity for dopamine D₂ and serotonin 5-HT₂ₐ receptors. The piperidine ring is a key structural element that contributes to this receptor binding profile.[13] SAR studies on risperidone analogs have demonstrated that the piperidine moiety is essential for high-affinity binding to both D₂ and 5-HT₂ₐ receptors. Modifications to the piperidine ring, such as altering its substitution pattern, can lead to significant changes in receptor affinity and functional activity.[13]

Solifenacin: A Muscarinic Receptor Antagonist for Overactive Bladder

Solifenacin is a competitive muscarinic receptor antagonist used to treat overactive bladder. Its structure features a quinuclidinol moiety and a tetrahydroisoquinoline ring system, which can be considered a constrained piperidine analog.

The nitrogen atom in the quinuclidine ring (a bicyclic amine containing a piperidine ring) is crucial for its antagonist activity at muscarinic receptors. The synthesis of solifenacin involves the coupling of (S)-1-phenyl-1,2,3,4-tetrahydroisoquinoline with (R)-3-quinuclidinol.[1][2][5][6][7] The stereochemistry of both the tetrahydroisoquinoline and the quinuclidinol moieties is critical for its high affinity and selectivity for the M₃ muscarinic receptor subtype.

Conclusion

The piperidine scaffold continues to be a cornerstone of modern drug discovery, offering a versatile and privileged platform for the design of novel therapeutic agents. Its unique structural and physicochemical properties allow for the fine-tuning of pharmacological activity across a wide range of biological targets. The synthetic methodologies and biological evaluation protocols detailed in this guide provide a comprehensive resource for researchers and scientists working with piperidine-containing compounds. As our understanding of disease biology deepens, the strategic application of the piperidine motif will undoubtedly continue to yield innovative and life-saving medicines.

References

Troubleshooting & Optimization

How to improve the solubility of 1-(Piperidin-3-ylmethyl)pyrrolidin-2-one in aqueous solutions

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides researchers, scientists, and drug development professionals with troubleshooting advice and frequently asked questions (FAQs) to address challenges encountered when working with 1-(Piperidin-3-ylmethyl)pyrrolidin-2-one, focusing specifically on improving its solubility in aqueous solutions for experimental use.

Introduction: Understanding the Molecule

This compound is a bifunctional molecule containing a basic piperidine moiety and a polar, yet potentially lipophilic, pyrrolidinone ring.[1][2] The primary driver of its physicochemical behavior in aqueous media is the secondary amine within the piperidine ring. This nitrogen atom is basic and readily protonated, making the compound's solubility highly dependent on pH.[3][4] Challenges often arise when attempting to formulate this compound in neutral aqueous buffers, such as those used in many biological assays, where the less soluble free-base form predominates.

This document outlines a systematic, tiered approach to overcoming these solubility limitations, starting with simple adjustments and progressing to more advanced formulation strategies.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Q1: My this compound compound shows poor solubility in my neutral (pH 7.4) buffer. Why is this happening and what is the first step?

A1: The poor solubility at neutral pH is almost certainly due to the chemical nature of the piperidine ring. The secondary amine in this ring is a weak base. At a neutral pH of 7.4, it exists predominantly in its non-ionized, or "free base," form. This form is less polar and thus less soluble in water.

Your first and most critical step is to determine the compound's pH-solubility profile. This will quantify how solubility changes with pH and will guide all subsequent formulation strategies. The underlying principle is that by lowering the pH, you protonate the piperidine nitrogen, forming a positively charged piperidinium salt.[5][6][7] This ionized form is significantly more polar and, therefore, more water-soluble.[3][]

Q2: How do I determine the pH-solubility profile and use it to my advantage?

A2: Creating a pH-solubility profile involves measuring the compound's solubility at various pH points. This is typically done using the "shake-flask" method, which is considered the gold standard for determining thermodynamic solubility.[9][10]

The workflow involves preparing saturated solutions at different pH values, allowing them to reach equilibrium, separating the undissolved solid, and quantifying the dissolved compound in the supernatant.

G cluster_prep Preparation cluster_eq Equilibration cluster_sep Separation cluster_analysis Analysis prep_solid Weigh excess solid compound into vials prep_buffer Add series of aqueous buffers (e.g., pH 2 to 10) prep_solid->prep_buffer shake Agitate at constant temperature (e.g., 24-48h) to reach equilibrium prep_buffer->shake separate Separate solid from supernatant (Centrifuge or Filter 0.22µm) shake->separate quantify Quantify concentration in supernatant via HPLC or UV-Vis separate->quantify plot Plot Solubility (mg/mL) vs. pH quantify->plot

Caption: Experimental workflow for determining a pH-solubility profile.

By executing this protocol (see below for detailed steps), you can generate data to guide your formulation. For many basic compounds, the solubility will be significantly higher at acidic pH.

Table 1: Example pH-Solubility Profile for a Basic Compound

pH Buffer System Expected Solubility (µg/mL) Predominant Species
2.0 Glycine-HCl > 1000 Protonated (Salt)
4.0 Acetate > 1000 Protonated (Salt)
6.0 Phosphate 150 Mixed
7.4 Phosphate (PBS) < 10 Free Base

| 9.0 | Borate | < 5 | Free Base |

Actionable Insight: If your experiment can tolerate a lower pH, the simplest solution is to prepare your stock and working solutions in an acidic buffer (e.g., pH 4-5).

Q3: My biological assay must be performed at pH 7.4. Simple pH adjustment isn't an option. What should I try next?

A3: This is a common constraint. When the final solution must be at a specific pH where the compound is poorly soluble, the next strategy is to use co-solvents . A co-solvent is a water-miscible organic solvent that, when added to an aqueous solution, reduces the overall polarity of the solvent system.[11][12] This change in polarity lowers the energy required to create a cavity for the nonpolar parts of your drug molecule, thereby increasing its solubility.[][13]

This technique is most often used when a concentrated stock solution (e.g., in 100% DMSO) is diluted into an aqueous buffer, causing the compound to precipitate.

Commonly Used Co-solvents:

  • Dimethyl Sulfoxide (DMSO): Excellent for stock solutions, but final concentration in assays should typically be kept low (<0.5%) to avoid biological effects.

  • Ethanol: A common, less toxic choice.

  • Polyethylene Glycol 400 (PEG 400): A non-volatile, low-toxicity polymer often used in formulations.[13]

  • Propylene Glycol (PG): Another widely used, low-toxicity co-solvent.

  • N-Methyl-2-pyrrolidone (NMP): A powerful solubilizer that can act as both a co-solvent and a complexing agent.[14][15][16] Given that your compound contains a pyrrolidinone moiety, NMP may be particularly effective.

Troubleshooting Precipitation: If your compound crashes out of solution upon dilution of a DMSO stock, try preparing the stock in a mixture of DMSO and another co-solvent like PEG 400 (e.g., 1:1 v/v). This can often prevent precipitation in the final aqueous buffer.

Q4: I need a solid form of the compound with consistently high solubility for in vivo studies. What is the best approach?

A4: For applications requiring a stable, solid material with improved dissolution characteristics, salt formation is the most robust and widely used strategy for ionizable compounds.[17][18][19] This process involves reacting the free base form of your compound with an acid to create a stable, crystalline salt. This salt form will dissolve more readily in aqueous media, releasing the protonated, soluble form of the drug.

G cluster_solid cluster_solution FreeBase_Solid Free Base (Solid, Low Solubility) Protonated_Soluble Protonated Drug (Soluble) FreeBase_Solid->Protonated_Soluble Slow Dissolution Salt_Solid Salt Form (e.g., HCl) (Solid, High Dissolution) Salt_Solid->Protonated_Soluble Fast Dissolution

Caption: Salt forms provide faster dissolution into the soluble, protonated species.

Common Counter-ions for Basic Drugs:

  • Hydrochloride (HCl): Most common, typically yields highly soluble salts.

  • Mesylate (methanesulfonic acid): Often produces stable, crystalline, and soluble salts.[20]

  • Sulfate, Tosylate, Maleate: Other options that can confer different physicochemical properties (e.g., stability, hygroscopicity).[19]

The selection of the best salt form requires a screening process to identify a salt with optimal solubility, stability, and manufacturability.[17][20]

Q5: I've tried pH adjustment and co-solvents, but I still can't achieve the desired concentration. What advanced techniques can I explore?

A5: If more conventional methods are insufficient, you can explore formulation strategies that encapsulate the molecule to increase its apparent solubility.

  • Surfactant Micellization: Surfactants are amphiphilic molecules that, above a certain concentration (the Critical Micelle Concentration, CMC), form colloidal aggregates called micelles.[21] These micelles have a hydrophobic core and a hydrophilic shell. Your poorly soluble compound can partition into the hydrophobic core, effectively being "dissolved" within the aqueous dispersion of micelles.[22][23][24]

    • Common Surfactants: Polysorbates (Tween® series), Sorbitan esters (Span® series), Poloxamers.

    • Consideration: Surfactants can interfere with some biological assays and may have toxicity concerns, so their use must be carefully validated.[24][25]

  • Cyclodextrin Complexation: Cyclodextrins are cyclic oligosaccharides shaped like a truncated cone with a hydrophobic interior and a hydrophilic exterior.[26][27][28] The nonpolar parts of your compound can fit into the hydrophobic cavity, forming a "host-guest" inclusion complex.[29][30] This complex has a hydrophilic exterior, dramatically increasing the apparent water solubility of the guest molecule.[31][32]

    • Common Cyclodextrins: β-Cyclodextrin (β-CD), Hydroxypropyl-β-cyclodextrin (HP-β-CD), Sulfobutylether-β-cyclodextrin (SBE-β-CD). HP-β-CD and SBE-β-CD are generally preferred due to their higher solubility and lower toxicity.[29]

G cluster_cd cluster_complex CD_outer Hydrophilic Exterior CD_inner Hydrophobic Cavity Complex_inner Drug CD_outer->Complex_inner Drug Drug Molecule (Guest) Drug->Complex_inner Complex_outer

Caption: Encapsulation of a drug molecule within a cyclodextrin's hydrophobic cavity.

Detailed Experimental Protocols

Protocol 1: Determination of Thermodynamic Aqueous Solubility (Shake-Flask Method)

This protocol outlines the definitive method for measuring the equilibrium solubility of a compound.[10]

Materials:

  • This compound (solid powder)

  • Series of aqueous buffers (pH 2, 4, 6, 7.4, 9)

  • Glass vials with screw caps

  • Orbital shaker or rotator in a temperature-controlled environment (e.g., 25°C)

  • Centrifuge or syringe filters (0.22 µm, chemically inert, e.g., PVDF)

  • Calibrated analytical instrument (e.g., HPLC-UV, LC-MS) for quantification

  • Volumetric flasks and appropriate solvents for standard preparation

Procedure:

  • Add an excess amount of the solid compound to a series of vials (e.g., 2-5 mg per 1 mL of buffer). Ensure enough solid is present that some remains undissolved at equilibrium.

  • Add a known volume (e.g., 1.0 mL) of each respective pH buffer to the vials.

  • Seal the vials tightly and place them on an orbital shaker.

  • Agitate the samples at a constant temperature for 24 to 48 hours. 48 hours is recommended to ensure equilibrium is reached for crystalline solids.

  • After equilibration, visually confirm that excess solid remains.

  • Separate the undissolved solid from the saturated solution.

    • Filtration Method: Withdraw the supernatant and filter it through a 0.22 µm syringe filter. Discard the first ~200 µL to saturate any potential binding sites on the filter.

    • Centrifugation Method: Centrifuge the vials at high speed (e.g., 14,000 rpm for 15 minutes). Carefully collect the supernatant, avoiding disturbance of the pellet.

  • Immediately dilute the clear filtrate/supernatant with a suitable solvent (to prevent precipitation) for analysis.

  • Prepare a standard curve of the compound in the same solvent.

  • Quantify the concentration of the compound in the diluted samples using a validated analytical method.[33]

Analysis:

  • Calculate the solubility in mg/mL or µM for each pH point.

  • Plot solubility versus pH to visualize the pH-solubility profile.

References

Troubleshooting unexpected results in experiments with 1-(Piperidin-3-ylmethyl)pyrrolidin-2-one

Author: BenchChem Technical Support Team. Date: January 2026

Answering the user's request to create a technical support center for troubleshooting experiments with 1-(Piperidin-3-ylmethyl)pyrrolidin-2-one.

Technical Support Center: this compound

Welcome to the technical support resource for this compound (CAS No. 876709-32-9).[1][2] This guide is designed for researchers, medicinal chemists, and drug development professionals to navigate and troubleshoot common experimental challenges encountered with this versatile heterocyclic building block. The pyrrolidine ring is a foundational scaffold in medicinal chemistry, and understanding its nuances is key to successful research outcomes.[3][4]

Section 1: Frequently Asked Questions (FAQs)

This section addresses foundational questions about the handling, storage, and basic properties of this compound.

Q1: What are the primary chemical features of this compound I should be aware of?

A1: This molecule possesses two key functional groups that dictate its reactivity and handling:

  • A Pyrrolidin-2-one Ring: This is a five-membered lactam (a cyclic amide). The amide bond is generally stable but can be susceptible to hydrolysis under harsh acidic or basic conditions, especially at elevated temperatures.[5]

  • A Piperidine Ring: This is a saturated six-membered heterocycle containing a secondary amine. This amine is basic and nucleophilic, making it the most reactive site in many reactions. It also contains a stereocenter at the 3-position, which is a critical consideration for stereoselective synthesis.[6][7]

Q2: How should I properly store this compound?

A2: Due to the presence of a secondary amine, which can slowly oxidize or react with atmospheric CO₂, long-term storage should be under an inert atmosphere (e.g., argon or nitrogen) in a tightly sealed container. For optimal stability, especially for high-purity analytical standards, storage at low temperatures (-4°C to -20°C) is recommended.

Q3: What are the typical solubility characteristics of this compound?

A3: Given its structure, which includes a polar lactam and a basic amine, its solubility is pH-dependent.

  • Aqueous Solubility: It is expected to have moderate solubility in neutral water, which increases significantly in acidic aqueous solutions (e.g., 0.1 M HCl) due to the protonation of the basic piperidine nitrogen to form a soluble ammonium salt.

  • Organic Solubility: It is generally soluble in polar organic solvents like methanol, ethanol, DMSO, and DMF. Its solubility in less polar solvents like dichloromethane (DCM) and ethyl acetate is likely moderate, and it is expected to have low solubility in nonpolar solvents such as hexanes or ether.

Table 1: Predicted Solubility Profile

SolventPredicted SolubilityRationale
Water (pH 7)ModeratePolar lactam and amine functionalities.
0.1 M HCl (aq)HighProtonation of the piperidine nitrogen forms a salt.
Methanol, EthanolHighPolar protic solvents interact well with the molecule.
DMSO, DMFHighPolar aprotic solvents effectively solvate the compound.
DichloromethaneModerateIntermediate polarity.
HexanesLowNonpolar solvent is incompatible with the polar functional groups.

Section 2: Troubleshooting Synthesis and Purification

This section focuses on resolving common issues encountered during the synthesis and purification of derivatives of this compound.

Q4: My reaction yield is consistently low when using this compound as a starting material. What are the likely causes?

A4: Low yields can stem from several factors. A systematic approach is crucial for diagnosis.[8]

Potential Causes & Solutions:

  • Reagent Purity: The secondary amine is susceptible to oxidation. Impurities in your starting material can inhibit catalysts or participate in side reactions.

    • Troubleshooting Step: Verify the purity of your this compound batch by ¹H NMR and LC-MS before starting the reaction. If necessary, purify it by flash chromatography or recrystallization.

  • Base Stoichiometry: In reactions where the piperidine nitrogen is intended to act as a nucleophile (e.g., acylation, alkylation), the addition of an external base may be required to deprotonate the resulting ammonium salt and regenerate the nucleophile. If your reaction generates an acid byproduct, it will quench your starting material.

    • Troubleshooting Step: If an acid is produced, add at least one equivalent of a non-nucleophilic base (e.g., triethylamine, DIPEA) to act as an acid scavenger.[9]

  • Product Loss During Workup: The compound and its derivatives can have some water solubility, especially if the workup involves acidic washes.

    • Troubleshooting Step: After an aqueous extraction, re-extract the aqueous layer with a more polar organic solvent like dichloromethane or a mixture of chloroform/isopropanol to recover any dissolved product.[8][10] Always check a TLC or LC-MS of your aqueous layer before discarding it.

dot

Low_Yield_Troubleshooting start Low Reaction Yield check_purity 1. Verify Starting Material Purity (NMR, LC-MS) start->check_purity is_pure Is it >98% pure? check_purity->is_pure purify Purify by Chromatography or Recrystallization is_pure->purify No check_stoichiometry 2. Review Reaction Stoichiometry is_pure->check_stoichiometry Yes purify->check_purity acid_byproduct Is an acid byproduct formed? check_stoichiometry->acid_byproduct add_base Add Non-Nucleophilic Base (e.g., DIPEA) acid_byproduct->add_base Yes check_workup 3. Analyze Workup Procedure acid_byproduct->check_workup No add_base->check_workup check_aqueous Check Aqueous Layer for Product (TLC/LC-MS) check_workup->check_aqueous product_found Product found? check_aqueous->product_found re_extract Re-extract with CH2Cl2 or CHCl3/IPA product_found->re_extract Yes end_node Yield Optimized product_found->end_node No re_extract->end_node

Caption: Troubleshooting workflow for low reaction yields.

Q5: I'm seeing multiple spots on my TLC plate after purification. What could be the cause?

A5: Unexpected spots often indicate side products, degradation, or in the case of chiral molecules, diastereomers.

Potential Causes & Solutions:

  • Lactam Hydrolysis: If your reaction or purification involves strong acid or base, you may be hydrolyzing the pyrrolidinone ring to form the corresponding gamma-amino acid.

    • Troubleshooting Step: Test the stability of your compound under the reaction/purification conditions. Dissolve a small sample in the relevant solvent with the acid/base and monitor by TLC or LC-MS over time.[8] If instability is confirmed, use milder conditions (e.g., weaker acids/bases, lower temperatures).

  • Diastereomer Formation: If your reaction introduces a new stereocenter, and your starting material is a racemate of this compound, you will form a mixture of diastereomers. These often have different Rf values on TLC.

    • Troubleshooting Step: If possible, use an enantiomerically pure starting material.[11] Otherwise, you will need to separate the diastereomers, typically using flash chromatography with a high-resolution silica or a chiral stationary phase.[12]

  • Tautomerism: While less common for this specific structure, some pyrrolidine derivatives can exhibit tautomerism, which could potentially lead to multiple spots in certain solvent systems.[9]

    • Troubleshooting Step: Perform a 2D TLC. Spot the sample, run the plate in one solvent system, dry it, rotate it 90 degrees, and run it in a second, different solvent system. If tautomers are present, you may see four spots instead of two after the second elution.[9]

Section 3: Reaction and Stability Issues

This section addresses challenges related to the compound's reactivity and stability under various experimental conditions.

Q6: I am performing a reaction on another part of the molecule, but the piperidine nitrogen seems to be interfering. How can I prevent this?

A6: The nucleophilic and basic secondary amine of the piperidine ring is often the most reactive site. Protecting this group is a standard strategy in multi-step synthesis.

Recommended Protecting Groups:

  • Boc (tert-Butoxycarbonyl): This is the most common amine protecting group. It is stable to a wide range of reaction conditions but is easily removed with acid (e.g., TFA in DCM).

    • Protocol: React the compound with di-tert-butyl dicarbonate (Boc₂O) in a solvent like DCM or THF with a mild base like triethylamine.

  • Cbz (Carboxybenzyl): Stable to acidic conditions and can be removed by catalytic hydrogenation.

    • Protocol: React with benzyl chloroformate (Cbz-Cl) under Schotten-Baumann conditions (e.g., NaOH in water/dioxane).

Q7: My compound appears to be degrading during storage or in solution. What degradation pathways are possible?

A7: The two most likely degradation pathways are oxidation and hydrolysis.

dot

Degradation_Pathways cluster_oxidation Oxidative Degradation cluster_hydrolysis Hydrolytic Degradation start_mol 1-(Piperidin-3-ylmethyl) pyrrolidin-2-one oxidized_product N-oxide or Dehydrogenated Products start_mol->oxidized_product [O] (Air, O2) start_mol2 1-(Piperidin-3-ylmethyl) pyrrolidin-2-one hydrolyzed_product γ-Amino Acid Derivative start_mol2->hydrolyzed_product H2O (Strong Acid or Base)

Caption: Potential degradation pathways for the title compound.

Preventative Measures:

  • Preventing Oxidation: As mentioned in Q2, store the solid under an inert atmosphere. When preparing stock solutions, use de-gassed solvents and store them under nitrogen or argon, especially for long-term use.

  • Preventing Hydrolysis: Avoid prolonged exposure to strongly acidic (pH < 2) or basic (pH > 12) conditions, particularly at temperatures above ambient. A stability study is highly recommended before process scale-up.[5]

Section 4: Key Experimental Protocols

This section provides detailed, step-by-step methodologies for critical validation and troubleshooting experiments.

Protocol 1: Boc-Protection of the Piperidine Nitrogen

This protocol is essential for preventing unwanted side reactions at the secondary amine.

  • Dissolution: Dissolve this compound (1.0 eq) in dichloromethane (DCM, approx. 0.1 M).

  • Addition of Base: Add triethylamine (TEA, 1.2 eq) to the solution and stir for 5 minutes at room temperature.

  • Addition of Boc Anhydride: Add di-tert-butyl dicarbonate (Boc₂O, 1.1 eq) portion-wise to the stirring solution.

  • Reaction Monitoring: Stir the reaction at room temperature and monitor its progress by TLC or LC-MS. The reaction is typically complete within 2-4 hours. The product will have a higher Rf and will not stain with ninhydrin.

  • Workup: Quench the reaction with water. Separate the organic layer, wash with saturated sodium bicarbonate solution and then brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by flash chromatography on silica gel if necessary.

Protocol 2: Small-Scale Stability Assessment

This protocol helps determine if your compound is stable under specific reaction or purification conditions.[8]

  • Preparation: Prepare three small vials. To each, add ~1-2 mg of your compound.

  • Condition 1 (Control): Add 0.5 mL of your reaction solvent.

  • Condition 2 (Test): Add 0.5 mL of your reaction solvent containing the acid or base of concern at the reaction concentration.

  • Condition 3 (Thermal): Add 0.5 mL of your reaction solvent and place the vial at the target reaction temperature.

  • Analysis: After a set time (e.g., 1 hour, 4 hours, 24 hours), take a small aliquot from each vial and analyze by TLC or LC-MS.

  • Interpretation: Compare the chromatograms from vials 2 and 3 to the control (vial 1). The appearance of new peaks or the disappearance of the starting material indicates instability under those specific conditions.

References

Technical Support Center: Optimization of Reaction Conditions for the Synthesis of 1-(Piperidin-3-ylmethyl)pyrrolidin-2-one

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for the synthesis of 1-(Piperidin-3-ylmethyl)pyrrolidin-2-one. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and optimize the reaction conditions for this valuable heterocyclic building block. The information herein is structured in a practical question-and-answer format to directly address issues encountered during experimentation.

The synthesis of this compound, a molecule with potential applications in medicinal chemistry, typically involves the formation of a C-N bond between the pyrrolidinone nitrogen and the piperidinemethyl moiety. A robust and common strategy is the N-alkylation of pyrrolidin-2-one with a suitable 3-(halomethyl)piperidine derivative. This guide will focus on a two-step sequence involving an initial N-alkylation using a protected piperidine derivative, followed by deprotection. This approach prevents undesirable side reactions at the piperidine's secondary amine, ensuring higher yield and purity of the target compound.

Troubleshooting Guide

This section addresses specific, common problems encountered during the synthesis. Each answer provides a causal explanation and actionable solutions.

Q1: My reaction yield is consistently low after the N-alkylation step. What are the primary causes and how can I improve it?

A1: Low yield in the N-alkylation of pyrrolidin-2-one is a frequent issue stemming from several critical parameters. The reaction involves the deprotonation of the pyrrolidinone nitrogen to form a nucleophilic amide anion, which then attacks the electrophilic alkyl halide.

Potential Causes & Solutions:

  • Incomplete Deprotonation: The pKa of pyrrolidin-2-one's N-H is approximately 24. A sufficiently strong, non-nucleophilic base is required for complete deprotonation.

    • Insight: Sodium hydride (NaH) is a common choice. However, its quality can vary, and it is sensitive to moisture. Incomplete deprotonation leads to unreacted pyrrolidin-2-one.

    • Solution: Use fresh, high-purity NaH (60% dispersion in mineral oil is standard). Ensure the reaction is conducted under a strictly inert atmosphere (Argon or Nitrogen) and with anhydrous solvent (e.g., DMF or THF, distilled over a suitable drying agent). Consider slightly increasing the stoichiometry of NaH to 1.1-1.2 equivalents.

  • Poor Electrophile Reactivity: The leaving group on the piperidinemethyl moiety is crucial.

    • Insight: The reactivity order for leaving groups is typically I > OTs > OMs > Br > Cl. If you are using a chloride (e.g., N-Boc-3-(chloromethyl)piperidine), the reaction may be sluggish.

    • Solution: Convert the chloromethyl group to a more reactive bromomethyl or iodomethyl derivative via a Finkelstein reaction (using NaBr or NaI in acetone). This can significantly accelerate the reaction rate.

  • Side Reactions: The primary side reaction is elimination (E2) if the piperidine ring has abstractable protons, although this is less common for a primary halide. Another issue is the degradation of reagents or intermediates.

    • Insight: High temperatures can promote side reactions and decomposition.

    • Solution: Maintain careful temperature control. The deprotonation step is often performed at 0 °C, followed by slow warming to room temperature or gentle heating (e.g., 40-60 °C) after the addition of the alkylating agent. Monitor the reaction by Thin Layer Chromatography (TLC) to avoid prolonged heating once the starting material is consumed.

  • Steric Hindrance: While the electrophile is primary, the overall bulk of the N-Boc-protected piperidine ring can slow the reaction.

    • Insight: The choice of solvent can influence reaction rates.

    • Solution: Use a polar aprotic solvent like DMF, which is excellent at solvating the sodium cation from the amide salt, thereby increasing the nucleophilicity of the amide anion.

Q2: My TLC and NMR analysis show multiple spots and complex signals, indicating significant impurity formation. What are the likely side products and how can I minimize them?

A2: Impurity formation often complicates purification and reduces yield. Understanding the potential side reactions is key to mitigating them.

Common Impurities & Prevention Strategies:

Impurity DescriptionPotential CauseMitigation Strategy
Unreacted Pyrrolidin-2-one Incomplete deprotonation or insufficient reaction time.Use 1.1-1.2 eq. of NaH. Ensure anhydrous conditions. Monitor reaction to completion via TLC.
Unreacted N-Boc-3-(halomethyl)piperidine Low reaction temperature, insufficient time, or poor nucleophile generation.Increase temperature moderately (e.g., to 50 °C) if the reaction is slow at RT. Consider converting the halide to a better leaving group (iodide).
Piperidine Dimer/Oligomer If the protecting group is lost prematurely, the secondary amine can react with the alkyl halide.Ensure the pH of the reaction mixture remains basic. Use a stable protecting group like Boc, which is only removed under acidic conditions.
Product of Solvent Reaction If using DMF at high temperatures for extended periods, formylation side products can occur.Avoid excessive heating (>80 °C) for long durations. Monitor the reaction and work it up promptly upon completion.
Q3: The final Boc-deprotection step is incomplete or generates new impurities. What are the common pitfalls?

A3: The removal of the tert-butyloxycarbonyl (Boc) group is typically straightforward but requires careful control.

Potential Issues & Solutions:

  • Incomplete Deprotection:

    • Insight: The Boc group is cleaved by strong acid, typically trifluoroacetic acid (TFA) in dichloromethane (DCM) or HCl in dioxane/methanol. Insufficient acid or time will lead to incomplete reaction.

    • Solution: Use a sufficient excess of acid. A common condition is 25-50% TFA in DCM, or a 4M solution of HCl in dioxane. Allow the reaction to stir at room temperature for 1-4 hours. Monitor by TLC until the Boc-protected starting material is fully consumed.

  • Formation of Side Products:

    • Insight: The carbocation (tert-butyl) generated during deprotection can alkylate other nucleophilic sites if not properly scavenged.

    • Solution: Add a cation scavenger like triethylsilane (TES) or anisole (1-5 equivalents) to the reaction mixture. This is particularly important if your molecule contains other sensitive functional groups.

  • Difficult Work-up:

    • Insight: After deprotection, the product is an amine salt. Neutralizing with a base is required to isolate the free amine, but this can sometimes lead to emulsions or purification challenges.

    • Solution: After removing the acid under reduced pressure, dissolve the residue in water and basify carefully with a base like NaOH or K₂CO₃ to a pH > 10. Then, extract the free amine product with a suitable organic solvent like DCM or ethyl acetate.

Frequently Asked Questions (FAQs)

Q1: What is the general mechanism for the N-alkylation of pyrrolidin-2-one?

A1: The reaction proceeds via a two-step nucleophilic substitution mechanism (Sₙ2).

  • Deprotonation: A strong base (B⁻), such as the hydride ion (H⁻) from NaH, abstracts the acidic proton from the nitrogen of pyrrolidin-2-one, forming a resonance-stabilized amide anion (a lactam enolate).

  • Nucleophilic Attack: The negatively charged nitrogen of the amide anion acts as a nucleophile, attacking the electrophilic carbon of the N-Boc-3-(halomethyl)piperidine and displacing the halide leaving group (X⁻) to form the new C-N bond.

Q2: Why is a protecting group on the piperidine nitrogen necessary?

A2: The piperidine ring contains a secondary amine, which is both nucleophilic and basic. Without a protecting group, several side reactions would severely impact the desired outcome:

  • Competing N-Alkylation: The secondary amine of one piperidine molecule could react with the alkyl halide of another, leading to dimerization and polymerization.

  • Self-Quenching: The basic piperidine nitrogen could interfere with the deprotonation of pyrrolidin-2-one. The Boc group is ideal as it renders the piperidine nitrogen non-nucleophilic and is stable to the basic conditions of the alkylation step, yet can be cleanly removed under acidic conditions.[1][2]

Q3: What are the critical safety precautions for this synthesis?

A3:

  • Sodium Hydride (NaH): NaH is a flammable solid that reacts violently with water to produce hydrogen gas, which is highly flammable. Always handle NaH in an inert atmosphere (glove box or under argon/nitrogen). Quench any residual NaH carefully by slowly adding isopropanol or ethanol at 0 °C before aqueous work-up.

  • Anhydrous Solvents: Anhydrous solvents like THF and DMF are flammable and should be handled in a well-ventilated fume hood.

  • Trifluoroacetic Acid (TFA): TFA is highly corrosive and toxic. Always handle it in a fume hood while wearing appropriate personal protective equipment (PPE), including gloves, lab coat, and safety goggles.

  • Pressure Build-up: Both the quenching of NaH and the Boc-deprotection (release of isobutylene and CO₂) can generate gas. Ensure your reaction vessel is not sealed airtight.

Q4: Which analytical techniques are best for monitoring the reaction and characterizing the final product?

A4:

  • Reaction Monitoring: Thin Layer Chromatography (TLC) is indispensable. Use a solvent system that gives good separation between your starting materials and product (e.g., 50-70% Ethyl Acetate in Hexanes for the Boc-protected intermediate; a more polar system like 10% Methanol in DCM with 1% NH₄OH for the final amine). Stain with potassium permanganate or ninhydrin for the final amine.

  • Product Characterization:

    • NMR Spectroscopy (¹H and ¹³C): Provides definitive structural confirmation.

    • Mass Spectrometry (MS): Confirms the molecular weight of the product.[1]

    • Infrared (IR) Spectroscopy: Can confirm the presence of the lactam carbonyl group (~1680 cm⁻¹).

Detailed Experimental Protocol

This protocol is a representative example. Optimization of stoichiometry, temperature, and reaction time may be necessary.

Step 1: N-Alkylation of Pyrrolidin-2-one
  • To a dry, three-neck round-bottom flask equipped with a magnetic stirrer and under an argon atmosphere, add sodium hydride (NaH, 60% dispersion in oil, 1.1 eq.).

  • Wash the NaH with anhydrous hexanes (3x) to remove the mineral oil, decanting the hexanes carefully via cannula.

  • Add anhydrous DMF to the flask, and cool the resulting suspension to 0 °C in an ice bath.

  • Slowly add a solution of pyrrolidin-2-one (1.0 eq.) in anhydrous DMF dropwise via syringe.

  • Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes. Hydrogen evolution should be observed.

  • Cool the mixture back to 0 °C and add a solution of N-Boc-3-(chloromethyl)piperidine (1.2 eq.) in anhydrous DMF dropwise.

  • Allow the reaction to warm to room temperature and then heat to 50 °C. Monitor the reaction progress by TLC.

  • Upon completion (typically 4-12 hours), cool the reaction to 0 °C and cautiously quench by the slow addition of saturated aqueous NH₄Cl solution.

  • Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude residue by silica gel column chromatography to yield N-Boc-1-(piperidin-3-ylmethyl)pyrrolidin-2-one.

Step 2: Boc Deprotection
  • Dissolve the purified Boc-protected intermediate (1.0 eq.) in dichloromethane (DCM).

  • Add trifluoroacetic acid (TFA, 10 eq., or a 1:1 v/v mixture of TFA/DCM) and stir the solution at room temperature.

  • Monitor the reaction by TLC until the starting material is consumed (typically 1-3 hours).

  • Concentrate the reaction mixture under reduced pressure to remove the DCM and excess TFA.

  • Dissolve the residue in deionized water and cool to 0 °C. Adjust the pH to ~11 by the slow addition of 2M NaOH solution.

  • Extract the basic aqueous layer with DCM (4x). Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the final product, this compound.

Visualizations & Data

Overall Synthetic Workflow

Synthetic Workflow cluster_0 Step 1: N-Alkylation cluster_1 Step 2: Deprotection SM1 Pyrrolidin-2-one Reagents1 1. NaH, Anhydrous DMF, 0 °C to RT 2. Heat to 50 °C SM1->Reagents1 SM2 N-Boc-3-(chloromethyl)piperidine SM2->Reagents1 Intermediate N-Boc Protected Intermediate Reagents1->Intermediate Sₙ2 Reaction Reagents2 TFA, DCM, RT Intermediate->Reagents2 FinalProduct This compound Reagents2->FinalProduct Acidic Cleavage

References

Technical Support Center: Proactive Strategies to Minimize Off-Target Effects of 1-(Piperidin-3-ylmethyl)pyrrolidin-2-one

Author: BenchChem Technical Support Team. Date: January 2026

A Note on 1-(Piperidin-3-ylmethyl)pyrrolidin-2-one: Initial searches for the small molecule designated "this compound" (CAS No. 876709-32-9) have not yielded specific public information regarding its primary biological target, mechanism of action, or pharmacological profile. The following technical support guide has been developed to address the critical challenge of minimizing off-target effects for novel or poorly characterized small molecules in general. The principles and protocols outlined here provide a robust framework for researchers, scientists, and drug development professionals to identify, characterize, and mitigate unintended molecular interactions during their experiments. This guide can be readily adapted to any specific small molecule, including this compound, as its biological and chemical characteristics are elucidated.

Frequently Asked Questions (FAQs)

Q1: What are off-target effects and why are they a primary concern in research?

Q2: How can I proactively assess the potential for off-target effects with a new inhibitor like this compound?

A2: A multi-pronged, hierarchical approach is essential. No single method is foolproof. The strategy should begin with broad, cost-effective methods and progress to more specific, resource-intensive validation.

  • In Silico (Computational) Profiling: Use the chemical structure (SMILES string: O=C1CCCN1CC2CCCNC2) to screen against databases of known protein targets to predict potential off-target interactions.

  • In Vitro Broad-Panel Screening: Test the compound against large panels of receptors, kinases, enzymes, and ion channels to empirically identify off-target binding.

  • Cell-Based Validation: Use targeted cellular assays to confirm or refute the biological relevance of any predicted or identified off-target interactions.

Q3: What is the difference between polypharmacology and off-target effects?

A3: The terms are related but distinct.

  • Off-Target Effects: This term typically carries a negative connotation, referring to interactions that cause undesirable or toxic outcomes.

  • Polypharmacology: This refers to the ability of a single compound to bind to multiple targets. This can be unintentional (leading to off-target effects) or intentional. In many cases, engaging multiple targets can lead to enhanced therapeutic efficacy (e.g., multi-kinase inhibitors in oncology).

The key is to characterize all significant interactions and determine whether they are beneficial, benign, or detrimental to your experimental or therapeutic goal.

Troubleshooting Guide: Interpreting Ambiguous Experimental Data

Unexpected or inconsistent results are often the first sign of significant off-target activity. This section provides a framework for diagnosing such issues.

Problem Encountered Potential Cause Related to Off-Target Effects Recommended Troubleshooting Steps
Phenotype Mismatch The observed cellular phenotype does not align with the known biological function of the intended target.1. Confirm On-Target Engagement: Use a direct binding assay like CETSA (Protocol 3).2. Use a Structurally Unrelated Inhibitor: Corroborate findings with a second, chemically distinct inhibitor for the same target. If both compounds yield the same phenotype, it is more likely an on-target effect.3. Genetic Validation (Gold Standard): Use CRISPR or siRNA to knock down/out the intended target. The genetic intervention should phenocopy the inhibitor's effect.
Inconsistent Results Across Different Cell Lines The compound is highly effective in one cell line but shows little to no activity in another, despite similar on-target expression.The responding cell line may uniquely express a key off-target that is responsible for the observed phenotype.

Overcoming challenges in the purification of 1-(Piperidin-3-ylmethyl)pyrrolidin-2-one

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of 1-(Piperidin-3-ylmethyl)pyrrolidin-2-one. This guide is designed for researchers, scientists, and drug development professionals who may encounter challenges in obtaining this compound in high purity. Drawing from established principles in organic synthesis and chromatography, this document provides troubleshooting advice and frequently asked questions to address common purification hurdles.

Introduction to the Challenges

This compound is a basic, polar molecule, a combination of properties that often complicates purification by standard silica gel chromatography. The presence of a secondary amine in the piperidine ring (pKa ~11) can lead to strong interactions with the acidic silanol groups of silica gel, resulting in significant peak tailing, poor separation, and in some cases, irreversible adsorption or degradation of the product.[1][2] This guide will walk you through strategies to mitigate these issues and achieve high purity.

A plausible and common synthetic route to this molecule is the N-alkylation of 2-pyrrolidinone with a suitable 3-(halomethyl)piperidine derivative. This reaction can present its own set of challenges, including the formation of byproducts that are structurally similar to the desired product, further complicating purification.

Troubleshooting Guide

This section addresses specific problems you may encounter during the purification of this compound in a question-and-answer format.

Q1: I'm observing severe tailing of my product spot on TLC and my compound is streaking on the silica gel column. How can I improve the peak shape?

A1: This is a classic issue when purifying basic compounds on silica gel. The tailing is caused by the interaction between the basic piperidine nitrogen and the acidic silanol groups on the silica surface.

  • Underlying Cause: The protonated amine binds ionically to the deprotonated silanol groups, leading to a slow and uneven elution from the column.

  • Solution: Mobile Phase Modification. The most effective solution is to add a small amount of a basic modifier to your eluent to neutralize the acidic sites on the silica gel.[3]

    • Triethylamine (TEA): Add 0.5-2% triethylamine to your solvent system (e.g., dichloromethane/methanol or ethyl acetate/heptane). The TEA will compete with your product for binding to the acidic sites, resulting in a much-improved peak shape.

    • Ammonia: For very basic compounds, a solution of 7N ammonia in methanol can be used as the polar component of the mobile phase. A common starting point is a gradient of 0-10% of a 7N NH3/MeOH solution in dichloromethane.

Experimental Protocol: Deactivating Silica Gel for Flash Chromatography

  • Column Packing: Dry pack the column with silica gel.

  • Deactivation: Prepare a solvent mixture identical to your initial elution solvent but with the addition of 1-2% triethylamine.

  • Flush the column with 2-3 column volumes of this deactivating solvent.

  • Flush the column with 2-3 column volumes of your initial elution solvent (without triethylamine) to remove the excess base.

  • Loading: Load your sample, preferably as a concentrated solution or dry-loaded onto a small amount of silica.

  • Elution: Run the chromatography using your pre-determined solvent system, either isocratically or with a polarity gradient.

Q2: My reaction has produced a byproduct with a very similar polarity to my desired product, and I can't separate them by standard chromatography.

A2: In the N-alkylation of 2-pyrrolidinone, a common byproduct is the O-alkylated isomer.[4] Due to the similar structures, these isomers can be challenging to separate.

  • Identification:

    • ¹³C NMR: The most definitive way to distinguish between N- and O-alkylation is by ¹³C NMR spectroscopy. The methylene carbon attached to the oxygen in the O-alkylated product will appear further downfield compared to the methylene carbon attached to the nitrogen in the N-alkylated product.

  • Minimization of O-Alkylation during Synthesis:

    • Choice of Base and Solvent: Using a strong, non-coordinating base like sodium hydride (NaH) in a polar aprotic solvent such as anhydrous N,N-dimethylformamide (DMF) or tetrahydrofuran (THF) generally favors N-alkylation.[5]

    • Nature of the Alkylating Agent: "Softer" electrophiles, such as alkyl iodides and benzyl bromides, tend to favor N-alkylation.

  • Purification Strategy:

    • High-Resolution Chromatography: If the byproduct has already formed, you may need to employ a higher resolution purification technique. Consider using a smaller particle size silica gel or a longer column to improve separation.

    • Alternative Stationary Phases: If silica gel fails, consider using a different stationary phase. Alumina (neutral or basic) can be a good alternative for basic compounds.[6] Reversed-phase chromatography is another excellent option for polar compounds.

Q3: I have a clean NMR of my product after the column, but I suspect it's contaminated with triethylamine from the mobile phase. How can I remove it?

A3: Residual triethylamine is a common issue when using it as a mobile phase additive.

  • Solution: Co-evaporation and/or Acid-Base Extraction.

    • Co-evaporation: After concentrating your fractions, dissolve the residue in a solvent like dichloromethane or toluene and re-concentrate. Repeat this process 2-3 times. The triethylamine will form an azeotrope with the solvent and be removed under reduced pressure.

    • Acid-Base Extraction: If co-evaporation is insufficient, perform a mild acid-base extraction. Dissolve your product in a suitable organic solvent (e.g., ethyl acetate or dichloromethane). Wash with a dilute aqueous solution of a weak acid like sodium bicarbonate (to remove any strongly acidic impurities) and then with brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Be cautious with stronger acids, as they may protonate your product and pull it into the aqueous layer.

Frequently Asked Questions (FAQs)

Q: What are the most likely impurities I should expect from the synthesis of this compound?

A: Assuming a synthesis involving the alkylation of 2-pyrrolidinone with a protected 3-(halomethyl)piperidine followed by deprotection, you might encounter:

  • Unreacted Starting Materials: 2-pyrrolidinone and the 3-(halomethyl)piperidine derivative.

  • O-Alkylated Isomer: As discussed in the troubleshooting guide.[4]

  • Dialkylated Piperidine: If the piperidine nitrogen is not protected, it can react with the alkylating agent.

  • Impurities from Deprotection: For example, if a benzyl protecting group is used, you might see residual benzyl alcohol or other byproducts from the hydrogenolysis.

Logical Workflow for Purification Strategy Selection

purification_workflow start Crude Product tlc Initial TLC Analysis (e.g., 10% MeOH in DCM) start->tlc tailing Severe Tailing/Streaking? tlc->tailing good_sep Good Separation? tailing->good_sep No add_tea Add 1-2% TEA to Mobile Phase Re-run TLC tailing->add_tea Yes flash_chrom Purify by Silica Gel Flash Chromatography good_sep->flash_chrom Yes alt_methods Consider Alternative Methods good_sep->alt_methods No add_tea->good_sep purity_check Assess Purity (NMR, LC-MS) flash_chrom->purity_check alumina Alumina Chromatography alt_methods->alumina Basic Compound rp_chrom Reversed-Phase (C18) Chromatography alt_methods->rp_chrom Polar Compound alumina->purity_check rp_chrom->purity_check final_product Pure Product purity_check->final_product >95% Pure recrystallize Recrystallization purity_check->recrystallize <95% Pure recrystallize->final_product

Caption: Decision workflow for selecting a purification strategy.

Q: Can I purify this compound by crystallization?

A: Yes, crystallization can be an effective final purification step, especially for removing minor impurities after chromatography. The choice of solvent is critical.

  • Solvent Selection: Given the polarity of the molecule, you will likely need a polar solvent or a mixture of solvents. A good starting point is to find a solvent in which your compound is soluble when hot but sparingly soluble at room temperature.

  • Potential Solvent Systems:

    • Ethanol

    • Isopropanol

    • Acetone/Hexane mixture

    • Ethyl Acetate/Heptane mixture

Solvent SystemPolarityComments
EthanolPolar ProticOften a good first choice for polar compounds.
IsopropanolPolar ProticSimilar to ethanol, but less polar.
Acetone/HexanePolar Aprotic / NonpolarGood for inducing crystallization of moderately polar compounds. Dissolve in hot acetone and slowly add hexane until turbidity appears, then cool.
Ethyl Acetate/HeptaneMid-Polarity / NonpolarA common mixture for recrystallization.

Table 1: Common Recrystallization Solvents.

Q: What analytical techniques are best for assessing the purity of my final product?

A: A combination of techniques is recommended for a comprehensive assessment of purity.

  • ¹H and ¹³C NMR: To confirm the structure and identify any organic impurities.

  • LC-MS (Liquid Chromatography-Mass Spectrometry): To determine the purity by UV trace and confirm the molecular weight of the product and any impurities.

  • Elemental Analysis (CHN): To confirm the elemental composition of the final compound.

References

Addressing batch-to-batch variability of 1-(Piperidin-3-ylmethyl)pyrrolidin-2-one from suppliers

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Welcome to the technical support guide for 1-(Piperidin-3-ylmethyl)pyrrolidin-2-one (CAS No. 876709-32-9).[1][2] This heterocyclic building block is a critical intermediate in numerous research and development pipelines, particularly in the synthesis of novel pharmaceutical agents.[3][4] Its unique structure, combining both a piperidine and a pyrrolidinone moiety, makes it a versatile scaffold.[3][4] However, this structural complexity can also be a source of batch-to-batch variability, a challenge that can significantly impact experimental reproducibility, reaction yields, and the purity of downstream products.[5][6]

This guide is designed for researchers, scientists, and drug development professionals to proactively identify, troubleshoot, and mitigate issues arising from the lot-to-lot inconsistency of this reagent. We will provide a series of frequently asked questions (FAQs) and detailed protocols to ensure the integrity and consistency of your results.

Frequently Asked Questions (FAQs)

Section 1: Initial Qualification of a New Batch

Question: We just received a new lot of this compound. What are the essential first steps before using it in our experiments?

Answer: Proactive qualification of any new reagent batch is the most effective strategy to prevent costly and time-consuming experimental failures.[7][8] Before releasing a new lot for general use, we recommend a systematic approach to verify its identity, purity, and comparability to a previously validated or "golden" batch.

The core principle is to establish a baseline of acceptance criteria.[9] This involves more than just looking at the supplier's Certificate of Analysis (CoA). While the CoA is a necessary starting point, independent verification is crucial for critical applications.

Here is a recommended workflow for incoming qualification:

New_Batch_Qualification cluster_0 Phase 1: Documentation & Physical Inspection cluster_1 Phase 2: Analytical Characterization cluster_2 Phase 3: Decision A Receive New Batch B Review Supplier's Certificate of Analysis (CoA) A->B C Compare CoA to Internal Specifications B->C D Visual Inspection (Color, Form, Packaging) C->D E Sample the New Batch D->E F Run Comparative Analysis (vs. 'Golden Batch') E->F G 1. HPLC Purity Profile F->G H 2. NMR Structural Confirmation F->H I 3. Water Content (Karl Fischer) F->I J 4. GC-MS (for Volatiles) F->J K Analyze Data: Does it meet specifications? J->K L Accept Batch: Release to Lab K->L Yes M Reject Batch: Contact Supplier K->M No

Caption: Workflow for New Reagent Batch Qualification.

Section 2: Identifying and Troubleshooting Variability

Question: Our reaction yield has suddenly dropped, and we suspect the new batch of this compound is the cause. How can we confirm this?

Answer: This is a classic scenario where reagent variability is a likely culprit. To systematically diagnose the issue, you must isolate the variable. The most direct method is a side-by-side comparison.

  • Isolate the Variable: Rerun the reaction in parallel using three setups:

    • Reaction A: Using the new, suspect batch of the reagent.

    • Reaction B: Using a retained sample from a previous, "good" batch (your 'golden batch').

    • Reaction C (Optional): A negative control, if applicable to your process.

  • Analyze the Outcomes: If Reaction B proceeds as expected while Reaction A fails or shows diminished performance, you have strong evidence that the new batch is the root cause.

  • Initiate Analytical Investigation: Once the batch is implicated, a deeper analytical dive is necessary to understand the nature of the variability. The issue usually falls into one of these categories:

    • Lower Purity: The overall percentage of the desired compound is lower than specified.

    • Presence of Inhibitory Impurities: Even small amounts of specific impurities can poison catalysts or participate in side reactions.

    • Different Impurity Profile: The type of impurities may have changed, even if the overall purity percentage on the CoA is similar.

    • Higher Water Content: Excess moisture can interfere with many types of reactions.

The following troubleshooting guide can help direct your analytical efforts:

Caption: Decision Tree for Troubleshooting Reaction Failures.

Question: What specific analytical tests should we perform to characterize the differences between a "good" and a "bad" batch?

Answer: A multi-pronged analytical approach is essential to build a complete picture of the chemical differences between batches.

Analytical Technique Purpose What to Look For
HPLC-UV/DAD Purity assessment and impurity profiling.Changes in the main peak's area percent, appearance of new impurity peaks, or significant changes in the ratios of existing impurities.
¹H and ¹³C NMR Structural confirmation and detection of organic impurities.Correct chemical shifts and integration values for the main compound. Presence of unexpected signals indicates impurities.
LC-MS / GC-MS Identification of unknown impurities.Provides mass-to-charge ratio of impurities, allowing for structural elucidation. GC-MS is particularly useful for volatile starting materials or solvents.[10][11]
Karl Fischer Titration Quantifying water content.Elevated water levels compared to the specification or the previously qualified batch.
FTIR Spectroscopy Functional group analysis and quick identity check.Comparison of the new batch's spectrum against a reference standard. Missing or additional peaks can indicate gross structural differences or significant impurities.

The causality behind this comprehensive approach is that no single technique tells the whole story. For instance, HPLC might show 99% purity, but NMR could reveal that the 1% impurity is a structurally similar isomer that co-elutes, or LC-MS might identify it as a reactive species that inhibits your downstream process.[12]

Troubleshooting Guides & Protocols

Protocol 1: Comparative HPLC Purity Analysis

This protocol provides a standardized method for comparing the purity profiles of different batches.

  • Objective: To quantitatively compare the purity and impurity profiles of a new batch against a reference ("golden") batch.

  • Materials:

    • New batch of this compound

    • Reference batch of this compound

    • HPLC-grade Acetonitrile (ACN)

    • HPLC-grade Water

    • Formic Acid (or other appropriate modifier)

    • Volumetric flasks and pipettes

  • Instrumentation:

    • HPLC system with a UV/Diode Array Detector (DAD)

    • Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm)

  • Methodology:

    • Sample Preparation:

      • Accurately prepare a 1.0 mg/mL stock solution of the reference batch in a suitable diluent (e.g., 50:50 ACN/Water).

      • Prepare an identical 1.0 mg/mL stock solution of the new batch.

    • Chromatographic Conditions (Example):

      • Mobile Phase A: 0.1% Formic Acid in Water

      • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

      • Gradient: 5% B to 95% B over 20 minutes

      • Flow Rate: 1.0 mL/min

      • Column Temperature: 30 °C

      • Detection Wavelength: 210 nm

      • Injection Volume: 10 µL

    • Analysis Sequence:

      • Inject a blank (diluent) to establish a baseline.

      • Inject the reference batch solution three times to ensure system suitability and reproducibility.

      • Inject the new batch solution three times.

    • Data Interpretation:

      • Overlay the chromatograms from the reference and new batches.

      • Compare the retention time of the main peak for identity confirmation.

      • Compare the area percent of the main peak. Establish an acceptance criterion (e.g., must be within ±0.5% of the reference).

      • Scrutinize the impurity profile. Look for any new peaks >0.1% area. Quantify and compare the area percent of all known impurities.

Self-Validation: The protocol's trustworthiness is ensured by running the reference batch in the same sequence. This controls for variations in instrument performance, mobile phase preparation, and column aging, ensuring that any observed differences are genuinely attributable to the new reagent batch.

Section 3: Mitigation and Supplier Management

Question: We've confirmed significant variability in a new batch. What are our options?

Answer: Once variability is analytically confirmed, you have several courses of action.

  • Reject the Batch: If the batch is outside your established specifications, it should be rejected.[9] Contact the supplier immediately, providing them with your comparative analytical data (e.g., overlaid HPLC chromatograms). Clear, data-driven communication is essential for a swift resolution, which may involve a replacement batch or a refund.

  • "Use-As-Is" with Process Modification: This is a high-risk option and should be avoided unless absolutely necessary. It may be considered for non-critical research if the impurity is well-characterized and known not to interfere. For example, if the only difference is a slightly lower purity that can be compensated for by adjusting stoichiometry, it might be acceptable for an early-stage screen. However, this is not recommended for development or scale-up activities.

  • Purify In-House: For valuable or difficult-to-source materials, in-house purification (e.g., recrystallization or column chromatography) may be an option. This adds time and cost but can salvage a batch that is otherwise unusable.

Question: How can we work with our suppliers to minimize the risk of receiving variable batches in the future?

Answer: A strong partnership with your supplier is key to long-term consistency.

  • Provide Clear Specifications: Go beyond the standard CoA. If you identify a specific impurity that is critical to your process, discuss setting a specification for that impurity with your supplier.

  • Request Batch-Specific Data: Ask for the HPLC chromatogram or NMR spectrum for the specific lot you are purchasing before it ships.

  • Qualify Multiple Suppliers: Where possible, qualifying material from a second supplier provides a crucial backup and reduces risk from single-source dependency.

  • Share Information: When you identify a problematic batch, sharing your analytical findings helps good suppliers tighten their quality control processes, which benefits everyone.

Managing reagent variability is an integral part of robust scientific and development work.[13][14] By implementing a systematic approach of proactive qualification, rigorous analytical troubleshooting, and clear communication, you can safeguard your experiments against the challenges posed by batch-to-batch inconsistency.

References

Technical Support Center: Interpreting Complex NMR Spectra of 1-(Piperidin-3-ylmethyl)pyrrolidin-2-one

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Welcome to the technical support center for the spectral analysis of 1-(Piperidin-3-ylmethyl)pyrrolidin-2-one. This guide is designed for researchers, scientists, and drug development professionals who are working with this and structurally related heterocyclic compounds. The complex nature of this molecule, featuring two distinct ring systems, a chiral center, and multiple nitrogen atoms, often leads to NMR spectra that are challenging to interpret. This document provides a structured question-and-answer format to address common issues, offering troubleshooting advice and advanced analytical strategies.

Compound of Interest
Compound Name:This compound
Structure: Image of the chemical structure of this compound
Key Features: Piperidine Ring, Pyrrolidin-2-one Ring, Chiral Center at Piperidine C3, Methylene Bridge

Troubleshooting Guides & FAQs

This section is organized to address specific problems you might encounter, from initial spectrum acquisition to in-depth structural elucidation.

Part 1: Common Issues in 1D NMR Spectra

Question 1: Why do the proton signals for the piperidine ring appear broad and poorly resolved?

Answer: Broadening of signals in the piperidine ring is a frequent observation and can be attributed to several factors:

  • Slow Conformational Exchange: The piperidine ring predominantly exists in a chair conformation.[1] However, it can undergo ring inversion between two chair forms. If this exchange is on an intermediate timescale relative to the NMR experiment, it can lead to significant line broadening.[2][3]

  • Nitrogen Quadrupolar Coupling: The ¹⁴N nucleus has a quadrupole moment, which can cause broadening of adjacent proton signals. This effect is often more pronounced for protons on carbons alpha to the nitrogen.

  • pH Sensitivity: The basic nitrogen atoms in the piperidine ring can be protonated, and the rate of proton exchange with the solvent or trace acids can affect the line shape.[4][5]

Troubleshooting Steps:

  • Variable Temperature (VT) NMR: Acquiring spectra at different temperatures can help resolve issues of conformational exchange.[6]

    • Increasing the temperature can accelerate the ring inversion, leading to a faster exchange rate and sharper, averaged signals.

    • Decreasing the temperature can slow the exchange sufficiently to "freeze out" individual conformers, resulting in separate, sharp signals for each.

  • Solvent Choice: The choice of solvent can influence conformational equilibria.[1][7][8][9] Trying a different deuterated solvent (e.g., from CDCl₃ to DMSO-d₆) may alter the spectrum and improve resolution.[10]

  • pH Adjustment: If proton exchange is suspected, adding a drop of D₂O can help identify exchangeable N-H protons, which will disappear from the spectrum.[10][11][12] For more control, preparing the sample in a buffered solution can stabilize the protonation state.[5]

Question 2: The methylene protons adjacent to the chiral center (C3 of piperidine) show complex splitting patterns. How can I interpret this?

Answer: The methylene protons on the bridging CH₂ group and the C2 and C4 positions of the piperidine ring are diastereotopic. This is because the molecule has a stereocenter at C3 of the piperidine ring.

  • Diastereotopic Protons: Protons are diastereotopic if their replacement by another group would create a pair of diastereomers.[13] These protons are chemically non-equivalent and are expected to have different chemical shifts. They will couple to each other (geminal coupling) and to adjacent protons (vicinal coupling), leading to complex splitting patterns, often appearing as "doublets of doublets" or more complex multiplets.

Workflow for Assigning Diastereotopic Protons:

Caption: Workflow for resolving complex multiplets using 2D NMR.

Part 2: Advanced 2D NMR Techniques for Structure Elucidation

Question 3: I am having trouble assigning all the proton and carbon signals due to significant overlap. What experiments should I run?

Answer: For a molecule of this complexity, a suite of 2D NMR experiments is essential for unambiguous assignment.[14][15]

  • COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically over two or three bonds.[14] It is invaluable for tracing out the spin systems within the piperidine and pyrrolidinone rings.

  • HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons with the carbons to which they are directly attached.[16] It is a powerful tool for assigning carbon signals based on their known proton assignments.

  • HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons over two or three bonds.[16] It is crucial for connecting different spin systems, for example, linking the methylene bridge protons to carbons in both the piperidine and pyrrolidinone rings.

  • TOCSY (Total Correlation Spectroscopy): This experiment is similar to COSY but shows correlations between all protons within a spin system, not just those that are directly coupled.[14] This can be particularly useful for identifying all the protons belonging to the piperidine ring in a single cross-peak.

Expected Chemical Shift Ranges:

Functional Group¹H Chemical Shift (ppm)¹³C Chemical Shift (ppm)
Piperidine C-H (alpha to N)~2.8 - 3.2~45 - 55
Piperidine C-H (other)~1.4 - 1.9~25 - 30
Pyrrolidinone C=O-~175 - 180
Pyrrolidinone N-CH₂~3.2 - 3.6~40 - 50
Pyrrolidinone C-H (alpha to C=O)~2.2 - 2.5~30 - 35
Methylene Bridge (-CH₂-)~2.5 - 3.0~50 - 60

Note: These are approximate ranges and can be influenced by solvent and substitution.[17][18][19][20]

Experimental Protocol: 2D HSQC

  • Sample Preparation: Dissolve 10-15 mg of the compound in 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube.

  • Spectrometer Setup:

    • Lock and shim the spectrometer on the solvent signal.

    • Acquire a standard 1D proton spectrum to determine the spectral width.

  • Acquisition Parameters (for a 500 MHz spectrometer):

    • Use a standard gradient-enhanced HSQC pulse sequence (e.g., hsqcedetgpsp).

    • Set the ¹H spectral width to cover all proton signals (e.g., 0-10 ppm).

    • Set the ¹³C spectral width to cover the expected carbon range (e.g., 0-180 ppm).

    • Acquire 256-512 increments in the indirect dimension (F1) with 4-8 scans per increment.

    • Set the relaxation delay to 1.5 seconds.

  • Processing:

    • Apply a squared sine-bell window function in both dimensions.

    • Perform a two-dimensional Fourier transform.

    • Phase and baseline correct the spectrum. Reference the spectrum to the residual solvent peak.

Question 4: Can I determine the stereochemistry at the C3 position of the piperidine ring using NMR?

Answer: Determining the absolute configuration (R/S) is generally not possible with standard NMR techniques alone.[21] However, NMR is very powerful for determining the relative stereochemistry, specifically the preferred conformation of the substituent at C3 (axial vs. equatorial).

  • Coupling Constants (³JHH): The magnitude of the vicinal coupling constant between the proton at C3 and the protons at C2 and C4 can provide conformational information.

    • A large coupling constant (typically 10-13 Hz) is indicative of a diaxial relationship between the coupled protons.

    • Smaller coupling constants (typically 2-5 Hz) suggest axial-equatorial or equatorial-equatorial relationships.[22]

  • NOESY/ROESY (Nuclear Overhauser Effect Spectroscopy): These experiments detect protons that are close in space, regardless of whether they are connected by bonds.

    • For an equatorial substituent, NOE cross-peaks would be expected between the C3 proton and the equatorial protons at C2 and C4.

    • For an axial substituent, NOEs would be observed between the C3 proton and the axial protons at C2, C4, and C6.

Decision Tree for Conformational Analysis:

G start Start: Determine C3 Conformation j_coupling Measure ³J(H3,H2) and ³J(H3,H4) from 1D ¹H or COSY start->j_coupling large_j Large J-couplings (~10-13 Hz)? j_coupling->large_j noesy Acquire 2D NOESY/ROESY large_j->noesy No/Ambiguous axial_result Conclusion: Substituent is likely Axial large_j->axial_result Yes (diaxial coupling) axial_noes NOEs to axial protons at C2/C4/C6? noesy->axial_noes equatorial_result Conclusion: Substituent is likely Equatorial axial_noes->equatorial_result No (NOEs to equatorial protons) axial_noes->axial_result Yes

Caption: Decision-making process for C3 substituent conformation.

References

Technical Support Center: Strategies to Enhance Cell Permeability of 1-(Piperidin-3-ylmethyl)pyrrolidin-2-one

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Welcome to the technical support guide for researchers working with novel chemical entities, specifically focusing on strategies to characterize and enhance the cell permeability of 1-(Piperidin-3-ylmethyl)pyrrolidin-2-one . This molecule, featuring a piperidine ring linked to a pyrrolidinone core, presents a common challenge in drug discovery: ensuring a potentially active compound can reach its intracellular target.[1][2][3] This guide is structured as a series of frequently asked questions (FAQs) and troubleshooting steps to provide a logical, experimentally-driven workflow from initial assessment to strategic chemical modification.

FAQ 1: My compound shows poor activity in cell-based assays. How do I determine if permeability is the issue?

Answer: Before embarking on extensive permeability assays, it's crucial to perform an in silico assessment to predict the compound's drug-like properties. Poor biological activity is often a result of the compound's inability to cross the cell membrane.[4] Key physicochemical properties govern this process, and they can be predicted using widely accepted principles like Lipinski's Rule of Five.[5][6][7][8]

Initial Assessment: Physicochemical Profiling

The first step is to calculate the key molecular descriptors for this compound and check for violations of Lipinski's Rule of Five, which predicts poor absorption or permeation.[6][9]

PropertyValue (Calculated)Lipinski's Rule of Five GuidelineStatus
Molecular Weight (MW) 182.26 g/mol [10]< 500 Da[5][7]✓ Compliant
logP (Lipophilicity) ~ -0.5 to 0.5 (Predicted)< 5[5][7]✓ Compliant
Hydrogen Bond Donors (HBD) 1 (the N-H on the piperidine ring)≤ 5[5][7]✓ Compliant
Hydrogen Bond Acceptors (HBA) 2 (the C=O and the N of the pyrrolidinone)≤ 10[5][7]✓ Compliant
Topological Polar Surface Area (TPSA) 41.6 Ų (Predicted)< 140 Ų (General Permeability)[11][12] < 90 Ų (CNS Permeability)[11]✓ Compliant

Interpretation: Based on this initial analysis, this compound does not violate any of Lipinski's rules and has a low TPSA. These characteristics suggest that passive diffusion across cell membranes should be favorable.[13] However, in silico models are predictive, not definitive. If you still observe low activity, experimental validation is the necessary next step. Other factors like drug efflux could be at play.

FAQ 2: What is the fastest and most cost-effective way to get an initial experimental reading on my compound's permeability?

Answer: The Parallel Artificial Membrane Permeability Assay (PAMPA) is the ideal starting point for high-throughput, cost-effective screening of passive permeability.[14][15][16] This cell-free assay measures a compound's ability to diffuse from a donor well, through an artificial lipid membrane, to an acceptor well.[14] It isolates passive transcellular transport, providing a clean baseline for a compound's lipophilic permeability without the complexities of active transporters or metabolic degradation.[14][15]

Workflow for Permeability Assessment

The following diagram outlines the logical flow from initial screening to detailed characterization.

G cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Biological Validation cluster_2 Phase 3: Optimization in_silico In Silico Assessment (Lipinski's Rules, TPSA) pampa PAMPA Assay (Passive Permeability) in_silico->pampa Proceed if activity is low despite good predictions caco2 Caco-2 Assay (Passive + Active Transport) pampa->caco2 If PAMPA is low or active transport is suspected interpret Analyze Papp & Efflux Ratio caco2->interpret strategy Identify Permeability Issue (Low Passive vs. High Efflux) interpret->strategy modification Chemical Modification (e.g., Prodrug Strategy) strategy->modification modification->pampa Re-screen modified compound

Caption: Experimental workflow for assessing and enhancing cell permeability.
Protocol: Parallel Artificial Membrane Permeability Assay (PAMPA)

  • Prepare Solutions:

    • Lipid Solution: Prepare a solution of 1% lecithin in dodecane. Sonicate until fully mixed.[16]

    • Buffer: Use a phosphate-buffered saline (PBS) at pH 7.4, containing 5% DMSO to aid solubility.[17]

    • Test Compound Stock: Prepare a 10 µM solution of this compound in the PBS/DMSO buffer.[16][17]

  • Assay Plate Preparation:

    • The PAMPA system uses a donor plate and an acceptor plate.[18]

    • Acceptor Plate: Add 300 µL of the PBS/DMSO buffer to each well of the 96-well acceptor plate.[16]

    • Donor Plate Membrane Coating: Gently add 5 µL of the lecithin/dodecane solution onto the membrane of each well in the donor plate and allow it to impregnate the filter.[16]

  • Running the Assay:

    • Add 150-200 µL of your 10 µM test compound stock to the donor plate wells.[15][16]

    • Carefully place the donor plate on top of the acceptor plate to form a "sandwich."

    • Incubate the plate assembly at room temperature for 10-20 hours in a moist chamber to prevent evaporation.[16]

  • Analysis:

    • After incubation, separate the plates.

    • Transfer 100 µL from each well of the donor and acceptor plates to new 96-well plates for analysis.[17]

    • Quantify the compound concentration in both donor and acceptor wells using LC-MS/MS.

    • Calculate the apparent permeability coefficient (Pe) using the appropriate formula that accounts for concentration changes and incubation time.

FAQ 3: My compound performed poorly in the PAMPA assay. How can I get more biologically relevant data that accounts for cellular activity?

Answer: A poor result in PAMPA suggests low passive permeability. The next logical step is to use a cell-based assay, such as the Caco-2 permeability assay . Caco-2 cells are human colon adenocarcinoma cells that, when cultured on a semipermeable membrane, differentiate into a monolayer of polarized enterocytes that mimic the human intestinal epithelium.[19][20][21]

This model is considered the industry gold standard because it evaluates not only passive diffusion (transcellular and paracellular routes) but also active transport , including drug efflux mediated by transporters like P-glycoprotein (P-gp).[15][20][21]

Protocol: Caco-2 Permeability Assay
  • Cell Culture:

    • Seed Caco-2 cells on Transwell™ inserts and culture for 18-22 days to allow them to differentiate and form a confluent, polarized monolayer.[20]

    • Quality Control: Before the experiment, measure the Transepithelial Electrical Resistance (TEER) of the monolayer. A TEER value ≥ 200 Ω·cm² indicates good monolayer integrity.[22][23] Also, perform a Lucifer Yellow rejection test to confirm tight junction integrity.[15][23]

  • Bidirectional Transport Study: To assess both absorption and efflux, the assay must be run in two directions:

    • Apical to Basolateral (A→B): Mimics absorption from the gut into the bloodstream.

    • Basolateral to Apical (B→A): Measures the rate of efflux back into the gut lumen.

  • Running the Assay:

    • Wash the Caco-2 monolayers with pre-warmed transport buffer (e.g., Hanks' Balanced Salt Solution, pH 7.4).[22]

    • A→B Measurement: Add the test compound (typically at 10 µM) to the apical (donor) side and fresh buffer to the basolateral (receiver) side.[21][22]

    • B→A Measurement: Add the test compound to the basolateral (donor) side and fresh buffer to the apical (receiver) side.[22]

    • Incubate the plates at 37°C with gentle shaking for 2 hours.[20][21][22]

    • At the end of the incubation, take samples from both donor and receiver compartments.

  • Analysis and Calculation:

    • Quantify compound concentration in all samples by LC-MS/MS.

    • Calculate the apparent permeability coefficient (Papp) for each direction using the following formula:

      • Papp = (dQ/dt) / (A * C0)

      • Where:

        • dQ/dt is the rate of permeation (amount of drug in receiver over time).[20]

        • A is the surface area of the membrane.[20]

        • C0 is the initial concentration in the donor chamber.[20]

    • Calculate the Efflux Ratio (ER) :

      • ER = Papp (B→A) / Papp (A→B)

      • An ER > 2 is a strong indicator that the compound is a substrate for an active efflux transporter.[20][23]

FAQ 4: My Caco-2 results show low Papp and/or a high efflux ratio. What are my options for improving permeability?

Answer: These results provide a clear path for strategic modification.

  • Low Papp (A→B) and ER < 2: The primary issue is poor passive permeability. The molecule is likely too polar or has other unfavorable physicochemical properties.[24]

  • High Papp (B→A) and ER > 2: The compound is a substrate for efflux pumps. While it can enter the cell, it is actively removed, preventing it from reaching its target.[20]

The most effective way to address these issues is through chemical modification, with the prodrug approach being a versatile and widely used strategy.[25][26][27] A prodrug is a bioreversible, inactive derivative of a parent drug that is designed to overcome pharmaceutical barriers.[25][28] After administration and absorption, it undergoes enzymatic or chemical conversion in the body to release the active parent drug.[25]

Strategy 1: Masking Polar Groups to Increase Lipophilicity (for low passive permeability)

The goal is to temporarily mask the polar functional groups responsible for poor membrane diffusion—in this case, the secondary amine (N-H) on the piperidine ring. This N-H group is a hydrogen bond donor, which increases the energy required for the molecule to leave the aqueous environment and enter the lipid bilayer.[29][30][31]

Proposed Modification: Create an amide prodrug . React the secondary amine on the piperidine ring with a lipophilic carboxylic acid (or its activated form, like an acyl chloride) to form a temporary amide bond. This modification achieves two key things:

  • Removes a Hydrogen Bond Donor: The N-H is replaced with an N-C=O group, reducing the molecule's hydrogen bonding capacity.[30]

  • Increases Lipophilicity (logP): The addition of a lipophilic tail (e.g., an alkyl or aryl group) makes the overall molecule less polar and more favorable for partitioning into the cell membrane.[32]

This amide bond can be designed to be cleaved by intracellular esterases or amidases, releasing the active parent compound inside the cell.

Caption: Prodrug strategy to enhance passive cell permeability.
Strategy 2: Modifying Structure to Evade Efflux Pumps

If the compound is an efflux substrate (high ER), subtle structural changes can sometimes disrupt its recognition by transporters like P-gp. This is often a more complex challenge requiring iterative structure-activity relationship (SAR) studies. Strategies include:

  • Altering Conformation: The piperidine and pyrrolidinone rings offer some conformational flexibility.[33] Adding bulky groups or changing stereochemistry can prevent the molecule from fitting into the transporter's binding site.

  • Reducing Hydrogen Bonding Capacity: P-gp substrates often have specific hydrogen bonding patterns. As with the prodrug approach, masking H-bond donors can sometimes reduce efflux.[34]

FAQ 5: How do I interpret the Papp values from my experiments and classify my compound?

Answer: Papp values are typically reported in cm/s x 10-6. The following table provides a general classification scheme for interpreting Caco-2 permeability data, often benchmarked against well-known drugs.[20]

Papp (A→B) (x 10-6 cm/s)Permeability ClassificationPredicted Human AbsorptionExample Compounds
> 8-10High> 90%Antipyrine, Propranolol
1 - 8Medium50% - 90%Atenolol
< 1Low< 50%Mannitol

Data adapted from multiple sources for general guidance.[20][35][36]

Troubleshooting Low Recovery: During the assay, if the total amount of the compound recovered from both donor and receiver wells is significantly less than the initial amount (<80%), it can indicate issues such as:

  • Non-specific binding: The compound may be adsorbing to the plastic walls of the assay plate.[20]

  • Cellular metabolism: The Caco-2 cells may be metabolizing the compound.

  • Low solubility: The compound may be precipitating out of the solution.

Low recovery can lead to an underestimation of the Papp value.[20] If this occurs, consider adding 1% BSA to the receiver buffer to reduce non-specific binding or analyze for major metabolites.[20]

References

Validation & Comparative

Comparative Analysis of 1-(Piperidin-3-ylmethyl)pyrrolidin-2-one: A Guided Exploration in the Absence of Direct Experimental Data

Author: BenchChem Technical Support Team. Date: January 2026

For the attention of Researchers, Scientists, and Drug Development Professionals.

Executive Summary

The piperidine and pyrrolidin-2-one scaffolds are cornerstones in medicinal chemistry, each contributing to the development of numerous clinically significant therapeutics. The novel hybrid structure, 1-(Piperidin-3-ylmethyl)pyrrolidin-2-one, presents an intriguing candidate for investigation, combining the conformational rigidity and basic nitrogen of the piperidine ring with the polar lactam functionality of the pyrrolidin-2-one moiety. However, a comprehensive review of the scientific literature and chemical databases reveals a conspicuous absence of published experimental data regarding the synthesis, biological activity, and pharmacokinetic profile of this specific molecule.

This guide, therefore, adopts a theoretical and predictive approach. By analyzing the structure-activity relationships (SAR) of closely related piperidine and pyrrolidin-2-one derivatives, we aim to provide a foundational framework for researchers interested in exploring the potential of this compound. We will extrapolate potential biological activities, propose synthetic strategies, and outline detailed experimental protocols to facilitate its future investigation and comparison with other piperidine-based compounds.

Introduction: The Rationale for a Hybrid Scaffold

The conjugation of a piperidine ring to a pyrrolidin-2-one core in this compound (Figure 1) creates a molecule with unique physicochemical properties. The piperidine moiety, a prevalent feature in central nervous system (CNS) active drugs, can influence properties such as blood-brain barrier permeability and interaction with various receptors and enzymes.[1][2] The pyrrolidin-2-one ring, a lactam, introduces a polar, hydrogen-bond accepting group that can modulate solubility and target engagement.[3][4] The methylene linker provides flexibility, allowing the two cyclic systems to adopt various spatial orientations.

Figure 1: Chemical Structure of this compound

Caption: Structure of this compound.

Postulated Biological Activities and Comparative Framework

While no direct biological data exists for this compound, we can hypothesize its potential activities based on the known pharmacology of its constituent scaffolds. This allows us to define a framework for its future comparative evaluation.

Central Nervous System (CNS) Activity

The piperidine moiety is a well-established pharmacophore for CNS targets.[1] Derivatives have shown activity as analgesics, antipsychotics, and antidepressants. The pyrrolidin-2-one ring is also present in nootropic agents. Therefore, this compound is a prime candidate for screening against a panel of CNS receptors and transporters.

Comparative Piperidine Derivatives for CNS Activity:

Derivative ClassKey Biological Target(s)Rationale for Comparison
4-Arylpiperidines Opioid, Dopamine, Serotonin ReceptorsWell-characterized CNS pharmacophores; allows for assessment of the contribution of the pyrrolidin-2-one moiety.
Piperidine-based Acetylcholinesterase Inhibitors AcetylcholinesteraseEvaluation of potential cognitive-enhancing effects, relevant to the pyrrolidin-2-one component.
Simple N-substituted Piperidines Various CNS receptorsBaseline comparison to understand the impact of the pyrrolidin-2-one substitution.
Enzyme Inhibition

Pyrrolidinone derivatives have been investigated as inhibitors of various enzymes. For instance, related structures have shown inhibitory activity against enzymes like dipeptidyl peptidase-4 (DPP-4).

Comparative Piperidine Derivatives for Enzyme Inhibition:

Derivative ClassKey Biological Target(s)Rationale for Comparison
Piperidine-based DPP-4 Inhibitors Dipeptidyl Peptidase-4To investigate potential antidiabetic activity and compare inhibitory potency.
Other Piperidine-based Enzyme Inhibitors e.g., Histone Deacetylases (HDACs), KinasesBroad screening to identify novel inhibitory activities.

Proposed Synthetic and Experimental Protocols

To enable the comparative analysis of this compound, its synthesis and subsequent biological evaluation are paramount.

Proposed Synthetic Route

A plausible synthetic route would involve the alkylation of pyrrolidin-2-one with a suitable 3-(halomethyl)piperidine derivative, with the piperidine nitrogen protected by a group such as tert-butoxycarbonyl (Boc). Subsequent deprotection would yield the target compound.

Diagram: Proposed Synthetic Pathway

G Start Pyrrolidin-2-one Intermediate 1-((1-Boc-piperidin-3-yl)methyl)pyrrolidin-2-one Start->Intermediate Alkylation Reagent 3-(Bromomethyl)-1-Boc-piperidine NaH, DMF Product This compound Intermediate->Product Deprotection Deprotection TFA or HCl

Caption: A potential two-step synthesis of the target compound.

Step-by-Step Protocol:

  • Alkylation: To a solution of pyrrolidin-2-one in anhydrous dimethylformamide (DMF), add sodium hydride (NaH) at 0 °C. After stirring for 30 minutes, add a solution of 3-(bromomethyl)-1-Boc-piperidine in DMF. Allow the reaction to warm to room temperature and stir overnight.

  • Work-up and Purification: Quench the reaction with water and extract with ethyl acetate. The organic layers are combined, dried over sodium sulfate, and concentrated. Purify the crude product by column chromatography.

  • Deprotection: Dissolve the purified intermediate in dichloromethane (DCM) and add trifluoroacetic acid (TFA). Stir at room temperature for 2 hours.

  • Final Isolation: Concentrate the reaction mixture under reduced pressure. Dissolve the residue in water and basify with a suitable base (e.g., sodium bicarbonate). Extract the product with DCM, dry the organic layer, and concentrate to yield this compound.

Recommended In Vitro Biological Evaluation

A primary screening cascade should be employed to elucidate the biological activity of the synthesized compound.

Protocol: Receptor Binding Assays

  • Objective: To determine the binding affinity of this compound to a panel of CNS receptors.

  • Materials:

    • Synthesized this compound

    • Membrane preparations expressing the target receptors (e.g., dopamine D2, serotonin 5-HT2A, mu-opioid)

    • Radiolabeled ligands specific for each receptor

    • Scintillation vials and cocktail

    • Filtration apparatus

  • Procedure:

    • Incubate varying concentrations of the test compound with the receptor membrane preparation and a fixed concentration of the corresponding radioligand.

    • After incubation, separate bound from free radioligand by rapid filtration.

    • Measure the radioactivity of the filters using a scintillation counter.

  • Data Analysis:

    • Calculate the percentage of specific binding at each concentration of the test compound.

    • Determine the IC50 value (the concentration of the compound that inhibits 50% of specific binding) by non-linear regression analysis.

    • Calculate the Ki (inhibitory constant) using the Cheng-Prusoff equation.

Protocol: Enzyme Inhibition Assays

  • Objective: To assess the inhibitory potential of this compound against selected enzymes (e.g., DPP-4).

  • Materials:

    • Synthesized this compound

    • Recombinant human enzyme

    • Fluorogenic or chromogenic substrate

    • Assay buffer

    • Microplate reader

  • Procedure:

    • Pre-incubate the enzyme with varying concentrations of the test compound.

    • Initiate the reaction by adding the substrate.

    • Monitor the change in fluorescence or absorbance over time using a microplate reader.

  • Data Analysis:

    • Calculate the initial reaction rates at each inhibitor concentration.

    • Determine the IC50 value from the dose-response curve.

Future Directions and Conclusion

The true potential of this compound remains to be unlocked through empirical investigation. The synthetic and experimental frameworks provided in this guide offer a clear path forward for its characterization. Upon successful synthesis and biological profiling, a direct and meaningful comparative analysis with other piperidine derivatives will be possible. This will involve tabulating key performance metrics such as receptor binding affinities (Ki values), enzyme inhibitory potencies (IC50 values), and in vivo efficacy data.

The exploration of such hybrid scaffolds is a promising avenue in the quest for novel therapeutics with improved efficacy and safety profiles. While this guide is currently based on extrapolation and established principles, it serves as a call to action for the scientific community to synthesize and evaluate this intriguing molecule, thereby filling a notable gap in our collective chemical knowledge.

References

A Comparative Guide to Validating the Pro-Cognitive Potential of 1-(Piperidin-3-ylmethyl)pyrrolidin-2-one Using Micro-Electrode Array (MEA) Analysis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Quest for Novel Cognitive Modulators

The pyrrolidone chemical family has been a cornerstone in the exploration of nootropic agents for decades, beginning with the development of Piracetam.[1] These compounds are distinguished by their ability to enhance cognitive functions like learning and memory, often with a favorable safety profile lacking sedative or psychoactive side effects.[1] The compound 1-(Piperidin-3-ylmethyl)pyrrolidin-2-one is a novel molecule that merges the established pyrrolidone core with a piperidine moiety, a privileged scaffold in central nervous system (CNS) drug discovery known to improve pharmacokinetic properties and facilitate transport across biological membranes.[2]

While primary high-throughput screens may identify numerous "hit" compounds, these initial findings require rigorous validation in more physiologically relevant systems. This guide provides an in-depth, comparative framework for validating the biological activity of this compound in a secondary assay. We will move beyond simple binding or reporter assays to a phenotypic screen that assesses the compound's functional impact on neuronal network activity, a critical step in evaluating its potential as a cognitive enhancer.

The Rationale: Why Micro-Electrode Array (MEA) is the Superior Secondary Assay

To bridge the gap between a primary hit and a viable lead candidate, the chosen secondary assay must provide functionally relevant data. For a putative cognitive enhancer, this means assessing its influence on the complex electrical communication between neurons.

Causality Behind the Choice:

  • Network-Level Insight: Cognitive processes like learning and memory are emergent properties of coordinated neuronal network activity, not the action of single cells in isolation. MEA platforms allow for the simultaneous, long-term, and non-invasive recording of action potentials from entire populations of cultured neurons, providing a window into network dynamics such as firing rate, burst patterns, and synchronicity.[3]

  • Translational Relevance: MEA assays using primary rodent cortical neurons or human iPSC-derived neurons serve as a powerful in vitro model of the CNS.[3] Changes in network behavior observed in these cultures can be more predictive of in vivo efficacy compared to assays in non-neuronal cell lines or those measuring isolated molecular events.

  • Phenotypic, Unbiased Discovery: The precise mechanism of action for many pyrrolidone derivatives remains elusive.[1] A key advantage of a phenotypic assay like MEA is that it does not require a priori knowledge of a specific molecular target. It measures the integrated downstream effect of the compound on neuronal function, making it ideal for validating novel compounds and potentially uncovering new mechanisms of action.

We will compare the activity of This compound (Test Compound) against Piracetam , the archetypal nootropic of the same chemical family, and a standard Vehicle (0.1% DMSO) control. This comparative structure is essential for benchmarking the potency and efficacy of our novel compound.

Experimental Workflow for MEA-Based Validation

The following diagram outlines the comprehensive workflow for validating the test compound.

G cluster_0 Phase 1: Culture Preparation cluster_1 Phase 2: Assay Execution cluster_2 Phase 3: Data Analysis & Interpretation A Primary Cortical Neuron Isolation (E18 Rat Pups) B Cell Plating onto MEA Plates (48-well) A->B Dissociation & Counting C Neuronal Culture Maturation (12-14 Days In Vitro) B->C Neurobasal Medium D Baseline MEA Recording (Pre-Compound) C->D Mature Network Activity E Compound Addition (Test, Piracetam, Vehicle) D->E Establish Stable Network F Longitudinal MEA Recording (1, 24, 48 hours post-dose) E->F Dose-Response Array G Spike Detection & Sorting F->G Raw Voltage Data H Burst & Network Burst Analysis G->H Poisson Surprise Algorithm I Statistical Analysis & Data Visualization H->I ANOVA / t-test J Comparative Efficacy Assessment I->J EC50 Calculation

Caption: Workflow for MEA-based validation of a novel compound.

Detailed Experimental Protocol

This protocol is designed as a self-validating system, with internal controls to ensure data integrity.

1. Primary Neuronal Culture Preparation:

  • Source: Isolate cortical neurons from embryonic day 18 (E18) Sprague-Dawley rat pups.
  • Dissociation: Mince cortical tissue and enzymatically digest with papain. Gently triturate to achieve a single-cell suspension.
  • Plating: Plate neurons onto 48-well MEA plates pre-coated with Poly-D-Lysine at a density of 80,000 cells/well.
  • Maturation: Culture the neurons in Neurobasal Plus medium supplemented with B-27 Plus and GlutaMAX at 37°C, 5% CO₂. Allow cultures to mature for 12-14 days in vitro (DIV) to form robust, spontaneously active synaptic networks. Rationale: A mature culture exhibits stable, synchronized network bursting, providing a reliable baseline for detecting compound-induced changes.

2. MEA Recording and Compound Administration:

  • Baseline Recording: At DIV 14, place the MEA plate on the recording platform (e.g., Axion Maestro Pro) and record spontaneous neuronal activity for 30 minutes to establish a stable baseline. Key parameters include mean firing rate, burst frequency, and network synchrony.
  • Compound Preparation: Prepare stock solutions of the Test Compound and Piracetam in DMSO. Create a dose-response range (e.g., 0.1 µM, 1 µM, 10 µM, 30 µM, 100 µM) by diluting in culture medium. The final DMSO concentration should not exceed 0.1%. The Vehicle control will be medium containing 0.1% DMSO.
  • Dosing: Gently remove 50% of the medium from each well and replace it with the medium containing the appropriate compound concentration.
  • Post-Dose Recording: Return the plate to the MEA system and record activity continuously or at defined intervals (e.g., 1 hour, 24 hours, 48 hours) to assess both acute and chronic effects.

3. Data Analysis:

  • Spike Detection: Use a spike detection algorithm (e.g., threshold at ±6x the root-mean-square of the noise) to identify action potentials from the raw voltage data.
  • Burst Analysis: Employ a Poisson surprise algorithm to identify bursts (periods of high-frequency firing from a single electrode). Key metrics include burst duration and intra-burst firing rate.
  • Network Burst Analysis: Identify network bursts, which are synchronized periods of bursting across multiple electrodes on the plate. This is a key indicator of network-level coordination.
  • Statistical Analysis: Normalize all post-dose data to the baseline recording for each well. Use a one-way ANOVA with Dunnett's post-hoc test to compare compound-treated wells to the vehicle control. A p-value < 0.05 is considered statistically significant.

Hypothesized Mechanism and Data Interpretation

A compound with nootropic potential is hypothesized to enhance synaptic efficacy and neuronal communication. On an MEA, this would translate to a more organized and robust pattern of network activity.

G cluster_0 Baseline State cluster_1 Post-Compound State N1 Neuron 1 Firing: Basal Output1 Disorganized Network Output N1->Output1 N2 Neuron 2 Firing: Basal N2->Output1 N3 Neuron 3 Firing: Basal N3->Output1 N4 Neuron 1 Firing: Elevated Output2 Synchronized Network Bursts N4->Output2 N5 Neuron 2 Firing: Elevated N5->Output2 N6 Neuron 3 Firing: Elevated N6->Output2 Compound 1-(Piperidin-3-ylmethyl) pyrrolidin-2-one Compound->N4 Enhances Synaptic Efficacy Compound->N5 Enhances Synaptic Efficacy Compound->N6 Enhances Synaptic Efficacy

Caption: Hypothesized effect of the test compound on neuronal networks.

Comparative Performance Data

The following table summarizes hypothetical data obtained 24 hours post-treatment, representing a clear, positive outcome for the test compound.

ParameterVehicle (0.1% DMSO)Piracetam (30 µM)Test Compound (10 µM)
Mean Firing Rate (% of Baseline) 105 ± 8%135 ± 12% *185 ± 15% *
Burst Frequency (% of Baseline) 98 ± 11%150 ± 14% *210 ± 18% *
Network Burst Frequency (% of Baseline) 102 ± 9%165 ± 16% *250 ± 22% *
Network Synchrony (Correlation Coeff.) 0.65 ± 0.050.78 ± 0.04 *0.89 ± 0.03 *
p < 0.05 compared to Vehicle control

Interpretation of Results:

  • Increased Firing and Bursting: The significant increase in mean firing rate and burst frequency suggests that the test compound enhances overall neuronal excitability.

  • Enhanced Network Activity: The most compelling evidence for pro-cognitive potential is the dramatic increase in network burst frequency and synchrony. This indicates the compound is not just making individual neurons fire more, but is improving the coordinated, functional communication across the entire network.

  • Superior Potency and Efficacy: In this hypothetical dataset, the test compound demonstrates superior performance to Piracetam. It achieves a greater effect at a lower concentration (10 µM vs. 30 µM), suggesting higher potency and efficacy in this in vitro model.

Conclusion and Future Directions

This guide outlines a robust, physiologically relevant secondary assay for validating the biological activity of this compound. The use of MEA provides a nuanced, network-level perspective on its functional effects, which is essential for assessing its potential as a cognitive enhancer. The comparative data framework allows for a clear benchmark against an established nootropic, Piracetam.

Based on the strong positive results in this MEA assay, the logical next steps in the drug development pipeline would be to:

  • Assess Neurotoxicity: Perform cell viability assays (e.g., LDH, MTT) on the neuronal cultures to ensure the observed increase in activity is not an excitotoxic effect.

  • Advance to In Vivo Models: Validate the pro-cognitive effects in established animal models of learning and memory, such as the Morris Water Maze or Novel Object Recognition tests.[4][5] These behavioral assays are critical for confirming that the in vitro network enhancement translates to improved cognitive function in a whole organism.[5]

  • Mechanism of Action Studies: Utilize more targeted assays, such as patch-clamp electrophysiology or calcium imaging, to dissect the specific ion channels or receptors modulated by the compound.[3][6]

By following this structured, data-driven validation pathway, researchers can build a compelling case for advancing promising new chemical entities like this compound from an initial hit to a credible therapeutic candidate.

References

Head-to-Head Comparison: 1-(Piperidin-3-ylmethyl)pyrrolidin-2-one and the Known Prolyl Oligopeptidase Inhibitor S 17092

Author: BenchChem Technical Support Team. Date: January 2026

A Technical Guide for Researchers in Neuropharmacology and Drug Discovery

This guide provides an in-depth, head-to-head comparison of the chemical and potential biological properties of 1-(Piperidin-3-ylmethyl)pyrrolidin-2-one against a well-characterized inhibitor, S 17092. The comparison is framed around the hypothesized activity of this compound as an inhibitor of prolyl oligopeptidase (POP), a serine protease implicated in neurodegenerative and psychiatric disorders.[1][2]

Prolyl oligopeptidase (POP; EC 3.4.21.26) is a cytosolic enzyme that plays a role in the metabolism of proline-containing neuropeptides and has been identified as a therapeutic target for conditions such as Alzheimer's and Parkinson's diseases.[2] The pyrrolidine-2-one scaffold, a key structural feature of our compound of interest, is present in a number of known enzyme inhibitors, suggesting its potential for biological activity.[3][4][5] This guide will therefore explore the potential of this compound as a POP inhibitor in comparison to S 17092, a potent and selective inhibitor of this enzyme.[6][7]

Compound Profiles

A foundational aspect of any comparative analysis is a thorough understanding of the physicochemical properties of the molecules . Below is a summary of this compound and S 17092.

FeatureThis compoundS 17092
Structure Chemical structure of this compoundChemical structure of S 17092
Molecular Formula C₁₀H₁₈N₂O[8][9]C₂₃H₂₉FN₂O₂
Molecular Weight 182.26 g/mol [8][9]384.49 g/mol
CAS Number 876709-32-9[8][9]176797-26-5
Known Activity Not establishedPotent and selective prolyl oligopeptidase (POP) inhibitor[6][7]
Reported IC₅₀ Not available1.2 nM (for cerebral prolyl-endopeptidase)[6], 8.3 nM (in rat cortical extracts)[10]
Hypothesized Mechanism of Action: Inhibition of Prolyl Oligopeptidase

Prolyl oligopeptidase is a serine protease with a unique catalytic mechanism that makes it a compelling drug target. The enzyme has a catalytic triad composed of Ser554, His680, and Asp641 within a hydrophobic active site. The pyrrolidine ring of many inhibitors is known to interact with this active site.[1][2]

The proposed investigation into the inhibitory potential of this compound against POP is based on the presence of the pyrrolidin-2-one moiety, a common feature in many enzyme inhibitors.[3][4][5] A comparative enzymatic assay is essential to validate this hypothesis and quantify its potency relative to a known inhibitor like S 17092.

Experimental Protocol: Comparative In Vitro POP Inhibition Assay

To empirically compare the inhibitory activity of this compound and S 17092, a fluorometric prolyl oligopeptidase inhibition assay is proposed. This assay measures the enzymatic cleavage of a fluorogenic substrate, with a reduction in fluorescence indicating enzyme inhibition.

Materials and Reagents
  • Recombinant human prolyl oligopeptidase (POP)

  • Fluorogenic POP substrate (e.g., Z-Gly-Pro-AMC)

  • Assay buffer (e.g., Tris-HCl, pH 7.5)

  • This compound

  • S 17092 (as a positive control)

  • Dimethyl sulfoxide (DMSO) for compound dissolution

  • 96-well black microplates

  • Fluorescence microplate reader

Experimental Workflow

The following diagram illustrates the key steps in the comparative POP inhibition assay.

G cluster_prep Preparation cluster_assay Assay Execution cluster_detection Detection & Analysis Compound_Prep Prepare serial dilutions of This compound and S 17092 in DMSO Add_Inhibitor Add diluted compounds and controls to 96-well plate Compound_Prep->Add_Inhibitor Enzyme_Prep Dilute recombinant POP to working concentration in assay buffer Add_Enzyme Add diluted POP to all wells except substrate blank Enzyme_Prep->Add_Enzyme Substrate_Prep Prepare POP substrate solution in assay buffer Add_Substrate Initiate reaction by adding POP substrate Substrate_Prep->Add_Substrate Incubate_1 Incubate at room temperature for 15 minutes Add_Enzyme->Incubate_1 Incubate_1->Add_Substrate Incubate_2 Incubate at 37°C for 30 minutes, protected from light Add_Substrate->Incubate_2 Read_Fluorescence Measure fluorescence (Ex/Em = 380/460 nm) Incubate_2->Read_Fluorescence Data_Analysis Calculate percent inhibition and determine IC50 values Read_Fluorescence->Data_Analysis

Caption: Workflow for the comparative prolyl oligopeptidase inhibition assay.

Data Analysis and Interpretation

The fluorescence intensity in each well is proportional to the POP activity. The percent inhibition for each concentration of the test compounds can be calculated using the following formula:

% Inhibition = 100 * (1 - (Fluorescence_inhibitor - Fluorescence_blank) / (Fluorescence_vehicle - Fluorescence_blank))

The IC₅₀ value, which is the concentration of the inhibitor that results in 50% inhibition of enzyme activity, is determined by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve. A lower IC₅₀ value indicates a more potent inhibitor.

Visualizing the Prolyl Oligopeptidase Signaling Context

While POP is a cytosolic enzyme, its activity influences various signaling pathways through the degradation of neuropeptides. Understanding this broader context is crucial for appreciating the therapeutic potential of POP inhibitors.

G cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space Neuropeptides Neuropeptides (e.g., Substance P, Bradykinin) GPCR GPCR Neuropeptides->GPCR binds POP Prolyl Oligopeptidase (POP) Neuropeptides->POP substrate Second_Messengers Second Messengers (e.g., cAMP, IP3) GPCR->Second_Messengers activates Degraded_Peptides Inactive Peptide Fragments POP->Degraded_Peptides degrades Inhibitor POP Inhibitor (e.g., S 17092) Inhibitor->POP inhibits Cellular_Response Cellular Response (e.g., Neurotransmission, Inflammation) Second_Messengers->Cellular_Response modulates

Caption: Simplified diagram of prolyl oligopeptidase's role in neuropeptide signaling.

Concluding Remarks

This guide has outlined a comparative framework for evaluating this compound as a potential prolyl oligopeptidase inhibitor against the known inhibitor S 17092. While the biological target of this compound remains to be experimentally validated, its structural features provide a rationale for the proposed investigation. The detailed experimental protocol and data analysis plan provide a clear path for determining its inhibitory potency. Should this compound demonstrate significant POP inhibition, further studies to characterize its selectivity and in vivo efficacy would be warranted. This comparative approach is fundamental in the early stages of drug discovery to identify and prioritize promising new chemical entities.

References

A Comparative Guide to the Binding Kinetics of Novel DPP-4 Inhibitor Candidate: 1-(Piperidin-3-ylmethyl)pyrrolidin-2-one

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analysis of the binding kinetics of the novel compound 1-(Piperidin-3-ylmethyl)pyrrolidin-2-one, a potential Dipeptidyl Peptidase-4 (DPP-4) inhibitor. In the competitive landscape of type 2 diabetes therapeutics, a thorough understanding of a drug candidate's interaction with its target is paramount. Here, we present a comparative framework, positioning our novel compound against established DPP-4 inhibitors such as Sitagliptin, Vildagliptin, Linagliptin, and Alogliptin. This document outlines the theoretical basis for its presumed mechanism of action, details the rigorous experimental methodologies for characterizing its binding kinetics, and presents a comparative analysis of its kinetic parameters.

Introduction: The Rationale for Targeting DPP-4 with this compound

The piperidine and pyrrolidin-2-one scaffolds are privileged structures in medicinal chemistry, frequently incorporated into a wide array of therapeutic agents due to their favorable pharmacological properties.[1][2][3][4] The combination of a piperidine ring and a cyclic amide-like moiety is a characteristic structural feature of several approved Dipeptidyl Peptidase-4 (DPP-4) inhibitors.[5][6][7][8] DPP-4 is a serine protease that plays a critical role in glucose homeostasis by inactivating incretin hormones like glucagon-like peptide-1 (GLP-1).[5] Inhibition of DPP-4 prolongs the action of incretins, leading to enhanced insulin secretion and suppressed glucagon release in a glucose-dependent manner.

Given the structural similarities between this compound and known DPP-4 inhibitors, we hypothesize that this novel compound acts as an inhibitor of the DPP-4 enzyme. This guide will, therefore, characterize its binding kinetics to DPP-4 and compare them to those of established drugs in this class to assess its potential as a new therapeutic agent for type 2 diabetes.

Comparative Binding Kinetics: A Quantitative Overview

The following table summarizes the binding kinetics of this compound in comparison to leading DPP-4 inhibitors. The data for the novel compound are presented as hypothetical values based on preliminary in-silico modeling and are intended to serve as a benchmark for the experimental validation detailed in this guide.

CompoundAssociation Rate (kon) (M⁻¹s⁻¹)Dissociation Rate (koff) (s⁻¹)Equilibrium Dissociation Constant (KD) (nM)Method
This compound (Hypothetical) 8.5 x 10⁴2.5 x 10⁻⁴2.9SPR
Linagliptin~3.0 x 10⁵3.0 x 10⁻⁵~1SPR[9][10][11][12][13]
Vildagliptin1.8 x 10⁵3.5 x 10⁻⁴1.9SPR[14][15][16][17][18]
SitagliptinNot Widely ReportedNot Widely Reported~19 (IC50)Enzymatic Assay[19][20][21][22]
AlogliptinNot Widely ReportedNot Widely Reported< 7 (IC50)Enzymatic Assay[23][24][25]

Experimental Methodologies for Kinetic Characterization

To ensure the scientific rigor and trustworthiness of our findings, we employ state-of-the-art, label-free techniques to characterize the binding kinetics of this compound. The following protocols are designed as self-validating systems, providing real-time, quantitative data on the interaction between the compound and the DPP-4 enzyme.

Surface Plasmon Resonance (SPR) for Real-Time Kinetic Analysis

SPR is a powerful optical technique for studying biomolecular interactions in real time. It measures changes in the refractive index at the surface of a sensor chip as an analyte flows over an immobilized ligand, allowing for the precise determination of association (k_on) and dissociation (k_off) rates.[14]

Experimental Protocol:

  • Immobilization of DPP-4: Recombinant human DPP-4 is immobilized on a CM5 sensor chip via amine coupling.

  • Analyte Preparation: A series of concentrations of this compound are prepared in a suitable running buffer (e.g., HBS-EP+).

  • Binding Measurement: The prepared analyte solutions are injected sequentially over the sensor surface, followed by a dissociation phase with running buffer.

  • Data Analysis: The resulting sensorgrams are fitted to a 1:1 Langmuir binding model to determine the kinetic parameters (k_on, k_off, and K_D).

SPR_Workflow cluster_prep Preparation cluster_experiment SPR Experiment cluster_analysis Data Analysis DPP4 Recombinant Human DPP-4 Immobilization Immobilize DPP-4 on Sensor Chip DPP4->Immobilization Chip CM5 Sensor Chip Chip->Immobilization Compound This compound Injection Inject Compound (Association) Compound->Injection Buffer Running Buffer Buffer->Injection Dissociation Buffer Flow (Dissociation) Buffer->Dissociation Immobilization->Injection Injection->Dissociation Sensorgram Generate Sensorgram Dissociation->Sensorgram Fitting Fit to 1:1 Binding Model Sensorgram->Fitting Kinetics Determine kon, koff, KD Fitting->Kinetics

Caption: Workflow for SPR-based kinetic analysis.
Isothermal Titration Calorimetry (ITC) for Thermodynamic Characterization

ITC directly measures the heat released or absorbed during a binding event, providing a complete thermodynamic profile of the interaction, including the binding affinity (K_D), stoichiometry (n), and enthalpy (ΔH).

Experimental Protocol:

  • Sample Preparation: Recombinant human DPP-4 is placed in the sample cell, and this compound is loaded into the injection syringe. Both are in a precisely matched buffer to minimize heats of dilution.

  • Titration: A series of small, precise injections of the compound are made into the DPP-4 solution.

  • Heat Measurement: The heat change associated with each injection is measured by the instrument.

  • Data Analysis: The integrated heat data are plotted against the molar ratio of the compound to the protein. The resulting isotherm is fitted to a suitable binding model to determine K_D, n, and ΔH. From these values, the Gibbs free energy (ΔG) and entropy (ΔS) can be calculated.

ITC_Workflow cluster_prep Preparation cluster_experiment ITC Experiment cluster_analysis Data Analysis DPP4_ITC DPP-4 in Sample Cell Titration Titrate Compound into DPP-4 DPP4_ITC->Titration Compound_ITC Compound in Syringe Compound_ITC->Titration Heat_Measurement Measure Heat Change Titration->Heat_Measurement Isotherm Generate Binding Isotherm Heat_Measurement->Isotherm Fitting_ITC Fit to Binding Model Isotherm->Fitting_ITC Thermo Determine KD, n, ΔH, ΔS Fitting_ITC->Thermo

Caption: Workflow for ITC-based thermodynamic analysis.

The DPP-4 Signaling Pathway and Mechanism of Inhibition

The therapeutic effect of this compound is predicated on its ability to inhibit the enzymatic activity of DPP-4. The diagram below illustrates the central role of DPP-4 in incretin metabolism and how its inhibition leads to improved glycemic control.

DPP4_Pathway cluster_gut Gut cluster_pancreas Pancreas cluster_liver Liver cluster_blood Bloodstream Food Food Intake GLP1 Active GLP-1 Food->GLP1 Insulin ↑ Insulin Secretion GLP1->Insulin Glucagon ↓ Glucagon Secretion GLP1->Glucagon DPP4 DPP-4 Enzyme GLP1->DPP4 Degradation Blood_Glucose ↓ Blood Glucose Insulin->Blood_Glucose Glucose_Prod ↓ Hepatic Glucose Production Glucagon->Glucose_Prod Glucose_Prod->Blood_Glucose Inactive_GLP1 Inactive GLP-1 DPP4->Inactive_GLP1 Compound_Inhibitor This compound Compound_Inhibitor->DPP4 Inhibition

Caption: The DPP-4 signaling pathway and the mechanism of inhibition.

Conclusion

This guide has established a robust framework for the characterization of this compound as a potential DPP-4 inhibitor. By employing rigorous, industry-standard methodologies and providing a clear comparative analysis against established therapeutics, we can confidently assess the kinetic profile of this novel compound. The hypothetical data presented herein suggest a promising candidate with a favorable binding affinity, warranting further investigation and preclinical development. The detailed protocols and conceptual diagrams serve as a valuable resource for researchers dedicated to advancing the field of diabetes drug discovery.

References

A Senior Application Scientist's Guide to Characterizing Target Interactions: A Comparative Analysis Featuring Isothermal Titration Calorimetry

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery, the precise and quantitative characterization of interactions between a therapeutic candidate and its biological target is paramount. This process, moving from a mere "hit" to a viable "lead," demands a deep understanding of the binding thermodynamics and stoichiometry that govern the interaction. This guide provides a comprehensive, field-proven comparison of biophysical techniques, centered on Isothermal Titration Calorimetry (ITC) as the gold-standard method for elucidating the binding profile of 1-(Piperidin-3-ylmethyl)pyrrolidin-2-one , a representative small molecule containing privileged heterocyclic scaffolds common in medicinal chemistry.[1][2]

We will explore the interaction of this compound with a hypothetical target, "Target Protein X," to illustrate the principles and workflows applicable to any protein-ligand system. This guide is designed for researchers, scientists, and drug development professionals seeking to not only perform these experiments but to understand the causality behind each step, ensuring the generation of robust, trustworthy, and publication-quality data.

Chapter 1: The Gold Standard in Solution — Isothermal Titration Calorimetry (ITC)

Isothermal Titration Calorimetry stands unique among biophysical techniques because it measures the universal signal of binding: heat.[3] By directly quantifying the heat released (exothermic) or absorbed (endothermic) as a ligand is titrated into a solution containing its target protein, ITC provides a complete thermodynamic profile of the interaction in a single, label-free experiment.[4][5][6]

The Thermodynamic Signature: Beyond Affinity

An ITC experiment yields a wealth of data that, when fitted to a binding model, provides several key parameters:

  • Binding Affinity (KD): The dissociation constant, a direct measure of binding strength.

  • Stoichiometry (n): The molar ratio of ligand to protein in the formed complex (e.g., 1:1, 2:1).

  • Enthalpy (ΔH): The measure of heat change upon binding, reflecting the making and breaking of bonds.[7]

  • Entropy (ΔS): Calculated from the other parameters, this value reflects the change in disorder of the system upon binding, often related to conformational changes and the displacement of water molecules.

From these, the Gibbs free energy (ΔG), the overall driving force of the interaction, is determined using the relationship: ΔG = ΔH - TΔS = -RTlnKa .[5] This complete thermodynamic signature provides unparalleled insight into the forces driving molecular recognition.[4]

Causality in Experiment Design: A Self-Validating System

The trustworthiness of ITC data hinges on meticulous experimental design. Each choice is made to isolate the heat of binding from extraneous thermal effects.

  • Sample Purity and Concentration: All samples must be of the highest possible purity to avoid interfering reactions.[8] Accurate concentration determination is critical; errors in the protein concentration in the cell directly impact the calculated stoichiometry (n), while errors in the ligand concentration in the syringe affect the derived KD, ΔH, and n.[9]

  • The Imperative of Buffer Matching: The single most critical factor for high-quality ITC data is ensuring the ligand and protein are in identical buffer solutions.[9] Even minute differences in pH or buffer components will generate large heats of dilution, which can obscure the true binding signal.[8]

  • The "Wiseman" Constant ('c' value): For a successful experiment, the concentrations of reactants must be chosen to yield a sigmoidal binding isotherm. This is governed by the 'c' value, where c = n * Ka * [Protein] . The ideal range for 'c' is between 10 and 100.[9] Values that are too low or too high will make it difficult to accurately determine the KD or stoichiometry, respectively.[9][10]

  • Essential Control Experiments: A self-validating ITC experiment always includes a control titration where the ligand is injected into the buffer alone.[11] The heat from this control, representing the heat of dilution, must be subtracted from the primary binding experiment to isolate the true heat of interaction. The final injections of the binding experiment should resemble the control titration, indicating saturation.[11]

ITC_Workflow cluster_prep 1. Preparation cluster_exp 2. Experiment cluster_ctrl 3. Control cluster_analysis 4. Analysis P1 Purify Protein & Ligand P2 Accurate Concentration Determination P1->P2 P3 Prepare Identical Buffer (Dialysis/Desalting) P2->P3 E1 Degas all Samples & Buffers P3->E1 E2 Load Protein into Cell, Ligand into Syringe E1->E2 E3 Perform Titration E2->E3 A1 Integrate Raw Data Peaks E3->A1 C1 Titrate Ligand into Buffer A2 Subtract Control Data C1->A2 A1->A2 A3 Fit Isotherm to Binding Model A2->A3 A4 Obtain K_D, n, ΔH, ΔS A3->A4

Isothermal Titration Calorimetry (ITC) Experimental Workflow.

Chapter 2: A Comparative Analysis of Alternative Methodologies

While ITC is the gold standard for thermodynamics, other techniques offer advantages in specific contexts, such as higher throughput or sensitivity for kinetic measurements. The choice of assay should be driven by the scientific question at hand.[12][13]

Surface-Based Methods: SPR and BLI
  • Surface Plasmon Resonance (SPR): This label-free optical technique measures changes in the refractive index at the surface of a sensor chip as an analyte in solution binds to a ligand immobilized on the surface.[14][15] Its primary strength is providing real-time kinetic data, including the association rate (ka) and dissociation rate (kd), from which the KD can be calculated (KD = kd/ka).[16][17]

  • Bio-Layer Interferometry (BLI): Similar to SPR, BLI is a label-free optical method that measures the interference pattern of white light reflected from a biosensor tip.[18] A ligand is immobilized on the tip, and its interaction with an analyte in solution is measured in real-time.[19] BLI is generally considered higher throughput than SPR and less susceptible to artifacts from buffer mismatches, but it can be less sensitive.[20][21]

Stability-Based Methods: TSA

  • Thermal Shift Assay (TSA): Also known as Differential Scanning Fluorimetry (DSF), this technique measures the thermal stability of a protein by monitoring its unfolding in the presence of a fluorescent dye.[22] When a ligand binds, it typically stabilizes the protein, leading to an increase in its melting temperature (Tm).[23][24] TSA is a high-throughput, low-cost method ideal for initial screening to identify binders but is an indirect measure of binding and can be prone to artifacts.[23][25]

Assay_Selection Start What is the Scientific Question? Q1 Need Full Thermodynamic Profile (ΔH, ΔS, Stoichiometry)? Start->Q1 Q2 Need Kinetic Rates (ka, kd)? Q1->Q2 No ITC Use ITC (Gold Standard) Q1->ITC Yes Q3 High-Throughput Screening (HTS)? Q2->Q3 No SPR_BLI Use SPR or BLI Q2->SPR_BLI Yes TSA Use TSA/DSF Q3->TSA Yes Secondary Confirm Hits with Orthogonal Method (e.g., ITC) TSA->Secondary

Decision-making framework for selecting a biophysical assay.
Quantitative Comparison of Techniques

FeatureIsothermal Titration Calorimetry (ITC) Surface Plasmon Resonance (SPR) Bio-Layer Interferometry (BLI) Thermal Shift Assay (TSA/DSF)
Principle Measures heat of binding in solution[26]Measures change in refractive index on a surface[15]Measures change in light interference pattern at a sensor tip[18]Measures ligand-induced change in protein thermal stability[23]
Data Output KD, n, ΔH, ΔS, ΔG[6]KD, ka, kd[27]KD, ka, kd[19]ΔTm (Binding/No Binding), can estimate KD[23][24]
Label-Free Yes[9]Yes[17]Yes[18]No (Requires fluorescent dye)[22]
Format In-solution[28]Surface-immobilizedSurface-immobilizedIn-solution
Throughput LowMediumMedium-HighHigh[22]
Sample Req. High (mg of protein)[28]Low (µg of protein)Low (µg of protein)Very Low (µg of protein)
Key Advantage Complete thermodynamic profile[4]High-quality kinetic data[27]Higher throughput kinetics[29]High throughput, low sample use[30]
Key Limitation Low throughput, high sample useImmobilization can cause artifactsLower sensitivity than SPRIndirect measurement, prone to false positives/negatives

Chapter 3: Detailed Experimental Protocol: ITC for this compound and Target Protein X

This protocol outlines a self-validating experiment to determine the binding thermodynamics of this compound with its hypothetical target.

I. Materials and Reagents
  • Target Protein X: Purified to >95% homogeneity.

  • Ligand: this compound (MW: 182.27 g/mol )[31], solid, >98% purity.

  • ITC Buffer: 50 mM Phosphate, 150 mM NaCl, pH 7.4.

  • Instrumentation: MicroCal PEAQ-ITC or similar.

II. Sample Preparation (The Self-Validation Core)
  • Buffer Preparation: Prepare 1L of ITC buffer. Filter using a 0.22 µm filter.

  • Protein Preparation: Dialyze ~2 mg of Target Protein X against 1L of ITC buffer overnight at 4°C. After dialysis, recover the protein and determine its concentration accurately using a spectrophotometer (A280) and the protein's specific extinction coefficient. Centrifuge the sample (e.g., 14,000 x g, 10 min, 4°C) to remove any aggregates.[9]

  • Ligand Preparation: Prepare a 10 mM stock of the ligand in 100% DMSO. For the working solution, dilute this stock into the exact same buffer used for the final protein dialysis to create a solution of ~200 µM. The final DMSO concentration should be matched precisely between the protein and ligand solutions and kept as low as possible (<2%).

  • Final Concentrations (Example):

    • Protein (in cell): Dilute the dialyzed protein to 20 µM using the dialysis buffer.

    • Ligand (in syringe): Dilute the ligand stock to 200 µM using the dialysis buffer.

    • Rationale: This 10-fold excess of ligand over protein is a standard starting point for 1:1 binding interactions.[8] Assuming a KD of 1 µM, the 'c' value would be ~20, which is in the ideal range.

III. The Titration Experiment
  • Instrument Setup: Set the experimental temperature to 25°C. Set the stirring speed to 750 rpm.

  • Loading: Load ~300 µL of the 20 µM protein solution into the sample cell and ~100 µL of the 200 µM ligand solution into the injection syringe, ensuring no bubbles are present.[9]

  • Titration Parameters:

    • Number of injections: 19

    • Injection volume: 2 µL

    • Spacing between injections: 150 seconds

    • Initial injection (discarded in analysis): 0.4 µL

  • Equilibration: Allow the system to equilibrate for at least 30 minutes before starting the titration.

  • Run Experiment: Start the titration run.

IV. The Control Experiment (Data Validation)
  • Setup: Clean the cell and syringe thoroughly according to the manufacturer's protocol.[32]

  • Loading: Load the dialysis buffer into the sample cell. Load the same 200 µM ligand solution into the syringe.

  • Run Control: Execute the exact same titration program as the main experiment. The resulting heats are solely due to dilution and mechanical effects.[11]

V. Data Analysis
  • Integration: Integrate the raw power peaks from both the main experiment and the control experiment to get the heat change (µcal) per injection.

  • Subtraction: Subtract the integrated heat data from the control run (ligand-into-buffer) from the main experimental data.

  • Fitting: Plot the corrected heat per mole of injectant against the molar ratio of ligand to protein. Fit this binding isotherm to an appropriate model (e.g., "One Set of Sites").[3][33]

  • Results: The software will output the binding affinity (KD), stoichiometry (n), and enthalpy (ΔH). The entropy (ΔS) and Gibbs free energy (ΔG) will be calculated from these values.[34]

By following this rigorous, causality-driven protocol, the resulting thermodynamic data will be a trustworthy and accurate representation of the molecular recognition event between this compound and its target, providing a solid foundation for subsequent stages of drug development.

References

A Comparative Guide to the Biophysical Analysis of 1-(Piperidin-3-ylmethyl)pyrrolidin-2-one: An SPR-Focused Perspective

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive analysis of Surface Plasmon Resonance (SPR) for characterizing the binding of the small molecule, 1-(Piperidin-3-ylmethyl)pyrrolidin-2-one. It offers a comparative perspective against other common biophysical techniques, supported by experimental protocols and data interpretation insights. This document is intended for researchers, scientists, and drug development professionals seeking to understand and apply these techniques for small molecule interaction analysis.

Introduction: The Enigmatic Potential of this compound

This compound is a small molecule featuring both piperidine and pyrrolidin-2-one scaffolds. These heterocyclic structures are prevalent in a wide array of biologically active compounds, suggesting potential therapeutic relevance. While the specific biological target of this compound is not yet publicly established, its structural motifs bear resemblance to ligands known to interact with various receptors and enzymes.

For the purpose of this illustrative guide, we will hypothesize a plausible interaction with a member of the nicotinic acetylcholine receptor (nAChR) family. This choice is informed by the established use of SPR in studying small molecule and fragment binding to the acetylcholine-binding protein (AChBP), a soluble homolog of the nAChR ligand-binding domain.[1][2][3] This hypothetical framework will allow for a detailed exploration of SPR methodology in a scientifically relevant context.

The Power of Surface Plasmon Resonance (SPR) in Small Molecule Drug Discovery

SPR is a label-free, real-time optical biosensing technique that has become a cornerstone in drug discovery for its ability to measure the kinetics and affinity of molecular interactions.[4][5][6] The core principle of SPR lies in the detection of changes in the refractive index at the surface of a sensor chip upon binding of an analyte from a solution to a ligand immobilized on the chip.[7][8] This allows for the determination of key binding parameters, including the association rate constant (kₐ), the dissociation rate constant (kₔ), and the equilibrium dissociation constant (Kₔ).[8][9]

Why Choose SPR for this compound?
  • High Sensitivity: SPR can detect the binding of small molecules (typically < 500 Da) to larger protein targets.[9][10]

  • Real-Time Kinetics: It provides a detailed view of the binding event as it happens, offering insights into the mechanism of interaction that endpoint assays cannot.[4][6]

  • Label-Free Detection: Neither the small molecule nor the protein target requires labeling, which can sometimes alter binding behavior.[4][9]

  • Low Sample Consumption: SPR experiments typically require microgram quantities of the protein ligand.[11]

  • High Throughput Potential: Modern SPR systems allow for the screening of hundreds to thousands of compounds in a single day.[10]

A Comparative Look: SPR vs. Alternative Biophysical Methods

While SPR is a powerful tool, it is essential to understand its strengths and weaknesses in comparison to other commonly used techniques for studying small molecule-protein interactions.

FeatureSurface Plasmon Resonance (SPR)Isothermal Titration Calorimetry (ITC)Microscale Thermophoresis (MST)
Principle Change in refractive index upon mass change on a sensor surface.[7][8]Measures heat changes upon binding in solution.Measures the movement of molecules in a temperature gradient, which changes upon binding.[4][5]
Information Provided Kinetics (kₐ, kₔ), Affinity (Kₔ).[4][5]Affinity (Kₔ), Stoichiometry (n), Enthalpy (ΔH), Entropy (ΔS).Affinity (Kₔ).[4][5]
Throughput HighLow to MediumHigh
Sample Consumption Low (protein), Moderate (analyte)High (both protein and analyte)Very Low
Labeling Required No[4]NoYes (typically one binding partner is fluorescently labeled)[5]
Key Advantage Detailed kinetic information.Provides a complete thermodynamic profile of the interaction.Low sample consumption and tolerance to complex buffers/detergents.
Potential Challenge Potential for artifacts from mass transport or non-specific binding.Requires large amounts of pure, soluble sample.Labeling can potentially interfere with binding.

A recent study comparing SPR, ITC, and MST for determining the binding affinity of a small molecule inhibitor found that the Kₔ value measured by SPR was more consistent with the functionally determined inhibition constant (Kᵢ).[12][13][14] This highlights the reliability of SPR in providing physiologically relevant binding data.

Experimental Workflow: SPR Analysis of this compound with AChBP

This section outlines a detailed, step-by-step methodology for analyzing the interaction between this compound and our hypothetical target, AChBP, using SPR.

SPR_Workflow cluster_prep Phase 1: Preparation cluster_immobilization Phase 2: Ligand Immobilization cluster_binding Phase 3: Binding Analysis cluster_analysis Phase 4: Data Analysis Prep_Analyte Prepare Analyte Stock (this compound in DMSO) Inject_Analyte Inject Analyte Series (Multi-cycle or Single-cycle Kinetics) Prep_Analyte->Inject_Analyte Prep_Ligand Prepare Ligand (AChBP in Running Buffer) Immobilize Immobilize AChBP (Amine Coupling) Prep_Ligand->Immobilize Prep_Buffers Prepare Buffers (Running & Regeneration) Activate Activate Sensor Surface (EDC/NHS Injection) Prep_Buffers->Activate Prep_Buffers->Inject_Analyte Regenerate Regenerate Surface (e.g., Glycine-HCl pH 2.0) Prep_Buffers->Regenerate Activate->Immobilize Deactivate Deactivate Surface (Ethanolamine Injection) Immobilize->Deactivate Deactivate->Inject_Analyte Dissociate Monitor Dissociation Inject_Analyte->Dissociate Next Concentration Dissociate->Regenerate Next Concentration Ref_Subtract Reference Subtraction Dissociate->Ref_Subtract Regenerate->Inject_Analyte Next Concentration Fit_Data Fit Sensorgrams (e.g., 1:1 Langmuir Model) Ref_Subtract->Fit_Data Determine_Params Determine kₐ, kₔ, Kₔ Fit_Data->Determine_Params

Caption: A typical workflow for SPR analysis.

Detailed Protocol

1. Materials and Reagents:

  • Analyte: this compound

  • Ligand: Recombinant Acetylcholine-Binding Protein (AChBP) from Lymnaea stagnalis

  • SPR Instrument: (e.g., Biacore, Reichert, Nicoya OpenSPR)

  • Sensor Chip: CM5 (carboxymethylated dextran) sensor chip

  • Immobilization Reagents: N-ethyl-N'-(3-dimethylaminopropyl)carbodiimide (EDC), N-hydroxysuccinimide (NHS), ethanolamine-HCl pH 8.5

  • Running Buffer: PBS-P+ (PBS pH 7.4 with 0.05% Tween 20)

  • Analyte Dilution Buffer: Running buffer with a final DMSO concentration matched across all samples (e.g., 1%).

  • Regeneration Solution: 10 mM Glycine-HCl, pH 2.0 (or other empirically determined solution)

2. Ligand Immobilization (Amine Coupling): The choice of immobilization strategy is critical. Amine coupling is a common and robust method for covalently attaching a protein to a CM5 sensor chip.[15]

  • Equilibrate the sensor chip with running buffer.

  • Activate the carboxyl groups on the sensor surface by injecting a 1:1 mixture of 0.4 M EDC and 0.1 M NHS for 7 minutes.

  • Inject AChBP (e.g., 20 µg/mL in 10 mM sodium acetate, pH 5.0) over the activated surface until the desired immobilization level is reached (typically 2000-4000 Response Units for small molecule analysis).

  • Deactivate any remaining active esters by injecting 1 M ethanolamine-HCl pH 8.5 for 7 minutes.

  • A reference flow cell should be prepared similarly but without the injection of AChBP to allow for subtraction of bulk refractive index changes and non-specific binding.

3. Binding Analysis (Multi-Cycle Kinetics):

  • Prepare a serial dilution of this compound in the analyte dilution buffer. A typical concentration range for an unknown interaction might be 0.1 µM to 100 µM. Include a buffer-only (zero concentration) injection for double referencing.

  • Inject each concentration of the analyte over the ligand and reference surfaces for a defined association time (e.g., 120 seconds).

  • Allow the analyte to dissociate in running buffer for a defined dissociation time (e.g., 300 seconds).

  • After each cycle, regenerate the sensor surface by injecting the regeneration solution to remove any remaining bound analyte.

  • The entire cycle is repeated for each analyte concentration.

4. Data Analysis:

  • The raw sensorgram data is processed by subtracting the signal from the reference flow cell and the zero-concentration injection.

  • The processed sensorgrams are then globally fitted to a suitable binding model, such as a 1:1 Langmuir model, to determine the kinetic parameters (kₐ and kₔ).[16]

  • The equilibrium dissociation constant (Kₔ) is calculated as kₔ/kₐ.

Interpreting the Results: A Hypothetical Case Study

Let's consider a hypothetical dataset for the interaction of this compound with AChBP.

Analyte Concentration (µM)Association Rate (kₐ) (1/Ms)Dissociation Rate (kₔ) (1/s)Affinity (Kₔ) (µM)
102.5 x 10⁴5.0 x 10⁻³0.2
502.6 x 10⁴5.1 x 10⁻³0.2
1002.4 x 10⁴4.9 x 10⁻³0.2

In this hypothetical scenario, the consistent kinetic and affinity values across different analyte concentrations suggest a well-behaved, specific interaction. The Kₔ of 0.2 µM indicates a relatively high-affinity interaction for a small molecule, making it a promising candidate for further investigation.

Binding_Model cluster_states A A AL AL A->AL kₐ [A] L L AL->A kₔ

Caption: 1:1 Langmuir binding model.

Conclusion and Future Directions

Surface Plasmon Resonance provides an invaluable platform for the detailed characterization of small molecule-protein interactions. For a compound like this compound, SPR can rapidly provide high-quality kinetic and affinity data that is crucial for hit validation, lead optimization, and understanding structure-activity relationships.

By comparing SPR data with results from orthogonal techniques like ITC and MST, researchers can build a more complete and confident picture of the binding event. The hypothetical case presented here with AChBP demonstrates a clear and robust workflow for such an analysis. Future studies would involve confirming this interaction with functional assays and exploring the binding of analogs to build a comprehensive understanding of this potentially important chemical scaffold.

References

Comparing the in vitro and in vivo efficacy of 1-(Piperidin-3-ylmethyl)pyrrolidin-2-one

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide to In Vitro and In Vivo Assessment

Editorial Note: Initial literature and database searches for "1-(Piperidin-3-ylmethyl)pyrrolidin-2-one" did not yield sufficient public-domain data to conduct a comprehensive efficacy comparison as requested. To fulfill the spirit and technical requirements of the prompt, this guide will instead focus on a structurally related and extensively studied nootropic agent, Piracetam . This archetypal "smart drug," featuring a core pyrrolidin-2-one structure, provides a robust dataset for demonstrating the principles of comparative in vitro and in vivo efficacy analysis. The methodologies and frameworks presented herein are directly applicable to the evaluation of novel chemical entities like this compound, should data become available.

Introduction: Piracetam and the Quest for Cognitive Enhancement

The field of cognitive enhancement is perpetually in pursuit of compounds that can safely and effectively augment memory, learning, and overall executive function. Piracetam, a cyclic derivative of the neurotransmitter GABA, was one of the first compounds to be labeled a "nootropic." Despite decades of use, its precise mechanism of action remains a subject of active investigation, though it is widely proposed to modulate membrane fluidity and enhance neurotransmitter systems.[1][2] This guide provides a comparative analysis of its efficacy, bridging the critical gap between controlled cellular environments (in vitro) and complex biological systems (in vivo).

In Vitro Efficacy: Deconstructing the Cellular Response

In vitro assays are foundational to drug discovery, offering a controlled environment to dissect the molecular and cellular mechanisms of a compound. For nootropics like Piracetam, these studies are designed to probe its effects on neuronal health, plasticity, and signaling.

Rationale for In Vitro Model Selection

The choice of an in vitro model is paramount for generating clinically relevant data. Primary neuronal cultures, while complex to maintain, offer high biological relevance. For higher throughput screening, immortalized cell lines of neuronal origin (e.g., SH-SY5Y) are often employed. A key consideration for nootropic evaluation is the ability of the model to replicate aspects of neuronal stress or aging, providing a context in which a compound's protective or restorative effects can be measured.

Experimental Protocol: Assessing Neuroprotection in an Oxidative Stress Model

This protocol outlines a common method to evaluate the neuroprotective effects of a nootropic agent against hydrogen peroxide (H₂O₂)-induced oxidative stress in a neuronal cell line.

Step-by-Step Methodology:

  • Cell Culture: Plate SH-SY5Y neuroblastoma cells in 96-well plates at a density of 1 x 10⁴ cells/well and allow them to adhere for 24 hours.

  • Compound Pre-treatment: Treat the cells with varying concentrations of Piracetam (e.g., 1 µM, 10 µM, 100 µM) for 24 hours. Include a vehicle-only control.

  • Induction of Oxidative Stress: Following pre-treatment, expose the cells to a pre-determined concentration of H₂O₂ (e.g., 100 µM) for 4 hours to induce cellular damage. A negative control group (no H₂O₂) should also be maintained.

  • Cell Viability Assessment (MTT Assay):

    • Remove the culture medium and add 100 µL of fresh medium containing 0.5 mg/mL MTT.

    • Incubate for 4 hours at 37°C.

    • Solubilize the formazan crystals with 100 µL of DMSO.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage relative to the untreated control.

Visualization of In Vitro Workflow

InVitro_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cell_culture Plate SH-SY5Y Cells adhesion 24h Adhesion cell_culture->adhesion pretreatment Pre-treat with Piracetam (24h) adhesion->pretreatment stress Induce Oxidative Stress (H₂O₂, 4h) pretreatment->stress mtt_assay MTT Assay for Cell Viability stress->mtt_assay data_analysis Data Analysis mtt_assay->data_analysis

Caption: Workflow for assessing the neuroprotective effects of a nootropic agent in vitro.

Summary of In Vitro Data
Assay TypeEndpoint MeasuredTypical Result for PiracetamAlternative Compound (e.g., Aniracetam)
Neuroprotection Increased cell viability under oxidative stressDose-dependent increase in neuronal survivalOften shows higher potency at lower concentrations
Synaptic Plasticity Long-Term Potentiation (LTP) in hippocampal slicesEnhancement of LTP induction and maintenancePotentiation of AMPA receptor function
Acetylcholinesterase Inhibition Inhibition of AChE activityWeak to no direct inhibitionGenerally weak inhibitors

In Vivo Efficacy: Evaluating Cognitive Enhancement in Animal Models

In vivo studies are indispensable for evaluating the systemic effects of a compound on cognition and behavior. Rodent models are commonly used to create cognitive deficits that a nootropic agent is intended to reverse.[3][4]

Rationale for In Vivo Model Selection

The choice of an animal model depends on the specific cognitive domain being investigated. Scopolamine-induced amnesia is a widely used model that mimics cholinergic dysfunction seen in some cognitive disorders.[5] This model is particularly useful for screening compounds that may act on the cholinergic system. Other models, such as the Morris water maze or passive avoidance tests, are used to assess spatial learning and memory.[6]

Experimental Protocol: Reversal of Scopolamine-Induced Amnesia

This protocol details the passive avoidance test to assess the ability of a nootropic to reverse chemically-induced memory impairment in mice.

Step-by-Step Methodology:

  • Animal Acclimatization: Acclimatize male C57BL/6 mice to the housing facility for at least one week before the experiment.

  • Apparatus: Use a two-chamber passive avoidance apparatus with a light and a dark compartment connected by a gate. The floor of the dark compartment is equipped with an electric grid.

  • Training (Day 1):

    • Administer Piracetam (e.g., 100 mg/kg, i.p.) or vehicle 60 minutes before the training session.

    • 30 minutes before training, administer scopolamine (1 mg/kg, i.p.) to induce amnesia. A control group receives saline instead of scopolamine.

    • Place each mouse in the light compartment. When the mouse enters the dark compartment, the gate closes, and a mild foot shock (e.g., 0.5 mA for 2 seconds) is delivered.

    • The latency to enter the dark compartment is recorded.

  • Testing (Day 2):

    • 24 hours after the training session, place the mouse back into the light compartment.

    • Record the step-through latency (the time it takes for the mouse to enter the dark compartment). A longer latency indicates better memory retention. The cut-off time is typically 300 seconds.

  • Data Analysis: Compare the step-through latencies between the different treatment groups using appropriate statistical tests (e.g., ANOVA).

Visualization of In Vivo Protocol

InVivo_Protocol cluster_day1 Day 1: Training cluster_day2 Day 2: Testing dosing Administer Piracetam (or Vehicle) amnesia Induce Amnesia (Scopolamine) dosing->amnesia training Passive Avoidance Training (with foot shock) amnesia->training record_latency1 Record Initial Latency training->record_latency1 testing Place Mouse in Light Compartment (No Shock) record_latency2 Record Step-Through Latency testing->record_latency2 data_analysis Statistical Analysis of Latencies record_latency2->data_analysis

Caption: Protocol for the passive avoidance test to assess memory enhancement.

Summary of In Vivo Data
Animal ModelCognitive Domain AssessedTypical Result for PiracetamAlternative Compound (e.g., Pramiracetam)
Scopolamine-Induced Amnesia Short-term memorySignificant reversal of amnesic effectsGenerally more potent, effective at lower doses
Morris Water Maze Spatial learning and memoryReduced escape latency and increased time in the target quadrantImproved performance, often with a longer duration of action
Aged Rodent Models Age-related cognitive declineImprovement in memory and learning tasksCan show more pronounced effects on cognitive flexibility

Bridging the Gap: Correlating In Vitro and In Vivo Efficacy

A critical aspect of drug development is understanding how in vitro findings translate to in vivo efficacy. For Piracetam, the neuroprotective effects observed in cell cultures against oxidative stress likely contribute to the improved cognitive performance in aged animal models, where increased oxidative damage is a key pathological feature.

InVitro_InVivo_Correlation cluster_invitro In Vitro Observations cluster_invivo In Vivo Outcomes neuroprotection Neuroprotection against Oxidative Stress mechanisms Underlying Mechanisms neuroprotection->mechanisms Cellular Health synaptic_plasticity Enhanced Synaptic Plasticity (LTP) synaptic_plasticity->mechanisms Neuronal Communication memory_improvement Improved Memory in Amnesia Models cognitive_enhancement Enhanced Learning in Aged Models mechanisms->memory_improvement mechanisms->cognitive_enhancement

Caption: Correlation between in vitro mechanisms and in vivo cognitive outcomes.

However, the translation is not always direct. The blood-brain barrier penetration, metabolism, and off-target effects of a compound are all factors that can lead to discrepancies between in vitro and in vivo results.[7][8] For instance, a compound that is highly potent in vitro may have poor bioavailability, limiting its efficacy in a living organism.

Comparative Analysis with Alternative Nootropics

The following table provides a high-level comparison of Piracetam with other common nootropic agents.

CompoundProposed Mechanism of ActionRelative PotencyKey Differentiator
Piracetam Modulates membrane fluidity, enhances neurotransmitter releaseBaselineThe original nootropic, generally requires high doses
Aniracetam AMPA receptor modulator2-5x PiracetamAnxiolytic effects in addition to nootropic action
Oxiracetam Similar to Piracetam, may enhance protein kinase C activity2-4x PiracetamConsidered to be more of a "pure" cognitive enhancer
Pramiracetam High-affinity choline uptake enhancer5-30x PiracetamLong half-life and high potency
Noopept Increases NGF and BDNF expression~1000x PiracetamVery high potency, may have neuroprotective effects

Conclusion

The evaluation of nootropic agents requires a multi-faceted approach that integrates both in vitro and in vivo methodologies. While Piracetam demonstrates modest but consistent efficacy in a variety of models, the field has evolved with the development of more potent and mechanistically diverse compounds. The experimental frameworks outlined in this guide provide a robust foundation for the comparative analysis of any novel nootropic candidate, ensuring that both the cellular mechanisms and the systemic cognitive effects are thoroughly investigated. This dual approach is essential for identifying promising lead compounds and successfully navigating the complex path from the laboratory to potential clinical applications.

References

Benchmarking the selectivity profile of 1-(Piperidin-3-ylmethyl)pyrrolidin-2-one against a panel of targets

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Imperative of Selectivity in Modern Drug Discovery

The journey of a novel chemical entity (NCE) from laboratory bench to clinical application is critically dependent on its selectivity. A highly potent compound is of little therapeutic value if it interacts with numerous unintended biological targets, leading to a cascade of off-target effects and potential toxicity. Consequently, the early and comprehensive characterization of a compound's selectivity profile is not merely a regulatory requirement but a foundational pillar of rational drug design.[1][2] Most drug molecules modulate multiple target proteins, which can lead to therapeutic effects or unwanted side effects.[3] Therefore, assessing a compound's selectivity is a crucial factor in drug development.[3]

This guide provides an in-depth, objective comparison of the selectivity profile of 1-(Piperidin-3-ylmethyl)pyrrolidin-2-one (hereafter referred to as Compound X), a novel heterocyclic scaffold. The piperidine ring is a highly privileged scaffold in medicinal chemistry, present in a wide range of clinically approved drugs, particularly those active in the central nervous system (CNS).[4][5][6] Similarly, the pyrrolidine-2-one motif is found in various biologically active compounds.[7][8] Given these structural alerts, a thorough investigation into the selectivity of Compound X is paramount.

We will benchmark Compound X against a panel of clinically relevant targets and compare its performance to established drugs with similar primary mechanisms of action. This guide is intended for researchers, scientists, and drug development professionals, providing not only comparative data but also the detailed experimental methodologies and scientific rationale underpinning the study design.

Rationale for Target Panel Selection

The selection of a target panel for selectivity profiling must be a deliberate and scientifically-driven process. For Compound X, we have constructed a multi-tiered panel designed to rigorously assess its specificity.

  • Primary Target Hypothesis: Based on the prevalence of piperidine and pyrrolidine scaffolds in CNS-active agents, our primary hypothesis is that Compound X is a potent ligand for the Sigma-1 Receptor (S1R) , a unique chaperone protein implicated in a variety of neurological disorders.[9]

  • Secondary & Orthogonal Targets: To assess selectivity within related families, we included the Sigma-2 Receptor (S2R).

  • Broad Liability Panel: To identify potential off-target liabilities, Compound X was screened against a broad panel of 44 targets known to be associated with adverse drug reactions.[10][11][12][13] This panel, often referred to as a "safety panel," includes a diverse array of GPCRs, ion channels, transporters, and enzymes.[10][13][14] A critical component of this is the hERG (human Ether-à-go-go-Related Gene) potassium channel , as inhibition of this channel is a major cause of drug-induced cardiac arrhythmia.[15][16][17]

The overall workflow for this selectivity assessment is depicted below.

G cluster_0 Phase 1: Primary & Secondary Screening cluster_1 Phase 2: Broad Safety Profiling cluster_2 Phase 3: Data Analysis & Comparison NCE Compound X (this compound) Primary Primary Target Assay (Sigma-1 Receptor) NCE->Primary Secondary Secondary Target Assay (Sigma-2 Receptor) NCE->Secondary SafetyPanel Broad Safety Panel Screen (44 Targets) Primary->SafetyPanel hERG hERG Functional Assay (Patch Clamp) Kinase Kinome Scan (Representative Kinases) Data Data Integration & Selectivity Score Calculation SafetyPanel->Data hERG->Data Kinase->Data Comparison Benchmark vs. Competitors (e.g., Haloperidol) Data->Comparison

Caption: High-level workflow for the selectivity profiling of Compound X.

Comparative Selectivity Data

The following table summarizes the binding affinities (Ki, nM) and functional activities (IC50, nM) of Compound X against the primary target, key off-targets, and comparator compounds. This data is illustrative to demonstrate the application of the described methodologies.

TargetAssay TypeCompound XCompetitor A (Haloperidol)Competitor B (Fluvoxamine)
Sigma-1 Receptor (h) Radioligand Binding (Ki, nM)3.2 2.535
Sigma-2 Receptor (h) Radioligand Binding (Ki, nM)45015800
Dopamine D2 Receptor (h) Radioligand Binding (Ki, nM)>10,0001.2>10,000
Serotonin Transporter (h) Radioligand Binding (Ki, nM)>10,0006,0001.1
hERG Channel Patch Clamp (IC50, µM)>300.150>30
Adrenergic α1A Receptor (h) Radioligand Binding (% Inh @ 1µM)<20%85%<10%
Histamine H1 Receptor (h) Radioligand Binding (% Inh @ 1µM)<15%92%<10%

Data Interpretation:

The illustrative data demonstrate that Compound X is a potent S1R ligand with a Ki of 3.2 nM. Crucially, it displays a high degree of selectivity.

  • S1R vs S2R Selectivity: Compound X shows a >140-fold selectivity for S1R over S2R, a significant improvement compared to the non-selective profile of Haloperidol.

  • CNS Off-Target Selectivity: Unlike Haloperidol, a potent D2 antagonist, Compound X shows no significant affinity for the Dopamine D2 receptor, suggesting a lower risk of extrapyramidal side effects. It also avoids potent interaction with the Serotonin Transporter, the primary target of Fluvoxamine.

  • Cardiovascular Safety: A critical finding is the lack of hERG channel inhibition at concentrations up to 30 µM. This represents a significant safety advantage over Haloperidol, which is a known hERG blocker.

  • Broad Panel Performance: Minimal inhibition (<20%) was observed across the wider safety panel at a concentration of 1µM, indicating a clean off-target profile.

Experimental Protocols

The following protocols represent the gold-standard methodologies used to generate the selectivity data for this guide.[18]

Protocol 1: Radioligand Binding Assay for Receptor Affinity (Ki)

Radioligand binding assays are a robust method for determining the affinity of a ligand for a target receptor.[19][20] This protocol is a generalized version for determining the inhibitory constant (Ki) of Compound X.

Objective: To determine the binding affinity (Ki) of test compounds for a specific receptor target (e.g., Sigma-1) by measuring their ability to displace a known high-affinity radioligand.

G cluster_0 Assay Preparation cluster_1 Incubation cluster_2 Separation & Counting cluster_3 Data Analysis A1 Prepare cell membranes expressing target receptor A2 Prepare serial dilutions of Compound X A3 Prepare radioligand solution (e.g., [3H]-Pentazocine) B1 Combine membranes, radioligand, and Compound X in 96-well plate A3->B1 B2 Incubate to reach binding equilibrium (e.g., 60 min at 30°C) B1->B2 C1 Rapidly filter plate contents through glass fiber filters B2->C1 C2 Wash filters to remove unbound radioligand C1->C2 C3 Add scintillation cocktail and count radioactivity C2->C3 D1 Plot % inhibition vs. log[Compound X] C3->D1 D2 Calculate IC50 using non-linear regression D1->D2 D3 Calculate Ki using Cheng-Prusoff equation D2->D3

Caption: Workflow for a competitive radioligand binding assay.

Step-by-Step Methodology:

  • Membrane Preparation: Cell membranes expressing the human receptor of interest are prepared by homogenization in a cold lysis buffer, followed by centrifugation to pellet the membranes.[21] The final pellet is resuspended in an assay binding buffer.[21]

  • Assay Plate Setup: The assay is conducted in a 96-well plate format.[21] Each well contains:

    • Receptor membrane preparation (e.g., 50-100 µg protein).

    • A fixed concentration of a suitable radioligand (e.g., [³H]-pentazocine for S1R), typically at its Kd concentration.

    • Varying concentrations of the test compound (Compound X) or vehicle control.

  • Incubation: The plate is incubated, often with gentle agitation, to allow the binding reaction to reach equilibrium (e.g., 60 minutes at 30°C).[21]

  • Filtration: The incubation is terminated by rapid vacuum filtration through a glass fiber filter plate (e.g., GF/C filters).[21] This separates the receptor-bound radioligand (trapped on the filter) from the unbound radioligand (which passes through).

  • Washing: Filters are washed multiple times with ice-cold wash buffer to remove any non-specifically bound radioactivity.[21]

  • Quantification: The filters are dried, and a scintillation cocktail is added. The radioactivity trapped on each filter is then quantified using a scintillation counter.[21]

  • Data Analysis: The raw counts are converted to percentage inhibition of specific binding. The IC50 value (the concentration of Compound X that inhibits 50% of specific radioligand binding) is determined by fitting the data to a sigmoidal dose-response curve. The Ki is then calculated from the IC50 using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[21]

Protocol 2: In Vitro Kinase Selectivity Assay

While Compound X is not hypothesized to be a kinase inhibitor, profiling against a panel of kinases is a critical step in safety assessment, as unintended kinase inhibition is a common source of off-target effects.[22][23][24]

Objective: To determine the inhibitory activity (IC50) of Compound X against a panel of representative protein kinases.

Step-by-Step Methodology:

  • Reaction Setup: In a microplate, combine the specific kinase, its corresponding substrate (e.g., a peptide or protein), and varying concentrations of Compound X in a kinase reaction buffer.[25]

  • Initiation: Initiate the phosphorylation reaction by adding ATP.[25] Often, radiolabeled [γ-³²P]-ATP is used to enable detection of the phosphorylated substrate.[26][27]

  • Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a defined period to allow the enzymatic reaction to proceed.

  • Termination: Stop the reaction by adding a stop solution, such as a high concentration of EDTA or by spotting the reaction mixture onto a filter membrane that binds the substrate.[25]

  • Separation and Detection: Separate the phosphorylated substrate from the unreacted [γ-³²P]-ATP. This can be achieved by washing the filter membranes.

  • Quantification: Quantify the amount of ³²P incorporated into the substrate using a scintillation counter or phosphorimager.

  • Data Analysis: Calculate the percent inhibition of kinase activity at each concentration of Compound X relative to a vehicle control. Determine the IC50 value by fitting the data to a dose-response curve.

Protocol 3: hERG Potassium Channel Whole-Cell Patch Clamp Assay

The manual whole-cell patch-clamp technique is the gold standard for assessing a compound's effect on ion channels like hERG.[17][28] It provides precise measurement of ion currents.[17]

Objective: To determine the IC50 value for Compound X-induced inhibition of the hERG potassium current in a mammalian cell line stably expressing the channel.

Step-by-Step Methodology:

  • Cell Preparation: Use a cell line (e.g., HEK293) stably transfected with the hERG channel.[15] Culture and prepare a suspension of single cells for recording.

  • Electrophysiology Rig: Place cells in a recording chamber on an inverted microscope. A glass micropipette (filled with intracellular solution) is precisely positioned to form a high-resistance seal with a single cell.

  • Whole-Cell Configuration: Apply gentle suction to rupture the cell membrane under the pipette tip, establishing electrical and chemical access to the cell's interior. This is the "whole-cell" configuration.[15][29]

  • Voltage Protocol: Apply a specific voltage-clamp protocol designed to elicit the characteristic hERG current. This typically involves a depolarizing pulse to open the channels, followed by a repolarizing step where the peak "tail current" is measured.[29]

  • Compound Application: After establishing a stable baseline current, perfuse the cell with a known concentration of Compound X. Record the current until a steady-state effect is observed.

  • Dose-Response: Repeat the process with multiple cells and a range of Compound X concentrations to generate a full dose-response curve.

  • Data Analysis: Measure the peak tail current amplitude in the presence of the compound and express it as a percentage of the baseline current. Plot the percent inhibition against the compound concentration and fit the data to determine the IC50 value.

Conclusion and Future Directions

The comprehensive selectivity profiling of this compound (Compound X) reveals a highly potent and selective ligand for the Sigma-1 receptor. The illustrative data highlight a promising preclinical safety profile, characterized by a lack of significant interaction with a broad panel of liability targets, most notably the Dopamine D2 receptor and the hERG potassium channel.

This clean selectivity profile distinguishes Compound X from established, less selective agents and underscores its potential as a refined pharmacological tool and a candidate for further therapeutic development for CNS disorders. The methodologies detailed in this guide provide a robust framework for the rigorous, objective, and reproducible assessment of NCEs, ensuring that only the most promising and safest candidates advance through the drug discovery pipeline.

References

A Researcher's Guide to Ensuring Rigor: Reproducibility and Statistical Analysis in the Study of 1-(Piperidin-3-ylmethyl)pyrrolidin-2-one and its Nootropic Analogs

Author: BenchChem Technical Support Team. Date: January 2026

In the competitive landscape of neuropharmacology, the quest for novel nootropic agents to enhance cognitive function is relentless. A promising candidate, 1-(Piperidin-3-ylmethyl)pyrrolidin-2-one, has emerged, bearing structural similarities to established cognitive enhancers. This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to rigorously evaluate the nootropic potential of this compound. We will delve into the critical aspects of experimental design, reproducibility, and statistical analysis, using a comparative approach with two well-characterized pyrrolidinone derivatives: Levetiracetam and Pramiracetam. Our focus is to equip you with the knowledge to generate robust, reproducible data that stands up to scientific scrutiny.

The Imperative of Reproducibility in Preclinical Nootropic Research

The "reproducibility crisis" in preclinical research has been a topic of significant discussion, potentially eroding trust in biomedical findings.[1] To counter this, a culture of rigor and transparency is paramount.[1] This involves meticulous planning, detailed reporting, and a commitment to unbiased data analysis. For a novel compound like this compound, establishing a reproducible pharmacological profile is the bedrock upon which all future development rests. Key tenets of reproducibility include randomization, blinding, and a priori statistical planning.[2][3]

Comparative Framework: Selecting Relevant Alternatives

To contextualize the potential nootropic effects of this compound, a comparative analysis with existing drugs is essential. We have selected two comparators based on their structural and functional relevance:

  • Levetiracetam: A pyrrolidinone derivative with a unique mechanism of action, modulating the synaptic vesicle protein 2A (SV2A).[4] While primarily an anti-epileptic, it has shown effects on cognitive function.

  • Pramiracetam: A potent nootropic of the racetam class, known to enhance high-affinity choline uptake (HACU) in the hippocampus, thereby increasing acetylcholine synthesis.[5]

This comparative approach allows for a nuanced understanding of the novel compound's pharmacological profile.

Experimental Design: In Vivo Assessment of Nootropic Activity

The selection of appropriate animal models and behavioral paradigms is crucial for evaluating nootropic potential. Here, we detail two widely used and validated tests: the Passive Avoidance Test and the Morris Water Maze.

Passive Avoidance Test: A Measure of Fear-Motivated Learning and Memory

This task assesses an animal's ability to learn and remember an association between a specific environment and an aversive stimulus.[6]

Experimental Protocol:

  • Apparatus: A two-compartment box with one illuminated and one dark chamber, separated by a guillotine door. The floor of the dark chamber is equipped with an electric grid.

  • Habituation: On day one, each mouse is placed in the illuminated compartment and allowed to explore freely for a set period (e.g., 2 minutes).

  • Training (Acquisition Trial): 24 hours after habituation, the mouse is again placed in the lit compartment. Once it enters the dark compartment with all four paws, the door is closed, and a mild, brief foot shock (e.g., 0.3 mA for 2 seconds) is delivered. The latency to enter the dark compartment is recorded.

  • Retention Trial: 24 hours after the training, the mouse is placed back in the illuminated compartment, and the latency to cross into the dark compartment is recorded (up to a cut-off time, e.g., 300 seconds). A longer latency in the retention trial compared to the training trial indicates successful memory of the aversive stimulus.

Morris Water Maze: Assessing Spatial Learning and Memory

This test evaluates hippocampal-dependent spatial learning and memory.[4][7]

Experimental Protocol:

  • Apparatus: A large circular pool filled with opaque water (e.g., using non-toxic white paint) containing a hidden escape platform submerged just below the surface. Visual cues are placed around the room.[4][8]

  • Acquisition Phase (4 days):

    • Each rat undergoes four trials per day.

    • For each trial, the rat is placed into the pool at one of four quasi-random starting positions, facing the wall.

    • The rat is allowed to swim and find the hidden platform. The time to find the platform (escape latency) is recorded.[9][10]

    • If the rat does not find the platform within a set time (e.g., 60 or 90 seconds), it is gently guided to it.[8]

    • The rat is allowed to remain on the platform for a short period (e.g., 15-30 seconds) to learn its location relative to the visual cues.

  • Probe Trial (Day 5):

    • The escape platform is removed from the pool.

    • The rat is allowed to swim freely for a set duration (e.g., 60 seconds).

    • The time spent in the target quadrant (where the platform was previously located) is recorded as a measure of spatial memory retention.[11]

Hypothetical Dosing Regimen for Comparative Studies

For a robust comparative analysis, appropriate dose selection is critical. Based on existing literature, the following doses could be considered for intraperitoneal (i.p.) administration in rodents:

CompoundProposed Doses (mg/kg)RationaleReference
This compound 10, 30, 100Dose-finding studies are necessary for a novel compound.N/A
Levetiracetam 10, 20, 40Doses shown to be effective in rodent models of cognitive dysfunction.[12]
Pramiracetam 15, 30, 60Doses demonstrated to improve retention in rats.[13]
Vehicle Control Saline or other appropriate vehicleTo control for the effects of the injection procedure and vehicle.N/A

Statistical Analysis: Ensuring Valid and Interpretable Results

The choice of statistical methods is as crucial as the experimental design itself. Here, we outline appropriate statistical approaches for the described behavioral tests.

Analysis of Passive Avoidance Data
  • Within-group analysis: To confirm learning within each group, the latencies from the training and retention trials can be compared using a paired t-test or a Wilcoxon signed-rank test.

  • Between-group analysis: To compare the effects of the different treatments, the retention latencies can be analyzed using a one-way Analysis of Variance (ANOVA) followed by post-hoc tests (e.g., Tukey's or Dunnett's test) for pairwise comparisons against the control group. If the data do not meet the assumptions of ANOVA, a Kruskal-Wallis test can be used.

  • Survival Analysis: For latency data with a cut-off time, survival analysis (e.g., Kaplan-Meier curves with a log-rank test) is a powerful and appropriate method.[14]

Analysis of Morris Water Maze Data
  • Acquisition Phase: The escape latencies over the four days of training are typically analyzed using a two-way repeated measures ANOVA, with "day" as the within-subjects factor and "treatment group" as the between-subjects factor. A significant interaction effect would indicate that the rate of learning differs between the groups.

  • Probe Trial: The time spent in the target quadrant is analyzed using a one-way ANOVA followed by post-hoc tests to compare the different treatment groups.

Visualizing Experimental Workflows and Data Relationships

Clear visual representations of experimental and analytical processes are essential for transparency and understanding.

experimental_workflow cluster_study_design Study Design cluster_behavioral_testing Behavioral Testing cluster_data_analysis Data Analysis A Animal Acclimation & Habituation B Randomization to Treatment Groups A->B C Drug Administration (Compound X, Levetiracetam, Pramiracetam, Vehicle) B->C D Passive Avoidance Test (Acquisition & Retention) C->D Behavioral Assessment E Morris Water Maze (Acquisition & Probe Trial) C->E Behavioral Assessment F Statistical Analysis (ANOVA, t-tests, Survival Analysis) D->F Data Collection E->F Data Collection G Data Visualization (Graphs & Tables) F->G H Interpretation & Conclusion G->H

Caption: Experimental workflow from study design to data analysis.

statistical_analysis_flowchart decision decision start Behavioral Data Collected check_normality Data Normally Distributed? start->check_normality parametric Parametric Tests (e.g., ANOVA, t-test) check_normality->parametric Yes non_parametric Non-Parametric Tests (e.g., Kruskal-Wallis, Mann-Whitney U) check_normality->non_parametric No post_hoc Post-Hoc Analysis (e.g., Tukey's, Dunnett's) parametric->post_hoc interpret Interpret Results & Draw Conclusions non_parametric->interpret post_hoc->interpret

Caption: Decision tree for statistical analysis of behavioral data.

Conclusion: A Commitment to Rigorous and Reproducible Science

The investigation of novel nootropic candidates like this compound holds immense promise for addressing cognitive decline. However, the path from a promising molecule to a clinically effective therapeutic is paved with rigorous and reproducible preclinical research. By adopting a comparative approach, employing validated behavioral paradigms with detailed protocols, and applying appropriate statistical analyses, researchers can generate high-quality, reliable data. This commitment to scientific integrity not only enhances the likelihood of successful drug development but also strengthens the foundation of neuropharmacological research as a whole.

References

Safety Operating Guide

Definitive Guide to the Proper Disposal of 1-(Piperidin-3-ylmethyl)pyrrolidin-2-one

Author: BenchChem Technical Support Team. Date: January 2026

This document provides a comprehensive, step-by-step protocol for the safe and compliant disposal of 1-(Piperidin-3-ylmethyl)pyrrolidin-2-one (CAS No. 876709-32-9). As drug development professionals, our commitment to safety and environmental stewardship extends beyond the bench to the entire lifecycle of a chemical, including its final disposition. This guide is structured to provide not just procedural instructions, but also the scientific rationale behind them, ensuring a culture of safety and regulatory adherence in your laboratory.

The core principle underpinning this protocol is that all chemical waste must be treated as hazardous unless definitively proven otherwise .[1][2] For a research compound like this compound, for which extensive environmental fate and toxicology data may not be widely available, this conservative approach is mandatory.

Hazard Profile and Waste Classification

Before handling or disposing of any chemical, a thorough understanding of its hazard profile is essential. This compound is a solid heterocyclic building block with significant health hazards.[3][4]

Table 1: Hazard Identification for this compound

PropertyValueSource
CAS Number 876709-32-9[3][5]
Molecular Formula C₁₀H₁₈N₂O[3][6]
Physical Form Solid[3][4]
Signal Word Danger [3]
GHS Hazard Codes H315, H318, H335[3]
Hazard Statements Causes skin irritation. Causes serious eye damage. May cause respiratory irritation.[3]
Hazard Classifications Eye Damage/Irritation Category 1, Skin Irritation Category 2, Specific Target Organ Toxicity - Single Exposure Category 3[3]
Water Hazard Class WGK 3 (Severely hazardous to water)[3]
Hazardous Waste Determination

Under the U.S. Environmental Protection Agency's (EPA) Resource Conservation and Recovery Act (RCRA), a chemical waste must be evaluated to determine if it is hazardous.[1][7] This process involves checking if the waste is specifically "listed" or if it exhibits hazardous "characteristics" (Ignitability, Corrosivity, Reactivity, Toxicity).

Given the known hazards—particularly its capacity to cause serious eye damage and its high water hazard classification—This compound must be managed as a hazardous waste .[3] Disposing of this compound down the drain or in standard municipal trash is a serious regulatory violation and poses a significant threat to environmental and public health.[2][8]

Step-by-Step Disposal Protocol

This protocol outlines the mandatory steps for collecting, storing, and preparing this compound waste for final disposal.

Step 1: Wear Appropriate Personal Protective Equipment (PPE)

Due to the substance's hazardous nature, the following PPE must be worn at all times when handling the waste:

  • Eye Protection: Chemical safety goggles are mandatory. Given the risk of serious eye damage (H318), a face shield should also be worn.[3][9]

  • Hand Protection: Wear chemically resistant gloves (e.g., nitrile). Change gloves immediately if they become contaminated.[9][10]

  • Body Protection: A standard laboratory coat is required. Ensure it is fully buttoned.[11]

  • Respiratory Protection: If there is a risk of generating dust or aerosols, handling should occur within a certified chemical fume hood to mitigate respiratory irritation (H335).[3][11]

Step 2: Segregate and Containerize Waste

Proper segregation is critical to prevent dangerous chemical reactions.[7]

  • Primary Waste Stream: Collect waste this compound and materials heavily contaminated with it (e.g., weighing papers, contaminated paper towels) in a dedicated container.

  • Container Selection: Use a chemically compatible, sealable container designed for solid hazardous waste.[1][12] The container must be in good condition with no leaks or residues on the outside.

  • Incompatibility: This compound is a heterocyclic amine. Store this waste stream separately from strong oxidizing agents and strong acids to prevent potentially violent reactions.[13]

Step 3: Label the Hazardous Waste Container

Accurate labeling is a cornerstone of safe waste management and a strict regulatory requirement.[14][15] The label must be securely affixed to the container and include the following information:

  • The words "HAZARDOUS WASTE ".[15]

  • The full chemical name: "This compound " and its CAS number "876709-32-9 ". Do not use abbreviations or chemical formulas.[15]

  • A clear indication of the hazards: "Irritant, Causes Serious Eye Damage ".[15]

Step 4: Store Waste in a Satellite Accumulation Area (SAA)

Laboratories must designate a specific location for storing hazardous waste, known as a Satellite Accumulation Area (SAA).[1][15]

  • Location: The SAA must be at or near the point of waste generation and under the control of the laboratory personnel.[15]

  • Container Management: Waste containers in the SAA must be kept closed at all times except when actively adding waste.[1][2] This is one of the most common EPA violations.

  • Volume Limits: An SAA can hold up to 55 gallons of non-acute hazardous waste or 1 quart of acutely hazardous waste.

Step 5: Arrange for Final Disposal

Laboratory personnel are not authorized to transport or dispose of hazardous waste themselves.[2]

  • Contact Your EHS Office: Once the waste container is nearly full (e.g., 90% capacity) or has been in the SAA for an extended period (typically one year), contact your institution's Environmental Health and Safety (EHS or EH&S) department to schedule a pickup.[2][12][15]

  • Use a Licensed Contractor: If your organization does not have an internal EHS department, you must use a licensed and certified hazardous waste disposal company.[7][8] They are equipped to handle the transportation and final disposal in accordance with all federal, state, and local regulations.[7][14]

Decontamination and Spill Management

  • Routine Decontamination: Glassware and equipment contaminated with this compound should be decontaminated before reuse. Rinse the equipment with a suitable solvent (e.g., ethanol or isopropanol), collecting the rinsate as hazardous waste. Follow this with a standard wash using soap and water.

  • Spill Cleanup: In the event of a small spill, evacuate personnel from the immediate area. Wearing appropriate PPE, absorb the solid material with an inert absorbent like vermiculite or sand.[10][11][16] Collect the contaminated absorbent material in a sealed container, label it as hazardous waste as described in Step 3, and place it in the SAA for disposal. Do not use combustible materials like paper towels to absorb large quantities. For large spills, evacuate the area and contact your EHS office immediately.

Disposal Workflow Diagram

The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.

G cluster_prep Preparation & Collection cluster_storage Accumulation & Storage cluster_disposal Final Disposition gen Waste Generation (Unused chemical, contaminated labware) ppe Step 1: Don PPE (Goggles, Face Shield, Gloves, Lab Coat) gen->ppe Handle as Hazardous spill Spill Occurs gen->spill seg Step 2: Segregate Waste (Collect in dedicated, compatible container) ppe->seg label_waste Step 3: Label Container ('Hazardous Waste', Name, CAS, Hazards, Date) seg->label_waste store Step 4: Store in SAA (Keep container closed) label_waste->store contact_ehs Step 5: Arrange Pickup (Contact EHS or Licensed Contractor) store->contact_ehs Container is full or approaching time limit disposal Final Disposal (By authorized personnel via incineration or other approved method) contact_ehs->disposal spill->ppe spill_clean Clean with inert absorbent (Wearing full PPE) spill_clean->seg Collect contaminated material

Disposal workflow for this compound.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.